Technical Documentation Center

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine
  • CAS: 927965-82-0

Core Science & Biosynthesis

Foundational

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine: Structural Dynamics, Synthesis, and Pharmacological Potential

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 2-(4-methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0) rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-(4-methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0) represents a highly versatile structural motif within the 1,2-diamine class of organic molecules. Characterized by an ethylamine backbone substituted with a p-tolyl group and a piperidine ring at the C2 position, this compound serves a dual purpose in modern chemical research. In synthetic chemistry, it acts as a critical precursor and chiral ligand for transition-metal-catalyzed asymmetric synthesis[1]. In medicinal chemistry, its structural homology to known dissociative anesthetics and non-opioid analgesics (such as lefetamine and diphenidine analogs) makes it a valuable pharmacophore for investigating neuroreceptor modulation[2].

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, validated synthetic pathways, and theoretical pharmacological mechanisms, grounded in established literature.

Physicochemical Profiling and Structural Data

Understanding the molecular geometry and electronic distribution of 2-(4-methylphenyl)-2-piperidin-1-ylethanamine is crucial for predicting its behavior in both catalytic environments and biological matrices. The presence of a primary amine (hydrogen bond donor) and a tertiary piperidine amine (hydrogen bond acceptor) creates a unique bidentate coordination profile.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 2-(4-Methylphenyl)-2-(piperidin-1-yl)ethan-1-amineDefines the exact regiochemistry of the 1,2-diamine.
CAS Registry Number 927965-82-0Unique identifier for commercial and academic sourcing.
Molecular Formula C₁₄H₂₂N₂Indicates a high degree of saturation in the piperidine ring.
Molar Mass 218.34 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Topological Polar Surface Area 29.3 ŲSuggests excellent blood-brain barrier (BBB) permeability[1].
H-Bond Donors / Acceptors 1 / 2Facilitates stable binding in receptor pockets or metal coordination.
Rotatable Bonds 3Provides sufficient conformational flexibility for induced-fit binding.

Validated Synthetic Methodologies

The synthesis of 1,2-diamines requires strict control over regioselectivity and oxidation states. Below are two distinct, field-proven methodologies for synthesizing 2-(4-methylphenyl)-2-piperidin-1-ylethanamine.

Route A: Strecker-Type Condensation and Nitrile Reduction (Industrial Standard)

This route is favored for its scalability and the commercial availability of starting materials.

Synthesis A p-Tolualdehyde + Piperidine B Amino Nitrile Intermediate A->B TMSCN (Strecker) C 2-(4-Methylphenyl)-2- piperidin-1-ylethanamine B->C LiAlH4 Reduction D p-Methylstyrene Oxide E Aziridinium Ion D->E Piperidine E->C NH3 Amination

Fig 1: Divergent synthetic routes to 2-(4-methylphenyl)-2-piperidin-1-ylethanamine.

Protocol 1: Step-by-Step Nitrile Reduction

Objective: Convert 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile to the target ethanamine.

  • Preparation of the Hydride Suspension: Suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

    • Causality: THF is utilized as an aprotic solvent to solvate the lithium ions, which Lewis-acid activates the nitrile carbon. The anhydrous environment is critical to prevent the violent, premature quenching of LiAlH₄ by moisture.

  • Temperature Control: Cool the suspension to 0°C using an ice-water bath.

    • Causality: The reduction of nitriles is highly exothermic. Maintaining 0°C prevents thermal degradation of the intermediate imine and suppresses the formation of secondary amine byproducts.

  • Substrate Addition: Dissolve the amino nitrile intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reflux and Completion: Remove the ice bath and gently reflux the mixture for 4 hours. Monitor via TLC until the nitrile spot is completely consumed.

  • Fieser Workup: Quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams).

    • Causality: The Fieser method produces granular, easily filterable aluminum salts, preventing the formation of a gelatinous emulsion that traps the highly polar diamine product.

Route B: Aziridinium Ion Ring-Opening (Stereoselective Approach)

Developed extensively by O'Brien et al., this method is utilized when chiral diamines are required[3]. By starting with enantiopure p-methylstyrene oxide, the epoxide is opened by piperidine, activated, and subsequently undergoes an intramolecular cyclization to an aziridinium ion. Nucleophilic attack by ammonia occurs regioselectively at the least sterically hindered carbon (C1), yielding the enantiopure 1,2-diamine[4].

Pharmacological Relevance and Receptor Dynamics

While primarily utilized as a synthetic building block, the 1,2-diamine scaffold of 2-(4-methylphenyl)-2-piperidin-1-ylethanamine shares significant topological similarities with neuroactive agents. Compounds featuring a phenethylamine core with an alpha-piperidine substitution frequently exhibit affinity for the N-methyl-D-aspartate (NMDA) receptor complex or monoamine transporters.

Pharmacology Ligand 1,2-Diamine Pharmacophore Receptor NMDA Receptor / PCP Site Ligand->Receptor Allosteric Binding Channel Ion Channel Blockade Receptor->Channel Conformational Change Effect Analgesic & Neuroprotective Effects Channel->Effect Ca2+ Influx Inhibition

Fig 2: Proposed neuropharmacological pathway for 1,2-diamine derivatives.

Mechanistic Insights
  • NMDA Receptor Antagonism: The p-tolyl group provides lipophilic bulk that anchors the molecule within the hydrophobic pocket of the PCP binding site inside the NMDA receptor's ion channel. The basic piperidine nitrogen becomes protonated at physiological pH, interacting with critical glutamate residues to physically block Ca²⁺ influx.

  • Analgesic Precursors: As noted in the literature regarding chiral diamines, these structures serve as vital intermediates in the synthesis of non-opioid analgesics[2]. The primary amine at C1 acts as a functional handle for further derivatization (e.g., amidation to form kappa-opioid receptor agonists similar to U-50,488).

Application in Asymmetric Catalysis

Beyond biology, 2-(4-methylphenyl)-2-piperidin-1-ylethanamine is a potent bidentate ligand. In organolithium chemistry, the primary amine can be deprotonated to form a chiral lithium amide base. The adjacent tertiary piperidine nitrogen coordinates to the lithium cation, creating a rigid, stereodefined transition state. This complex is highly effective in the enantioselective deprotonation of meso-epoxides or the asymmetric lithiation of N-Boc pyrrolidines[5].

References

  • O'Brien, P., de Sousa, S. E., & Poumellec, P. (1998). "Two expedient methods for the preparation of chiral diamines." Journal of the Chemical Society, Perkin Transactions 1, 1483-1492. Available at:[Link]

  • National Center for Biotechnology Information. "2-Phenyl-2-(piperidin-1-yl)ethanamine." PubChem Compound Summary for CID 12447268. Available at:[Link]

  • ZINC12 Database. "Substance 927965-82-0." Bioinformatics and Chemical Informatics Research Center. Available at:[Link]

Sources

Exploratory

Synthesis pathway for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Abstract This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 2-(4-Methylphenyl)-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, a diamine scaffold with potential applications in medicinal chemistry and drug development. The synthesis leverages a modified Strecker reaction to construct the key α-aminonitrile intermediate, which is subsequently reduced to the target primary amine. This document offers a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, in-process controls, and critical safety considerations. The methodologies are presented with a focus on causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also understand the fundamental principles governing the experimental choices.

Retrosynthetic Analysis and Strategy

The synthetic strategy for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is devised from a logical retrosynthetic disconnection. The primary amine of the target molecule can be traced back to a nitrile group, a common and reliable precursor. This disconnection points to 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile as the key intermediate. This α-aminonitrile can be readily assembled from three simple, commercially available components: 4-methylbenzaldehyde, piperidine, and a cyanide source. This three-component condensation is a variation of the classic Strecker synthesis.[1][2]

The overall forward synthesis is therefore conceptualized as a two-step process:

  • Step 1: Strecker-type Synthesis of 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile.

  • Step 2: Reduction of the Nitrile to yield the final product, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

This approach is efficient and utilizes well-established, high-yielding chemical transformations.

G TM 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine FGI1 Functional Group Interconversion (Amine <- Nitrile) TM->FGI1 Retrosynthesis Intermediate 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile FGI1->Intermediate Disconnection C-C Bond Disconnection (Strecker Reaction) Intermediate->Disconnection SM1 4-Methylbenzaldehyde Disconnection->SM1 SM2 Piperidine Disconnection->SM2 SM3 Cyanide Source (e.g., KCN) Disconnection->SM3

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 2-(4-Methylphenyl)-2-(piperidin-1-yl)acetonitrile

The cornerstone of this synthesis is the creation of the α-aminonitrile intermediate. This is achieved through a one-pot, three-component reaction involving an aldehyde, a secondary amine, and a cyanide source.

Mechanistic Considerations: The Strecker Reaction

The Strecker synthesis is a powerful method for preparing α-amino acids and their derivatives.[3] The reaction proceeds in two main stages.[4][5] In this modified version, a secondary amine (piperidine) is used instead of ammonia, leading to an N-substituted α-aminonitrile.[1]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of piperidine on the carbonyl carbon of 4-methylbenzaldehyde. Subsequent proton transfer and dehydration lead to the formation of a reactive iminium ion intermediate. The removal of water helps to drive this equilibrium toward the iminium ion.[4]

  • Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the stable α-aminonitrile product and creates the new carbon-carbon bond.[2][6]

For safety and ease of handling, the cyanide source is typically a salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), rather than hydrogen cyanide (HCN) gas.[6] A mild acid is often used to facilitate the formation of the iminium ion.[2]

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Cyanide Addition Aldehyde 4-Methyl- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Piperidine Piperidine Piperidine Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product α-Aminonitrile Product Iminium->Product + CN⁻ Cyanide Cyanide (CN⁻)

Caption: Mechanism of the modified Strecker reaction.

Experimental Protocol

This protocol describes the synthesis of 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile from 4-methylbenzaldehyde.

Materials:

  • 4-Methylbenzaldehyde

  • Piperidine

  • Potassium Cyanide (KCN) (EXTREME CAUTION REQUIRED)

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl Ether

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzaldehyde (1.0 eq) and piperidine (1.05 eq) in ethanol (50 mL).

  • Add glacial acetic acid (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate beaker, carefully dissolve potassium cyanide (1.1 eq) in a minimal amount of deionized water (~20 mL). (CAUTION: KCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment).

  • Cool the aldehyde-amine solution in an ice bath to 0-5 °C.

  • Slowly add the aqueous KCN solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Upon completion, pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile. The product can be purified further by column chromatography or recrystallization if necessary.[7]

Reduction to 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

The final step in the sequence is the reduction of the nitrile functional group of the intermediate to a primary amine.

Selection of Reducing Agent

The conversion of a nitrile to a primary amine requires a strong reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reagent for nitrile reduction.[8] It provides high yields and is often the reagent of choice for this transformation. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.[9]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[10][11] While effective, it often requires high pressures and temperatures and may not be as readily available in all laboratory settings.

For its reliability and straightforward application on a laboratory scale, Lithium Aluminum Hydride is selected for this protocol. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are not strong enough to reduce nitriles.[10]

Experimental Protocol

This protocol details the LiAlH₄ reduction of the α-aminonitrile intermediate.

Materials:

  • 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile (crude or purified)

  • Lithium Aluminum Hydride (LiAlH₄) (EXTREME CAUTION REQUIRED)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add LiAlH₄ (1.5 eq) to 100 mL of anhydrous diethyl ether in the flask. (CAUTION: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry).

  • Dissolve the 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile (1.0 eq) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aminonitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4 hours to ensure complete reduction.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Work-up (Fieser method): Quench the reaction with extreme care by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Combine the filtrate and washings, and dry the organic solution over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. The product can be purified by vacuum distillation or column chromatography.

Summary of Quantitative Data

StepReactantM.W. ( g/mol )Equiv.ReagentM.W. ( g/mol )Equiv.ProductM.W. ( g/mol )Theoretical Yield
14-Methylbenzaldehyde120.151.0Piperidine85.151.052-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile228.33100%
KCN65.121.1
2Aminonitrile Intermediate228.331.0LiAlH₄37.951.52-(4-Methylphenyl)-2-piperidin-1-ylethanamine232.37100%

Safety Considerations

  • Potassium Cyanide (KCN): KCN is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce deadly hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily available.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a water-reactive, flammable solid. It can ignite upon contact with water or moist air. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

  • Solvents: Diethyl ether and THF are highly flammable. Ethanol is also flammable. No open flames or spark sources should be present during their use.

Conclusion

The synthetic route detailed in this guide offers a reliable and efficient method for the production of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. By employing a modified Strecker reaction followed by a robust LiAlH₄ reduction, the target compound can be synthesized from simple starting materials in two high-yielding steps. The provided protocols, mechanistic insights, and safety guidelines constitute a self-validating system for researchers, enabling the safe and successful synthesis of this valuable chemical building block.

Sources

Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Abstract: This technical guide provides a comprehensive analysis of the putative mechanism of action of the novel compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. In the absence of direct empirical data for this s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the putative mechanism of action of the novel compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. In the absence of direct empirical data for this specific molecule, this paper synthesizes established principles of medicinal chemistry and pharmacology, drawing on structure-activity relationships (SAR) of closely related phenethylamine and piperidine derivatives. It is hypothesized that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine functions as a monoamine reuptake inhibitor, with a potential for selectivity towards the dopamine and norepinephrine transporters. This guide will delve into the structural rationale for this hypothesis, propose experimental workflows for its validation, and discuss the potential implications for drug development.

Introduction and Structural Elucidation

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a synthetic molecule belonging to the broad class of phenethylamines, a scaffold renowned for its diverse psychoactive properties. The structure is characterized by a phenethylamine backbone with two key modifications: a methyl group at the para-position of the phenyl ring and a piperidine ring bonded to the alpha-carbon of the ethylamine side chain.

The phenethylamine core is a foundational element in many endogenous neurotransmitters, such as dopamine, norepinephrine, and epinephrine, as well as a vast array of synthetic central nervous system stimulants, entactogens, and hallucinogens[1][2]. The specific substitutions on this core are critical in defining the compound's pharmacological profile.

Key Structural Features:

  • Phenethylamine Backbone: The core structure responsible for general interaction with monoamine systems.

  • 4-Methylphenyl Group (p-tolyl): Para-substitution on the phenyl ring is known to influence the potency and selectivity of interaction with monoamine transporters[3][4].

  • α-Piperidine Substitution: The presence of a bulky substituent on the alpha-carbon of the ethylamine chain is a significant determinant of the mechanism of action, often distinguishing between monoamine releasing agents and reuptake inhibitors[5].

Postulated Mechanism of Action: A Monoamine Reuptake Inhibitor

Based on established structure-activity relationships of substituted phenethylamines, it is posited that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine functions as a monoamine reuptake inhibitor . This hypothesis is primarily driven by the presence of the bulky piperidine substituent at the alpha-position.

The Role of the α-Substituent in Determining Functional Activity

The size and nature of the substituent on the alpha-carbon of the phenethylamine side chain are critical in dictating whether a compound acts as a substrate for monoamine transporters (and thus a releasing agent) or as a blocker of these transporters (a reuptake inhibitor).

  • Small α-Substituents (e.g., methyl in amphetamine): These compounds typically act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). They are transported into the presynaptic neuron, where they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a non-exocytotic release of neurotransmitters[3][4].

  • Bulky α-Substituents: Increasing the steric bulk at the alpha-position generally hinders the ability of the molecule to be effectively transported by monoamine transporters. Instead of being a substrate, the molecule acts as an antagonist, binding to the transporter protein and physically occluding the passage of endogenous monoamines back into the presynaptic neuron. The piperidine ring in 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine represents a significant steric hindrance, strongly suggesting a reuptake inhibitory mechanism.

Predicted Transporter Selectivity

While the bulky α-substituent points towards reuptake inhibition, the substitution on the phenyl ring can modulate the compound's affinity and selectivity for the different monoamine transporters (DAT, NET, and SERT).

  • Para-Substitution: Compounds with para-substituents on the phenyl ring often exhibit altered selectivity profiles. For instance, para-chloro substitution in some phenethylamines can increase potency at SERT[3][4]. The 4-methyl group in the subject compound is an electron-donating group, which, based on SAR studies of related compounds, may favor interaction with DAT and NET over SERT. Unsubstituted or alkyl-substituted phenethylamines often show a preference for catecholamine transporters[3][4].

Therefore, it is plausible that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a dopamine-norepinephrine reuptake inhibitor (DNRI) , with potentially lower affinity for the serotonin transporter.

Proposed Experimental Validation

To empirically determine the mechanism of action of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

3.1.1. Radioligand Binding Assays:

These assays will determine the binding affinity (Ki) of the compound for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).

Experimental Protocol:

  • Cell Culture: Utilize HEK293 cells stably transfected with hDAT, hNET, or hSERT.

  • Membrane Preparation: Prepare cell membrane homogenates from the transfected cells.

  • Binding Reaction: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

TransporterRadioligandHypothetical Ki (nM)
hDAT[³H]WIN 35,42850
hNET[³H]nisoxetine80
hSERT[³H]citalopram>1000

3.1.2. Neurotransmitter Uptake Inhibition Assays:

These functional assays will measure the potency (IC50) of the compound to inhibit the uptake of radiolabeled monoamines into synaptosomes or transfected cells.

Experimental Protocol:

  • Synaptosome Preparation or Cell Culture: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) or use hDAT-, hNET-, or hSERT-transfected HEK293 cells.

  • Uptake Inhibition: Pre-incubate the synaptosomes or cells with varying concentrations of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

  • Neurotransmitter Uptake: Initiate uptake by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination and Detection: Stop the uptake reaction by rapid filtration and washing. Lyse the cells/synaptosomes and measure the accumulated radioactivity.

  • Data Analysis: Determine the IC50 values from concentration-response curves.

3.1.3. Neurotransmitter Release Assays:

To confirm that the compound is not a releasing agent, a neurotransmitter release assay should be performed.

Experimental Protocol:

  • Preloading: Incubate synaptosomes or transfected cells with a radiolabeled neurotransmitter to load the intracellular stores.

  • Compound Incubation: After washing to remove excess radiolabel, incubate the preloaded preparations with increasing concentrations of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. A known releasing agent (e.g., amphetamine) should be used as a positive control.

  • Quantification of Release: Measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Compare the release induced by the test compound to that of the vehicle and the positive control. A lack of significant release would support the reuptake inhibitor hypothesis.

In Vivo Studies

3.2.1. Microdialysis:

In vivo microdialysis in awake, freely moving rodents can directly measure changes in extracellular neurotransmitter levels in specific brain regions following systemic administration of the compound. An increase in extracellular dopamine and norepinephrine without a significant effect on serotonin in brain regions such as the prefrontal cortex and nucleus accumbens would support a DNRI profile.

3.2.2. Behavioral Pharmacology:

Behavioral assays can provide evidence for the psychostimulant or antidepressant-like effects consistent with a DNRI mechanism. Relevant tests include locomotor activity monitoring, conditioned place preference, and the forced swim test.

Proposed Synthesis Route

A plausible synthetic route for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine could involve a multi-step process starting from 4-methylacetophenone.

G 4-Methylacetophenone 4-Methylacetophenone alpha-Bromo-4-methylacetophenone alpha-Bromo-4-methylacetophenone 4-Methylacetophenone->alpha-Bromo-4-methylacetophenone Bromination 2-(4-Methylphenyl)-2-oxo-1-(piperidin-1-yl)ethan-1-one 2-(4-Methylphenyl)-2-oxo-1-(piperidin-1-yl)ethan-1-one alpha-Bromo-4-methylacetophenone->2-(4-Methylphenyl)-2-oxo-1-(piperidin-1-yl)ethan-1-one Nucleophilic substitution with Piperidine 2-(4-Methylphenyl)-2-(piperidin-1-yl)ethan-1-imine 2-(4-Methylphenyl)-2-(piperidin-1-yl)ethan-1-imine 2-(4-Methylphenyl)-2-oxo-1-(piperidin-1-yl)ethan-1-one->2-(4-Methylphenyl)-2-(piperidin-1-yl)ethan-1-imine Reductive amination with Ammonia 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine 2-(4-Methylphenyl)-2-(piperidin-1-yl)ethan-1-imine->2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Reduction (e.g., NaBH4)

Figure 1: A potential synthetic pathway for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Signaling Pathways and Logical Relationships

The proposed mechanism of action involves the direct interaction of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine with monoamine transporters, leading to an increase in the synaptic concentration of dopamine and norepinephrine. This, in turn, would enhance the activation of postsynaptic dopamine and adrenergic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake D_receptors Dopamine Receptors DA_synapse->D_receptors Binding NE_synapse->NET Reuptake A_receptors Adrenergic Receptors NE_synapse->A_receptors Binding Compound 2-(4-Methylphenyl)-2- piperidin-1-ylethanamine Compound->DAT Inhibition Compound->NET Inhibition Postsynaptic_effect Postsynaptic Signaling Cascade D_receptors->Postsynaptic_effect A_receptors->Postsynaptic_effect

Figure 2: Proposed mechanism of action at the synaptic level.

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the structure of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine strongly suggests a mechanism of action as a monoamine reuptake inhibitor, likely with selectivity for the dopamine and norepinephrine transporters. The bulky α-piperidine substituent is the key structural feature that predicts this pharmacological profile. The proposed in vitro and in vivo studies are essential to confirm this hypothesis and to fully characterize the psychoactive properties of this novel compound. This guide provides a foundational framework for researchers and drug development professionals to initiate a systematic investigation into the pharmacology of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

References

  • Asymmetric α-Substituted Phenethylamines. I. Synthesis of Optically Pure 1-Aryl-N-(2'-hydroxy-1'-isopropylethyl)-2-phenylethylamines. J-Stage. [Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ResearchGate. [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. [Link]

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. [Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]

  • Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. ACS Publications. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. [Link]

  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. ChEMBL. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties. ResearchGate. [Link]

  • Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. ResearchGate. [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]

  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PMC. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. PMC. [Link]

  • Monoamine reuptake inhibition by additional 1, 5-disubstituted tetrazole-piperidines with 4 carbon spacers. ResearchGate. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. PubMed. [Link]

  • Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. Usach. [Link]

  • SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Introduction to 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine: A Structural Perspective 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a synthetic molecule belonging to the broad class of phenethylamines. Its core stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine: A Structural Perspective

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a synthetic molecule belonging to the broad class of phenethylamines. Its core structure is characterized by a phenethylamine backbone, which is a common pharmacophore in a multitude of psychoactive and physiologically active compounds. Key structural features that are anticipated to dictate its pharmacological profile include:

  • A Phenethylamine Scaffold: This foundational structure is shared with endogenous neurotransmitters such as dopamine, norepinephrine, and epinephrine, as well as a vast array of synthetic drugs.

  • A Piperidine Moiety: The presence of a piperidine ring, a common nitrogen-containing heterocycle in pharmaceuticals, is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1]

  • A 4-Methylphenyl (p-tolyl) Group: Substitution on the phenyl ring is a critical determinant of receptor affinity and selectivity in phenethylamines. The para-methyl group is an electron-donating group that can influence the molecule's interaction with its biological targets.

Given these structural characteristics, it is hypothesized that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine will primarily interact with monoaminergic systems in the central nervous system (CNS).

Predicted Mechanism of Action: Monoamine Transporter Inhibition

The structural similarity of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine to known monoamine reuptake inhibitors, such as methylphenidate and its analogs, strongly suggests that its primary mechanism of action will involve the inhibition of dopamine (DAT), norepinephrine (NET), and possibly serotonin (SERT) transporters.[2]

Substituted phenethylamines are well-documented modulators of monoamine neurotransmitter systems.[3] The specific nature of this modulation—whether it is as a reuptake inhibitor or a releasing agent—is dependent on subtle structural variations. The presence of the piperidine ring in the subject molecule is a feature shared with methylphenidate, a potent DAT and NET inhibitor.[2]

It is therefore plausible that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine will exhibit a pharmacological profile characterized by the following:

  • High affinity for DAT and NET: The core phenethylamine structure is a strong predictor of interaction with these transporters.

  • Potential for psychostimulant effects: Inhibition of dopamine and norepinephrine reuptake leads to increased synaptic concentrations of these neurotransmitters, which is associated with stimulant properties.[2]

  • Lower affinity for SERT: Many phenethylamine-based stimulants show a preference for DAT and NET over SERT.

The 4-methyl substitution on the phenyl ring may further modulate the affinity and selectivity for these transporters. For instance, in some classes of phenethylamines, substitutions at the 4-position can enhance potency.

In Vitro Pharmacological Profile: A Predictive Analysis

Based on the pharmacology of analogous compounds, the following in vitro profile for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is anticipated.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its molecular targets.[4] It is predicted that this compound will demonstrate significant affinity for monoamine transporters.

Target Predicted Affinity (Ki) Rationale
Dopamine Transporter (DAT)Low to mid-nanomolarThe phenethylamine and piperidine moieties are key pharmacophores for DAT binding, similar to methylphenidate analogs.[2][5]
Norepinephrine Transporter (NET)Low to mid-nanomolarA common feature of many phenethylamine-based stimulants.[2]
Serotonin Transporter (SERT)Higher nanomolar to micromolarGenerally, phenethylamine-based stimulants exhibit lower affinity for SERT compared to DAT and NET.
Functional Assays: Neurotransmitter Reuptake Inhibition

Functional assays measuring the inhibition of neurotransmitter reuptake are essential to confirm the mechanism of action.

Assay Predicted Activity (IC50) Rationale
[³H]Dopamine Uptake InhibitionLow to mid-nanomolarConsistent with high-affinity binding to DAT.
[³H]Norepinephrine Uptake InhibitionLow to mid-nanomolarCorrelates with high-affinity binding to NET.
[³H]Serotonin Uptake InhibitionHigher nanomolar to micromolarReflects the expected lower potency at SERT.

Predicted In Vivo Pharmacology

The in vivo effects of a compound are a reflection of its combined pharmacokinetic and pharmacodynamic properties.

Behavioral Pharmacology

Given its predicted mechanism as a DAT and NET inhibitor, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is expected to elicit a range of behavioral effects in preclinical animal models, including:

  • Increased locomotor activity: A hallmark of psychostimulant drugs.

  • Reinforcing effects in self-administration paradigms: Indicative of abuse potential.

  • Improved performance in models of attention and cognition: A potential therapeutic application, similar to methylphenidate for ADHD.[2]

Pharmacokinetic Profile

The physicochemical properties of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine suggest it is likely to be a lipophilic molecule capable of crossing the blood-brain barrier. The piperidine and 4-methylphenyl groups will influence its metabolic stability and route of elimination. Metabolism is likely to occur via oxidation of the phenyl and piperidine rings.

Experimental Protocols

The following are standard experimental protocols that would be employed to elucidate the pharmacological profile of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Test compound: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Assay Protocol

Objective: To measure the functional potency (IC50) of the test compound to inhibit dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Synaptosomes prepared from rat striatum (for dopamine uptake) or cortex (for norepinephrine and serotonin uptake).

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test compound.

  • Uptake buffer.

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of the test compound.

  • Initiate uptake by adding the respective ³H-labeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity in the synaptosomes.

  • Calculate the IC50 value from the concentration-response curve.

Visualizations

Proposed Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Packaging DA_NE_Synapse DA & NE VMAT2->DA_NE_Synapse Release DAT_NET DAT / NET DA_NE_Synapse->DAT_NET Reuptake Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_Synapse->Postsynaptic_Receptors Binding Signaling_Cascade Downstream Signaling Postsynaptic_Receptors->Signaling_Cascade Activation Test_Compound 2-(4-Methylphenyl)-2- piperidin-1-ylethanamine Test_Compound->DAT_NET Inhibition

Caption: Proposed mechanism of action via monoamine transporter inhibition.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Studies Start->In_Vitro Binding_Assays Radioligand Binding (DAT, NET, SERT) In_Vitro->Binding_Assays Functional_Assays Neurotransmitter Uptake Inhibition In_Vitro->Functional_Assays In_Vivo In Vivo Studies Binding_Assays->In_Vivo Functional_Assays->In_Vivo Behavioral_Pharm Locomotor Activity, Self-Administration In_Vivo->Behavioral_Pharm PK_Studies Pharmacokinetic Analysis In_Vivo->PK_Studies Data_Analysis Data Analysis & Profile Generation Behavioral_Pharm->Data_Analysis PK_Studies->Data_Analysis

Caption: Workflow for pharmacological characterization.

Conclusion and Future Directions

This technical guide provides a predictive pharmacological profile for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine based on a thorough analysis of structurally related compounds. The available evidence strongly suggests that this molecule will act as a monoamine reuptake inhibitor with a preference for the dopamine and norepinephrine transporters. This profile indicates a potential for psychostimulant properties and possible therapeutic applications in disorders characterized by monoaminergic dysfunction.

Future research should focus on the synthesis and empirical testing of this compound to validate the predictions made in this guide. Key areas of investigation should include:

  • In vitro pharmacology: Comprehensive receptor screening to determine its full target profile and off-target liabilities.

  • In vivo pharmacology: Detailed behavioral studies to characterize its psychostimulant, reinforcing, and cognitive-enhancing effects.

  • Pharmacokinetics and metabolism: Elucidation of its metabolic fate and pharmacokinetic parameters to assess its drug-like properties.

The insights provided herein offer a solid foundation for the rational design and execution of a comprehensive research program to fully characterize the pharmacological profile of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

References

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Available from: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Available from: [Link]

  • Heal, D. J., et al. (2018). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 10(11-12), 1739-1749. Available from: [Link]

  • van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. Available from: [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. Available from: [Link]

  • Reen, R. K., et al. (2000). Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. Journal of Pharmacy and Pharmacology, 52(1), 21-30. Available from: [Link]

  • Dyakonova, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. Available from: [Link]

  • Gatley, S. J., et al. (1996). Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists? Journal of Neurochemistry, 66(4), 1517-1525. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a specific chemical structure for which a registered CAS number and extensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a specific chemical structure for which a registered CAS number and extensive experimental data are not readily found in public scientific databases as of the date of this guide. Therefore, this document provides a comprehensive theoretical and predictive analysis based on established principles of organic chemistry, pharmacology, and data from structurally analogous compounds. All proposed methodologies and properties should be considered hypothetical until experimentally validated.

Introduction and Nomenclature

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a substituted phenethylamine derivative characterized by a p-tolyl group and a piperidine ring attached to the same carbon atom of the ethylamine backbone. This structural motif, featuring a chiral center at the C2 position of the ethanamine, suggests potential for significant biological activity, likely within the central nervous system (CNS). The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known to enhance druggability and modulate pharmacokinetic properties.[1]

Systematic IUPAC Name: 1-(4-methylphenyl)-1-(piperidin-1-yl)ethan-2-amine

Due to the absence of this specific molecule in the Chemical Abstracts Service (CAS) registry, a CAS number cannot be provided. A CAS Registry Number is assigned to a substance upon its entry into the CAS REGISTRY database, a process undertaken for unique, new substances identified in scientific literature or for regulatory purposes.[2][3][4][5][6]

Structural Analogs of Interest

The pharmacological profile of this compound can be hypothesized by examining related structures, including:

  • Phencyclidine (PCP): A dissociative anesthetic with a piperidine ring attached to a phenyl-substituted cyclohexane.

  • Pipradrol: A CNS stimulant with a diphenyl-piperidin-2-yl-methanol structure.

  • Methylphenidate: A CNS stimulant for ADHD, containing a piperidine ring.

The presence of the 4-methylphenyl (p-tolyl) group and the primary amine suggests potential interactions with monoamine transporters or receptors.

Physicochemical Properties (Predicted)

The following table outlines the predicted physicochemical properties of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, calculated using computational models based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
LogP (Octanol/Water) ~3.5 - 4.0
Topological Polar Surface Area (TPSA) ~29.24 Ų
Hydrogen Bond Donors 1 (primary amine)
Hydrogen Bond Acceptors 2 (primary and tertiary amines)
pKa (most basic) ~9.5 - 10.5 (primary amine)

Chemical Structure

Caption: Chemical structure of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Proposed Synthesis Pathway

A plausible synthetic route to 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine could involve a variation of the Strecker synthesis or a related nucleophilic addition to an imine, followed by reduction. A hypothetical multi-step synthesis is outlined below.

Workflow Diagram: Proposed Synthesis

synthesis_workflow start 4-Methylacetophenone step1 Step 1: α-Bromination start->step1 intermediate1 2-Bromo-1-(4-methylphenyl)ethan-1-one step1->intermediate1 step2 Step 2: Nucleophilic Substitution with Piperidine intermediate1->step2 intermediate2 1-(4-Methylphenyl)-2-(piperidin-1-yl)ethan-1-one step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 final_product 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine step3->final_product

Caption: A proposed three-step synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-one

  • To a solution of 4-methylacetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0°C.

  • The reaction mixture is stirred at room temperature until the color of bromine disappears.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(4-Methylphenyl)-2-(piperidin-1-yl)ethan-1-one

  • Dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Add piperidine (2.2 eq) to the solution. The excess piperidine acts as both a nucleophile and a base to neutralize the HBr formed.

  • The mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is filtered to remove piperidinium bromide, and the filtrate is concentrated. The residue is purified by column chromatography.

Step 3: Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (Reductive Amination)

  • Dissolve the keto-intermediate from Step 2 (1.0 eq) in methanol.

  • Add ammonium acetate or another ammonia source in excess.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • The reaction is stirred at room temperature until the imine intermediate is fully reduced.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification by column chromatography or crystallization of a salt (e.g., hydrochloride) would yield the final product.

Potential Pharmacological Profile

The structure of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine suggests it may act as a modulator of monoaminergic systems in the CNS. The piperidine moiety is a common feature in ligands for various receptors, including sigma receptors and histamine H3 receptors.[7]

Hypothesized Mechanism of Action
  • Dopamine and Norepinephrine Reuptake Inhibition: The phenethylamine backbone is a classic pharmacophore for inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). The substitution pattern may confer selectivity.

  • Sigma (σ) Receptor Agonism/Antagonism: Many piperidine-containing compounds exhibit high affinity for sigma receptors.[8] These receptors are implicated in a wide range of neurological functions and disorders.

  • NMDA Receptor Antagonism: The overall structure bears some resemblance to dissociative agents like PCP, suggesting a potential for interaction with the NMDA receptor complex.

Structure-Activity Relationship (SAR) Insights

Based on related compounds, the following SAR can be inferred:

  • The 4-methyl group on the phenyl ring may enhance affinity for monoamine transporters compared to an unsubstituted phenyl ring.

  • The piperidine ring is crucial for the overall pharmacological profile, influencing both potency and selectivity.[9] Its conformation can significantly impact receptor binding.

  • The primary amine is a key feature for interaction with monoamine transporters and can also serve as a hydrogen bond donor in receptor binding pockets.

Analytical Characterization

Standard analytical techniques would be required to confirm the identity, purity, and structure of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be used to identify the number and types of protons, including characteristic signals for the aromatic protons, the methyl group, the piperidine ring protons, and the ethanamine backbone protons.

  • ¹³C NMR: Would confirm the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact molecular weight of the compound.

3. High-Performance Liquid Chromatography (HPLC):

  • HPLC would be employed to determine the purity of the synthesized compound. A chiral HPLC method could be developed to separate and quantify the enantiomers.

Conclusion

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine represents an intriguing, though currently under-documented, chemical entity with significant potential for CNS activity. Its structural similarity to known pharmacologically active agents suggests that it could be a valuable lead compound for the development of novel therapeutics. The synthetic pathways and analytical methods described herein provide a foundational framework for its synthesis and characterization. Further research is warranted to experimentally validate its properties and elucidate its pharmacological profile. The piperidine scaffold continues to be a cornerstone in the design of CNS-active drugs, highlighting the importance of exploring novel derivatives like the one discussed.[10]

References

  • Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved from [Link]

  • Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

  • CAS. (n.d.). CAS REGISTRY and CAS Registry Number FAQs. Retrieved from [Link]

  • Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348.
  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1797-1815.
  • Tu, G., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(8), 1963-1967.
  • Fraccholla, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1756-1767.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).

Sources

Exploratory

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 2-Phenyl-2-Piperidinyl-ethanamine Analogs

Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of biologically active compounds, particularly those targeting the central...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of the discovery and developmental history of a specific, yet broadly significant, class of these compounds: 2-phenyl-2-piperidinyl-ethanamine derivatives. While the specific entity 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is not extensively documented in scientific literature, this guide will use closely related, well-characterized analogs as exemplars to illuminate the synthetic strategies, structure-activity relationships (SAR), and pharmacological evaluation that underpin the development of this important chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and advancing piperidine-based therapeutics.

Introduction: The Significance of the Phenyl-Piperidine Moiety in CNS Drug Discovery

The fusion of a phenyl group and a piperidine ring creates a versatile pharmacophore that has been successfully incorporated into a wide array of CNS-active drugs, including analgesics, antipsychotics, and antidepressants.[3] The phenyl group provides a locus for aromatic interactions with biological targets, while the piperidine ring, with its conformational flexibility and basic nitrogen atom, allows for crucial hydrogen bonding and ionic interactions.[2] This combination has proven particularly effective in modulating the activity of neurotransmitter systems, such as the dopaminergic and serotonergic pathways.

The general structure of 2-phenyl-2-piperidinyl-ethanamine offers several points for chemical modification, allowing for the fine-tuning of pharmacological properties. These include substitution on the phenyl ring, modification of the piperidine nitrogen, and alterations to the ethylamine side chain. This chemical tractability has made this scaffold a fertile ground for the discovery of novel therapeutics.

Synthetic Pathways: Constructing the 2-Phenyl-2-Piperidinyl-ethanamine Core

The synthesis of 2-phenyl-2-piperidinyl-ethanamine derivatives can be approached through several strategic disconnections. A common and versatile method involves the multi-step synthesis starting from readily available precursors. The following provides a generalized, yet detailed, protocol for the synthesis of a representative analog, 2-phenyl-2-(piperidin-1-yl)ethanamine.

Experimental Protocol: Synthesis of 2-phenyl-2-(piperidin-1-yl)ethanamine

This protocol is a composite of established synthetic methodologies for related structures and is presented for illustrative purposes.

Step 1: Synthesis of 2-bromo-1-phenylethan-1-one

  • Rationale: This step introduces the core phenyl and two-carbon unit, with a bromine atom that will later be displaced by the piperidine nucleophile.

  • Procedure:

    • To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, slowly add bromine (1.0 eq) at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir until the reddish-brown color of bromine disappears.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-phenylethan-1-one.

Step 2: Synthesis of 2-(piperidin-1-yl)-1-phenylethan-1-one

  • Rationale: This is a nucleophilic substitution reaction where the secondary amine of piperidine displaces the bromide.

  • Procedure:

    • Dissolve 2-bromo-1-phenylethan-1-one (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Add piperidine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).

    • Heat the reaction mixture at 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(piperidin-1-yl)-1-phenylethan-1-one.

Step 3: Reductive Amination to 2-phenyl-2-(piperidin-1-yl)ethan-1-amine

  • Rationale: The ketone is converted to the desired primary amine via an intermediate imine, which is then reduced.

  • Procedure:

    • Dissolve 2-(piperidin-1-yl)-1-phenylethan-1-one (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction at room temperature for 24-48 hours.

    • Quench the reaction by the addition of water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The final product, 2-phenyl-2-(piperidin-1-yl)ethanamine, can be purified by crystallization or chromatography.

Synthetic_Pathway Acetophenone Acetophenone Bromoacetophenone 2-bromo-1-phenylethan-1-one Acetophenone->Bromoacetophenone Br2, Ether Piperidinylacetophenone 2-(piperidin-1-yl)-1-phenylethan-1-one Bromoacetophenone->Piperidinylacetophenone Piperidine, K2CO3 Final_Product 2-phenyl-2-(piperidin-1-yl)ethanamine Piperidinylacetophenone->Final_Product NH4OAc, NaBH3CN Pharmacological_Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assays (Ki determination) Uptake_Assay Monoamine Uptake Assays (IC50 determination) Calcium_Assay Calcium Mobilization Assays Locomotor Locomotor Activity Microdialysis Microdialysis Behavioral Behavioral Models (e.g., Forced Swim Test) Compound Test Compound Compound->Binding_Assay Compound->Uptake_Assay Compound->Calcium_Assay Compound->Locomotor Compound->Microdialysis Compound->Behavioral

Caption: Workflow for the pharmacological evaluation of novel CNS drug candidates.

Developmental History and Future Perspectives

The development of phenylpiperidine derivatives has a rich history, with early examples like meperidine and fentanyl demonstrating the therapeutic potential of this scaffold in pain management. [4]Subsequent research has expanded the applications of this chemical class to a wide range of CNS disorders. The ongoing exploration of structure-activity relationships continues to yield novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area is likely to focus on:

  • Subtype-Selective Ligands: Designing compounds that can differentiate between various dopamine and serotonin receptor subtypes to achieve more targeted therapeutic effects with fewer side effects.

  • Allosteric Modulators: Developing compounds that bind to allosteric sites on their targets, offering a more nuanced modulation of receptor activity compared to traditional orthosteric ligands.

  • Multi-Target Ligands: Creating single molecules that can interact with multiple targets involved in a particular disease pathology, which may offer enhanced efficacy.

The 2-phenyl-2-piperidinyl-ethanamine scaffold and its analogs remain a highly promising area for the discovery of new medicines to treat a variety of debilitating neurological and psychiatric conditions. The synthetic versatility and rich pharmacology of this privileged structure ensure its continued relevance in the field of drug discovery.

References

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6609. [Link]

  • ACS Figshare. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. [Link]

  • Sonesson, C., et al. (1994). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of Medicinal Chemistry, 37(16), 2735-2753. [Link]

  • Raczynska, A., & Drabinska, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

  • MDPI. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • PubChem. (n.d.). 2-Phenyl-2-(piperidin-1-yl)ethanamine. [Link]

  • Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

  • Wünsch, B., & Schepmann, D. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 755-766. [Link]

  • Vaye, L., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE38. [Link]

  • Cambridge University Press. (2011). Mechanisms of action of opioids (Chapter 31) - Anesthetic Pharmacology. [Link]

  • Orr, R. K., et al. (2017). A Modular Synthesis of 2-Alkyl- and 2-Arylchromans via a Three-Step Sequence. Synthesis, 49(03), 657-666. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chemspace. (n.d.). 2-phenyl-2-(piperidin-1-yl)ethan-1-amine. [Link]

  • Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(20), 5344-5347. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 17986-18007. [Link]

  • Jun, Y., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters, 23(8), 3110-3114. [Link]

  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]

  • Nowak, M., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Journal of Clinical Medicine, 24(20), 1-20. [Link]

  • Gua, G. R., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. Heterocycles, 94(7), 1335-1345. [Link]

Sources

Foundational

In vitro characterization of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

An In-Depth Technical Guide to the In Vitro Characterization of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Disclaimer: The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is not extensively described in publicl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Characterization of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Disclaimer: The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is not extensively described in publicly accessible scientific literature. Therefore, this document presents a comprehensive, prototypical workflow for the in vitro characterization of a novel compound with this specific structure. The experimental protocols and data herein are illustrative, grounded in established pharmacological and drug development principles, and designed to guide researchers in the systematic evaluation of analogous novel chemical entities.

Introduction: Deconstructing a Novel Psychoactive Scaffold

The structure 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine belongs to the broad class of substituted phenylethylamines, a scaffold renowned for its diverse interactions with central nervous system (CNS) targets. The presence of a phenyl ring, an ethylamine backbone, and a piperidine moiety suggests a high probability of interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse. Analogs such as pyrovalerone have demonstrated potent activity as monoamine uptake inhibitors, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1]

A thorough in vitro characterization is the foundational step in understanding the pharmacological identity of such a compound. It allows us to elucidate its primary molecular targets, functional consequences of target engagement, potential for off-target liabilities, and its metabolic profile. This guide provides a logical, tiered approach to this characterization cascade, moving from primary target identification to broad safety and metabolic profiling.

Phase I: Physicochemical Properties and Target Identification

Before embarking on biological assays, a baseline understanding of the molecule's fundamental properties is essential for ensuring data quality and interpreting subsequent results. Following this, the primary objective is to identify the highest affinity molecular targets.

Foundational Physicochemical Analysis

Understanding a compound's solubility, lipophilicity, and ionization state is critical for designing subsequent assays and predicting its in vivo behavior.

Experimental Protocol: Aqueous Solubility and Lipophilicity

  • Kinetic Aqueous Solubility (Nephelometry):

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series from the stock solution in DMSO.

    • Dispense 2 µL of each dilution into a 96-well microplate.

    • Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure turbidity using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility limit.

  • Lipophilicity (LogD):

    • The shake-flask method is the gold standard.

    • Prepare a solution of the compound in a biphasic system of n-octanol and PBS, pH 7.4.

    • Shake vigorously to allow for partitioning, then centrifuge to separate the layers.

    • Carefully sample both the aqueous and octanol layers.

    • Quantify the compound concentration in each layer using LC-MS/MS.

    • Calculate LogD as: Log10([Compound]octanol / [Compound]aqueous).

Primary Target Binding Affinity: The Monoamine Transporter Panel

Based on the compound's structure, the primary hypothesis is that it interacts with DAT, NET, and/or SERT. Radioligand binding assays provide a direct measure of the affinity (Ki) of the compound for these transporters.

Experimental Protocol: Radioligand Binding Assays

  • Source Material: Use cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Radioligands:

    • hDAT: [³H]WIN 35,428 (a potent dopamine uptake inhibitor).

    • hNET: [³H]Nisoxetine (a selective norepinephrine uptake inhibitor).

    • hSERT: [³H]Citalopram (a selective serotonin uptake inhibitor).

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, combine the cell membranes (20-40 µg protein), the radioligand at a concentration near its Kd, and the test compound dilution.

    • For non-specific binding (NSB) wells, add a high concentration of a known, potent inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate the plates (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow filters to dry, then add scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition at each concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data Presentation

TargetRadioligandTest Compound Kᵢ (nM)
hDAT[³H]WIN 35,42815.2
hNET[³H]Nisoxetine8.7
hSERT[³H]Citalopram453.1

This hypothetical data suggests the compound is a potent and selective ligand for the dopamine and norepinephrine transporters over the serotonin transporter.

Phase II: Functional Activity and Selectivity Profiling

Demonstrating binding affinity is only the first step. It is crucial to determine the functional consequence of this binding—does the compound inhibit transporter function, or does it act as a substrate and induce neurotransmitter release?

Functional Assessment: Neurotransmitter Uptake Inhibition

Synaptosome preparations provide a robust ex vivo system to measure the direct functional impact of a compound on neurotransmitter reuptake.

Experimental Protocol: Synaptosomal [³H]-Neurotransmitter Uptake Assay

  • Source Material: Prepare crude synaptosomes from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

  • Assay Procedure:

    • Pre-incubate synaptosomes with various concentrations of the test compound in assay buffer.

    • Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the reaction and process the samples as described in the radioligand binding protocol (rapid filtration and scintillation counting).

    • Non-specific uptake is determined by running parallel experiments at 4°C.

  • Data Analysis:

    • Calculate the percent inhibition of specific uptake at each compound concentration.

    • Determine the IC50 value using non-linear regression.

Illustrative Data Presentation

Functional AssayTest Compound IC₅₀ (nM)
[³H]Dopamine Uptake25.8
[³H]Norepinephrine Uptake14.5
[³H]Serotonin Uptake>1000

This hypothetical functional data corroborates the binding data, identifying the compound as a potent DAT/NET reuptake inhibitor.

Visualization: Mechanism of Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Vesicles (Dopamine) DA_cleft Dopamine Presynaptic->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake Receptor Dopamine Receptors DA_cleft->Receptor Binding TestCompound Test Compound (Inhibitor) TestCompound->DAT Blocks

Caption: Workflow of monoamine reuptake inhibition by the test compound.

Broad Selectivity and Off-Target Profiling

A selective compound is often safer and has a more predictable clinical profile. Screening against a broad panel of receptors, channels, and other transporters is a regulatory expectation and critical for identifying potential side-effect liabilities early.

Workflow: In Vitro Safety Pharmacology Screening

  • Panel Selection: Utilize a commercial service (e.g., Eurofins Safety47™ or similar) that provides binding and functional data on a wide range of targets.

  • Concentration: Screen the test compound at a high concentration (e.g., 10 µM) to maximize the chance of detecting off-target interactions.

  • Follow-Up: Any target showing >50% inhibition in the primary screen should be followed up with a full concentration-response curve to determine an IC50 or Ki value.

  • Key Targets for this Scaffold: Pay close attention to:

    • Serotonin receptors (5-HT2A, 5-HT2C)[2]

    • Adrenergic receptors (alpha and beta subtypes)

    • Muscarinic receptors

    • hERG potassium channel (critical for cardiac safety)

Phase III: In Vitro ADME and Toxicology

A compound's potential as a therapeutic agent is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic toxicity.

Metabolic Stability

This assay predicts how quickly the compound will be cleared by metabolic enzymes in the liver, which is the primary site of drug metabolism.

Experimental Protocol: Human Liver Microsome (HLM) Stability

  • System: Use pooled human liver microsomes, which contain a rich complement of cytochrome P450 (CYP) enzymes.

  • Procedure:

    • Incubate the test compound (e.g., at 1 µM) with HLMs in the presence of the essential cofactor NADPH at 37°C.

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) from the half-life and assay parameters.

Illustrative Data Presentation

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Clearance
Test Compound2885Moderate
Verapamil (Control)15160High
Cytochrome P450 (CYP) Inhibition

This assay determines if the test compound is likely to cause drug-drug interactions by inhibiting the metabolism of other drugs.

Experimental Protocol: CYP Inhibition Assay

  • System: Use recombinant human CYP enzymes (a standard panel includes 1A2, 2C9, 2C19, 2D6, and 3A4).

  • Procedure:

    • Co-incubate a specific fluorescent probe substrate for each CYP isoform with the corresponding enzyme and a range of concentrations of the test compound.

    • The CYP enzyme metabolizes the probe to a fluorescent product.

    • Measure the fluorescence over time. Inhibition of the enzyme by the test compound will result in a decreased rate of fluorescent product formation.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.

In Vitro Cytotoxicity

A preliminary assessment of cell health is essential to flag overtly toxic compounds.

Experimental Protocol: HepG2 Cytotoxicity Assay

  • System: Use HepG2 cells, a human liver carcinoma cell line commonly used for toxicology studies.

  • Procedure:

    • Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24-48 hours.

    • Assess cell viability using a commercially available assay, such as the MTT assay (measures metabolic activity) or CellTiter-Glo® (measures ATP content).

  • Data Analysis: Determine the CC50 (cytotoxic concentration 50%) from the concentration-response curve.

Visualization: Integrated In Vitro Characterization Workflow

G cluster_start cluster_primary cluster_adme Compound Test Compound Synthesis & QC PhysChem Physicochemical Profiling (Solubility, LogD) Compound->PhysChem Binding Primary Target Binding (DAT, NET, SERT) Ki Determination PhysChem->Binding Functional Functional Activity (Uptake Assays) IC50 Determination Binding->Functional Metabolism Metabolic Stability (HLM t½, CLint) Binding->Metabolism DDI CYP Inhibition (IC50 vs. 5 Isoforms) Binding->DDI Tox In Vitro Cytotoxicity (HepG2 CC50) Binding->Tox OffTarget Broad Off-Target Screening (>50 Targets) Functional->OffTarget Functional->Metabolism Functional->DDI Functional->Tox GoNoGo Go / No-Go Decision for In Vivo Studies OffTarget->GoNoGo Metabolism->GoNoGo DDI->GoNoGo Tox->GoNoGo

Caption: A tiered workflow for the in vitro characterization of a novel CNS compound.

Summary and Forward Perspective

This guide outlines a robust, multi-tiered strategy for the comprehensive in vitro characterization of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine or any novel analog. By systematically evaluating its physicochemical properties, primary target pharmacology, off-target liabilities, and ADME/Tox profile, researchers can build a detailed understanding of the compound's potential. The illustrative data presented here paints a picture of a potent, selective DAT/NET inhibitor with moderate metabolic stability and a manageable safety profile, marking it as a candidate worthy of progression to in vivo efficacy and pharmacokinetic studies. Each step in this cascade is a self-validating system, where data from one phase informs the design and interpretation of the next, ensuring a scientifically rigorous evaluation.

References

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available at: [Link]

  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 32-39. Available at: [Link]

  • Lee, J., et al. (2023). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. Pharmaceutics, 15(5), 1471. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Bioactivity Screening of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive, tiered strategy for the preliminary bioactivity screening of the novel compound, 2-(4-Methylphenyl)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, tiered strategy for the preliminary bioactivity screening of the novel compound, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, this molecule presents a compelling candidate for investigation.[1][2] This document outlines a logical, field-proven workflow, from initial characterization and in silico assessment to targeted in vitro assays and preliminary in vivo behavioral studies. The protocols and rationale described herein are designed to efficiently generate a foundational dataset to guide further drug discovery and development efforts.

Introduction: The Scientific Rationale

The piperidine ring is a cornerstone of medicinal chemistry, particularly in the development of drugs targeting the Central Nervous System (CNS).[3] Its saturated, heterocyclic structure allows it to serve as a versatile scaffold, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1][4] The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine incorporates this privileged structure alongside a substituted phenyl ring and an ethanamine side chain, features reminiscent of various psychoactive agents.

This guide, therefore, proposes a systematic screening cascade to elucidate the potential biological activity of this novel chemical entity (NCE). Our approach is not merely a sequence of assays but a decision-making framework. We begin with broad, high-throughput methods to cast a wide net for potential biological interactions and progressively move towards more complex, resource-intensive assays to validate initial findings and probe the mechanism of action. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for discovery while minimizing the use of resources.

Compound Synthesis and Characterization

Prior to any biological evaluation, the synthesis, purification, and rigorous characterization of the target compound are paramount to ensure the validity of all subsequent data.

Proposed Synthetic Route: Reductive Amination

A common and effective method for synthesizing N-substituted piperidines is reductive amination.[1][5] This involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the final amine product.

Protocol: Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

  • Step 1: Imine Formation: To a solution of 1-(4-methylphenyl)ethan-1-one (1 equivalent) in methanol, add piperidine (1.1 equivalents). Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the enamine/imine intermediate.

  • Step 2: Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise over 30 minutes.

  • Step 3: Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Once complete, carefully quench the reaction by the slow addition of water.

  • Step 4: Extraction and Purification: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired compound.[1]

Analytical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed.

Table 1: Analytical Methods for Compound Characterization

Technique Purpose Expected Outcome/Data Reference Protocol
¹H and ¹³C NMR Structural Elucidation Confirmation of the chemical structure by analyzing chemical shifts, integration, and coupling constants of protons and carbons. [7][8]
LC-MS Purity Assessment & Mass Verification Determination of compound purity (as % area under the curve) and confirmation of the molecular weight via the mass-to-charge ratio (m/z). [6][9]
FTIR Spectroscopy Functional Group Identification Identification of key functional groups (e.g., C-N, C-H aromatic, C-H aliphatic) based on their characteristic infrared absorption frequencies. [8]

| Elemental Analysis | Elemental Composition | Confirmation of the empirical formula by determining the percentage composition of Carbon, Hydrogen, and Nitrogen. |[10] |

Tiered Bioactivity Screening Cascade

This section details the core screening strategy, designed as a multi-tiered workflow. This structure allows for early " go/no-go " decisions, ensuring that only the most promising candidates proceed to more complex and costly evaluations.

G cluster_0 Tier 1: In Silico & Foundational Assays cluster_1 Tier 2: Primary In Vitro Screening cluster_2 Tier 3: Functional & Mechanistic Assays cluster_3 Tier 4: Preliminary In Vivo Screening in_silico In Silico Profiling (ADMET, Target Prediction) cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) in_silico->cytotoxicity receptor_binding Receptor Binding Panel (CNS Targets: 5-HT, DA, NE Transporters, GPCRs) cytotoxicity->receptor_binding hit_decision1 Hit Identified? receptor_binding->hit_decision1 functional_assays Functional Assays (e.g., cAMP, Ca²⁺ Flux) mea Microelectrode Array (MEA) (Neuronal Network Activity) functional_assays->mea hit_decision2 Functional Activity Confirmed? mea->hit_decision2 behavioral_assays Behavioral Assays (e.g., Open Field, Forced Swim Test) hit_decision3 In Vivo Activity Observed? behavioral_assays->hit_decision3 start Synthesized & Characterized 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine start->in_silico hit_decision1->functional_assays Yes stop Terminate Investigation hit_decision1->stop No hit_decision2->behavioral_assays Yes hit_decision2->stop lead_optimization Lead Optimization & Further Development hit_decision3->lead_optimization Yes hit_decision3->stop No

Caption: Tiered workflow for preliminary bioactivity screening.

Tier 1: Foundational Assessment

The goal of this initial tier is to establish a baseline for the compound's general cellular toxicity and to use computational tools to predict its likely behavior and potential targets.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM). Treat the cells with the compound dilutions and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration). A high CC₅₀ value (>50 µM) is generally desired.

Tier 2: Primary In Vitro Screening - Target Identification

This tier employs high-throughput binding assays to identify potential molecular targets within the CNS. The selection of targets should be guided by the structural features of the compound. Given its phenethylamine-like backbone and piperidine moiety, a panel focused on monoamine systems is a logical starting point.

G cluster_0 Binding Assay cluster_1 Outcome compound Test Compound (Inhibitor) receptor Receptor Membrane Prep compound:f0->receptor:r Binds? radioligand Radiolabeled Ligand radioligand:f0->receptor:r Binds high_signal high_signal receptor->high_signal If Compound Binds low_signal low_signal receptor->low_signal If Compound Fails to Bind

Caption: Principle of a competitive radioligand binding assay.

Table 2: Example Primary CNS Target Panel

Target Class Specific Target Rationale Assay Type
Transporters SERT, DAT, NET Key regulators of serotonin, dopamine, and norepinephrine neurotransmission. Radioligand Binding
GPCRs 5-HT₂A, D₂ Dopamine Important receptors in mood, psychosis, and cognition.[3] Radioligand Binding

| Ion Channels | Sigma-1 (σ₁) | Implicated in various neurological functions; known to bind piperidine derivatives.[11] | Radioligand Binding |

A "hit" in this screen is typically defined as >50% inhibition of radioligand binding at a single high concentration (e.g., 10 µM). Hits would then be followed up with concentration-response curves to determine inhibitory constants (Ki).

Tier 3: Functional & Mechanistic Validation

A binding affinity does not guarantee functional activity. This tier aims to determine whether the compound acts as an agonist, antagonist, or modulator at the identified target(s).

Microelectrode Array (MEA) Assays: This technology allows for the non-invasive recording of spontaneous electrical activity from cultured neuronal networks.[12][13] It provides a systems-level view of how a compound affects neuronal communication.

Protocol: MEA on Primary Cortical Neurons

  • Culture Preparation: Plate primary rodent cortical neurons onto MEA plates and culture for at least 14 days to allow for mature network formation.

  • Baseline Recording: Record the baseline spontaneous network activity (spike rate, burst frequency, network synchrony) for 10-15 minutes.

  • Compound Application: Apply the test compound at various concentrations to the neuronal cultures.

  • Post-Dose Recording: Record network activity for at least 30 minutes post-application.

  • Data Analysis: Analyze changes in electrophysiological parameters compared to the baseline. For example, a global decrease in firing rate might suggest an inhibitory effect, while an increase in network bursting could indicate an excitatory effect. This provides a phenotypic fingerprint of the compound's action on a complex biological system.[12]

Tier 4: Preliminary In Vivo Behavioral Assessment

Promising candidates with a well-defined in vitro profile can be advanced to preliminary in vivo studies to assess their effects on whole-animal behavior. These initial tests are designed to detect broad CNS effects such as changes in locomotion, anxiety, or depression-like states.[14][15]

Protocol: Mouse Open Field Test (OFT)

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) and allow for a 30-minute absorption period.

  • Test Procedure: Place each mouse individually into the center of an open field arena (e.g., 40x40 cm).

  • Data Acquisition: Record the mouse's activity for 10-15 minutes using an automated video-tracking system.

  • Behavioral Parameters: Analyze key parameters, including:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center Zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

Table 3: Interpreting Potential Open Field Test Outcomes

Observation Potential Interpretation Next Steps
Increased Total Distance Stimulant/Psychomotor effect Consider assays for abuse liability.
Decreased Total Distance Sedative/Motor impairment effect Assess motor coordination (e.g., Rotarod test).
Increased Time in Center Anxiolytic-like effect Follow up with more specific anxiety models (e.g., Elevated Plus Maze).

| Decreased Time in Center | Anxiogenic-like effect | Re-evaluate safety profile. |

Data Interpretation and Future Directions

The culmination of this screening cascade will yield a preliminary bioactivity profile for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. A successful outcome would be a compound with:

  • Low cytotoxicity (High CC₅₀).

  • Potent and selective activity at a specific CNS target (Low Ki).

  • Confirmed functional activity at that target (in vitro functional assays).

  • A clear, dose-dependent behavioral phenotype in vivo.

Such a profile would provide a strong rationale for advancing the compound to lead optimization, where medicinal chemists would synthesize analogues to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The preliminary bioactivity screening of a novel chemical entity like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a critical first step in the long and complex process of drug discovery. The tiered, systematic approach detailed in this guide provides a robust framework for efficiently characterizing its biological potential. By integrating computational, in vitro, and in vivo methodologies, researchers can make informed decisions, effectively allocating resources to the most promising candidates and accelerating the journey from a novel molecule to a potential therapeutic.

References

  • BenchChem. (2025). Piperidine Analogs in Central Nervous System Research: A Technical Guide. Benchchem.
  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.
  • Charles River Laboratories. (n.d.).
  • Kinser, R., & Guo, S. (n.d.). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. eScholarship, University of California.
  • Freisinger, T. (2023, March 17). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi Blog.
  • (n.d.). Translational In Vivo Assays in Behavioral Biology. PMC - NIH.
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System.
  • (n.d.). An in vitro model for studying CNS white matter: functional properties and experimental approaches. PMC.
  • Shao, L., et al. (2016). In Vivo Phenotypic Drug Discovery: Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. PsychoGenics.
  • Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm.
  • Chetan, B. P., et al. (2022, January 12).
  • Montesano, C., et al. (2016, September 15).
  • (2022).
  • Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. PubMed.
  • Szałata, A., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Bishop, C., et al. (2018, October 1). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). PubMed.
  • (n.d.). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)
  • Brandt, S. D., et al. (2015, May 15). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. PubMed.
  • (n.d.). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis.
  • (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Letters in Applied NanoBioScience.
  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. Benchchem.
  • (2018, August 9). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Foreword Introduction: The Significance of Spectroscopic Analysis The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the precise determination of molecular struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Introduction: The Significance of Spectroscopic Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the precise determination of molecular structure is a critical step in the research and development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of individual atoms.

  • Mass Spectrometry (MS) offers insights into the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used to deduce its structure.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

This guide will delve into the predicted NMR, MS, and IR data for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and provide a detailed rationale for these predictions.

Predicted Spectroscopic Data for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Chemical Structure

Figure 1. Chemical structure of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of the chemical environment of each proton in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20d, J = 8.0 Hz2HAr-HProtons on the aromatic ring ortho to the ethylamine group.
~7.10d, J = 8.0 Hz2HAr-HProtons on the aromatic ring meta to the ethylamine group.
~4.00t, J = 6.0 Hz1HCH-NMethine proton adjacent to the phenyl and piperidine groups.
~2.80 - 2.60m4HN-CH₂ (piperidine)Methylene protons of the piperidine ring adjacent to the nitrogen.
~2.30s3HAr-CH₃Protons of the methyl group on the aromatic ring.
~2.20 - 2.00m2HCH₂-CH-NMethylene protons of the ethylamine chain.
~1.60 - 1.40m6HCH₂ (piperidine)Methylene protons of the piperidine ring.
~1.50br s2HNH₂Protons of the primary amine group, often a broad singlet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum is derived from the different carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~138.0Ar-C (quat)Quaternary aromatic carbon attached to the ethylamine group.
~136.0Ar-C (quat)Quaternary aromatic carbon attached to the methyl group.
~129.0Ar-CHAromatic carbons ortho to the ethylamine group.
~128.5Ar-CHAromatic carbons meta to the ethylamine group.
~65.0CH-NMethine carbon attached to both nitrogen atoms.
~54.0N-CH₂ (piperidine)Methylene carbons of the piperidine ring adjacent to the nitrogen.
~45.0CH₂-CH-NMethylene carbon of the ethylamine chain.
~26.0CH₂ (piperidine)Methylene carbons of the piperidine ring.
~24.0CH₂ (piperidine)Methylene carbon of the piperidine ring.
~21.0Ar-CH₃Carbon of the methyl group on the aromatic ring.
Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the molecular weight and expected fragmentation patterns.

m/zInterpretation
246.1939[M]⁺ (Calculated for C₁₆H₂₆N₂)
231.1705[M - CH₃]⁺
148.1126[M - C₆H₅CH₃]⁺
98.0969[C₅H₁₀N]⁺ (Piperidine fragment)
91.0548[C₇H₇]⁺ (Tropylium ion from tolyl group)
Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum highlights the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (primary amine)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2960StrongC-H stretch (aliphatic)
1600, 1450MediumC=C stretch (aromatic ring)
1580 - 1650MediumN-H bend (primary amine)
1100 - 1200StrongC-N stretch

Experimental Protocols

The following sections outline the standard operating procedures for acquiring high-quality spectroscopic data.

NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra. acq2->acq3 proc1 Apply Fourier transform to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the peaks and determine chemical shifts. proc2->proc3

Figure 2. Workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. Typical acquisition times are a few minutes for ¹H and can range from minutes to hours for ¹³C, depending on the sample concentration.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis and Detection intro1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol). intro2 Introduce the sample into the mass spectrometer via direct infusion or LC-MS. intro1->intro2 ion1 Select an appropriate ionization technique (e.g., ESI, APCI). intro2->ion1 ion2 Optimize ionization source parameters. ion1->ion2 anal1 Acquire the full scan mass spectrum. ion2->anal1 anal2 Perform tandem MS (MS/MS) for structural fragmentation analysis. anal1->anal2 G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep1 Place a small amount of the solid sample directly on the ATR crystal. acq1 Record the background spectrum. prep1->acq1 prep2 Alternatively, prepare a KBr pellet or a Nujol mull. prep2->acq1 or or acq2 Record the sample spectrum. acq1->acq2 anal1 Identify characteristic absorption bands. acq2->anal1 anal2 Correlate bands with specific functional groups. anal1->anal2

Figure 4. Workflow for IR Spectroscopy.

Protocol:

  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is often the most convenient. A small amount of the powder is placed directly on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the presence of specific functional groups in the molecule.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of organic molecules like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. While this guide presents predicted data, the underlying principles and methodologies are fundamental to the daily work of researchers in the pharmaceutical and chemical industries. A thorough understanding of these techniques is essential for the confident and accurate characterization of novel compounds, paving the way for the development of new and effective medicines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]

Exploratory

Pharmacophore Mapping and Potential Therapeutic Targets of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine: A Technical Guide

Executive Summary The compound 2-(4-methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0) represents a highly versatile 1,2-diamine scaffold. Structurally, it consists of a phenethylamine backbone substituted at th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0) represents a highly versatile 1,2-diamine scaffold. Structurally, it consists of a phenethylamine backbone substituted at the alpha position with a bulky piperidine ring and a para-methylphenyl group. While not yet a widely characterized clinical entity, its distinct structural homology to known monoamine transporter inhibitors, sigma receptor ligands, and dissociative diarylethylamines makes it a high-value candidate for central nervous system (CNS) drug discovery.

This whitepaper provides an in-depth mechanistic analysis of its potential therapeutic targets, physicochemical profiling, and the self-validating experimental workflows required to evaluate its efficacy.

Physicochemical Profiling & Druggability

To cross the blood-brain barrier (BBB) and engage CNS targets, a molecule must adhere to strict physicochemical parameters. We can extrapolate the properties of this compound by comparing it to its unmethylated parent analog,[1]. The addition of the para-methyl group enhances lipophilicity without altering the polar surface area, optimizing it for CNS penetrance.

Table 1: Comparative Physicochemical Properties

PropertyParent Compound (CID 12447268)[1]4-Methyl Derivative (Extrapolated)Druggability Impact
Molecular Weight 204.31 g/mol 218.34 g/mol Well below the 500 Da limit; ideal for BBB diffusion.
XLogP3 1.7~2.2Optimal lipophilicity for membrane permeation without high lipid trapping.
Topological Polar Surface Area 29.3 Ų29.3 Ų< 90 Ų ensures excellent passive brain penetrance.
Hydrogen Bond Donors 11Low HBD count minimizes desolvation energy penalties.
Hydrogen Bond Acceptors 22Fits within Lipinski's Rule of 5 parameters.

Primary Therapeutic Target Hypotheses

Based on rigorous pharmacophore mapping, we hypothesize three primary CNS targets for 2-(4-methylphenyl)-2-piperidin-1-ylethanamine.

Hypothesis 1: Monoamine Transporters (DAT / NET / SERT)

The Causality: The molecule contains a classic phenethylamine backbone, which is the foundational pharmacophore for monoamine reuptake inhibitors and releasing agents. The inclusion of a bulky piperidine ring at the alpha position restricts conformational flexibility, a modification that typically biases affinity toward the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT). Furthermore, foundational neurochemical studies indicate that[2]. The para-methyl substitution increases the hydrophobic bulk, likely enhancing binding kinetics within the lipophilic pockets of DAT and NET.

Hypothesis 2: Sigma-1 (σ1) Receptor Modulation

The Causality: The Glennon pharmacophore model for σ1 receptors requires a basic amine flanked by hydrophobic regions. In this compound, the piperidine nitrogen acts as the basic center, while the 4-methylphenyl group provides the necessary hydrophobic anchor. The , residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. Ligands targeting this receptor have profound implications for neuroprotection and the treatment of neurodegenerative diseases.

Hypothesis 3: NMDA Receptor (PCP Site) Antagonism

The Causality: The compound shares structural homology with 1,2-diarylethylamines such as diphenidine (DPH). have demonstrated that these scaffolds act as relatively selective NMDAR antagonists[4]. By replacing the second phenyl ring of diphenidine with a primary amine, the compound introduces a hydrogen bond donor. This modification is predicted to attenuate severe dissociative effects while potentially retaining low-affinity, use-dependent NMDA channel blockade—a highly sought-after profile for rapid-acting antidepressants.

Pharmacophore Core 2-(4-Methylphenyl)-2- piperidin-1-ylethanamine P1 Phenethylamine Backbone Core->P1 P2 Basic Amine + Hydrophobic Aryl Core->P2 P3 1,2-Diamine Scaffold Core->P3 T1 Monoamine Transporters (DAT / NET) P1->T1 Reuptake Inhibition T2 Sigma-1 (σ1) Receptor P2->T2 Chaperone Modulation T3 NMDA Receptor (PCP Site) P3->T3 Channel Blockade

Pharmacophore mapping of the core scaffold to potential CNS therapeutic targets.

Experimental Workflows for Target Validation

To empirically validate these hypotheses, the following self-validating experimental protocols must be executed. These methodologies are designed not just to generate data, but to internally verify their own accuracy.

Protocol A: Radioligand Binding Assay for DAT/NET

Objective: Determine the binding affinity ( Ki​ ) of the compound at monoamine transporters. Causality of Choices: We utilize [³H]WIN 35,428 for DAT and [³H]Nisoxetine for NET. These radioligands are chosen because they are highly selective and metabolically stable, preventing artifactual binding data caused by ligand degradation. Rat brain synaptosomes are used to ensure the transporters remain in their native lipid environment, preserving critical allosteric binding sites.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum (for DAT) or prefrontal cortex (for NET) in ice-cold sucrose buffer. Centrifuge at 1,000 × g for 10 min, collect the supernatant, and centrifuge again at 40,000 × g for 20 min to isolate the synaptosomal fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM[³H]WIN 35,428 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) in a final volume of 250 µL assay buffer (pH 7.4) for 2 hours at 4°C.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Self-Validation & Quantification:

    • Total Binding (TB) is established using the radioligand alone.

    • Non-Specific Binding (NSB) is defined using a saturating concentration of a known selective inhibitor (e.g., 10 µM Indatraline).

    • Validation Gate: The assay validates itself; if NSB exceeds 30% of TB, the assay is flagged for lipid partitioning artifacts, and detergent concentrations must be adjusted. Specific binding is calculated as TB - NSB.

Protocol B: Functional Calcium Imaging for Sigma-1 (σ1) Receptor

Objective: Differentiate whether the compound acts as a σ1 agonist or antagonist. Causality of Choices: Binding assays cannot determine intrinsic efficacy. Because σ1 agonists (like PRE-084) potentiate bradykinin-induced IP3-mediated Ca²⁺ release from the ER, while antagonists (like BD1047) attenuate this potentiation, functional calcium imaging in CHO cells is the most robust method to determine the compound's functional profile[3].

Step-by-Step Methodology:

  • Cell Culture & Dye Loading: Culture CHO cells stably expressing human σ1 receptors. Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Baseline Acquisition: Record baseline fluorescence ( F0​ ) for 30 seconds using a confocal microscope to establish cellular stability and rule out spontaneous calcium oscillations.

  • Ligand Application: Pre-incubate cells with 1 µM of the test compound for 15 minutes, followed by the application of 10 nM Bradykinin.

  • Receptor-Specific Validation:

    • Positive Control: PRE-084 (known agonist) must show a >150% potentiation of the Bradykinin response.

    • Negative Control: Vehicle (DMSO < 0.1%) ensures the solvent does not perturb the membrane.

    • Validation Gate: To prove the effect is strictly σ1-mediated, the assay is repeated by co-incubating the test compound with 10 µM BD1047 (a selective σ1 antagonist). If the test compound's effect is not completely reversed by BD1047, off-target mechanisms are occurring.

Workflow S1 Phase 1: In Silico Profiling ADMET & Docking S2 Phase 2: Radioligand Binding Ki Determination S1->S2 S3 Phase 3: Functional Assays Ca2+ Imaging S2->S3 S4 Phase 4: In Vivo Models Behavioral Efficacy S3->S4

Self-validating experimental workflow for target validation and functional profiling.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. URL:[Link]

  • Su, T. P., et al. (2016). "The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems." Trends in Pharmacological Sciences. URL: [Link]

  • Wallach, J., et al. (2016). "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLoS One. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12447268, 2-Phenyl-2-(piperidin-1-yl)ethanamine." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Abstract This document provides a detailed, two-step protocol for the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, a valuable diamine scaffold for pharmaceutical and materials science research. The synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, a valuable diamine scaffold for pharmaceutical and materials science research. The synthesis leverages a modified one-pot, three-component Strecker reaction to form the key α-aminonitrile intermediate, followed by a robust reduction to yield the target primary amine. This guide is designed for researchers in organic chemistry and drug development, offering in-depth explanations of procedural choices, safety considerations, and a clear visualization of the synthetic workflow.

Introduction

Substituted phenylethanamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, combines a lipophilic p-tolyl group, a constrained cyclic amine (piperidine), and a reactive primary amine, making it a versatile building block for library synthesis and lead optimization.

The synthetic strategy outlined herein is a logical and efficient two-stage process:

  • Modified Strecker Synthesis: This classical multicomponent reaction is one of the most effective methods for preparing α-aminonitriles.[1][2] Our protocol adapts this reaction by using a secondary amine (piperidine) instead of ammonia and employing trimethylsilyl cyanide (TMSCN) as a safer and more manageable cyanide source than hydrogen cyanide.[3] This one-pot reaction efficiently constructs the carbon skeleton and introduces the first nitrogen atom.

  • Nitrile Reduction: The resulting α-aminonitrile intermediate is then reduced to the target primary amine. For this transformation, we utilize lithium aluminum hydride (LiAlH₄), a powerful and non-catalytic reducing agent that reliably converts nitriles to primary amines with high efficacy.[4][5]

This protocol emphasizes experimental robustness, safety, and provides the scientific rationale behind each critical step, ensuring a reproducible and successful synthesis.

Overall Synthetic Scheme

Materials and Equipment

Reagents and Chemicals
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )GradeNotes
4-Methylbenzaldehyde104-87-0C₈H₈O120.15Reagent
Piperidine110-89-4C₅H₁₁N85.15Reagent, >99%
Trimethylsilyl cyanide (TMSCN)7677-24-9C₄H₉NSi99.22Reagent, >97%Highly Toxic
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous
Lithium Aluminum Hydride (LiAlH₄)16853-85-3H₄AlLi37.95ReagentWater-Reactive
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04AnhydrousFor drying
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M AqueousFor workup
Sodium Hydroxide (NaOH)1310-73-2NaOH40.001 M AqueousFor workup
Saturated Sodium BicarbonateN/ANaHCO₃84.01Aqueous SolutionFor workup
Saturated Sodium Chloride (Brine)N/ANaCl58.44Aqueous SolutionFor workup
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocols

Step 1: Synthesis of 2-(4-Methylphenyl)-2-(piperidin-1-yl)acetonitrile

This procedure is a modified Strecker reaction, a powerful one-pot, three-component synthesis.[6] The reaction proceeds via the formation of an iminium ion from 4-methylbenzaldehyde and piperidine, which is then nucleophilically attacked by the cyanide anion generated from TMSCN.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzaldehyde (10.0 g, 83.2 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Stir the solution to dissolve the aldehyde completely. Add piperidine (8.5 g, 99.8 mmol, 1.2 eq) to the solution. A slight exotherm may be observed.

  • Cool the flask to 0 °C using an ice-water bath.

  • Caution: TMSCN is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood. Slowly add trimethylsilyl cyanide (TMSCN) (9.9 g, 99.8 mmol, 1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting aldehyde spot has been consumed.

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile, can be used in the next step without further purification if it appears as a clean oil or solid. If necessary, purification can be achieved by flash column chromatography on silica gel.

Step 2: Reduction of 2-(4-Methylphenyl)-2-(piperidin-1-yl)acetonitrile to 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

This step involves the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride (LiAlH₄).[4] This reagent is a potent source of hydride ions (H⁻) and requires strictly anhydrous conditions and careful handling.

Procedure:

  • Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Carefully add lithium aluminum hydride (LiAlH₄) (4.7 g, 124.8 mmol, 1.5 eq relative to the nitrile) to the flask, followed by 150 mL of anhydrous tetrahydrofuran (THF). Stir to form a grey suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve the crude 2-(4-methylphenyl)-2-(piperidin-1-yl)acetonitrile from Step 1 (assuming 100% yield, 83.2 mmol) in 50 mL of anhydrous THF.

  • Slowly add the nitrile solution to the stirred LiAlH₄ suspension dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4 hours.

  • Monitor the reaction by TLC until the starting nitrile is no longer visible.

  • Quenching Procedure (Critical Safety Step): Cool the reaction mixture back down to 0 °C in an ice-water bath. Quench the reaction by adding the following reagents sequentially and dropwise with vigorous stirring:

    • 4.7 mL of water

    • 4.7 mL of 15% aqueous NaOH solution

    • 14.1 mL of water

  • A granular white precipitate of aluminum salts should form, which is easily filterable. This specific quenching procedure (Fieser workup) is designed to manage the highly exothermic decomposition of excess LiAlH₄ safely.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel (using a gradient elution, e.g., DCM with 0-10% methanol containing 1% triethylamine to prevent streaking) to yield the final product, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To observe the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product.

Workflow Visualization

The overall synthetic process is summarized in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 SM1 4-Methylbenzaldehyde Proc1 Modified Strecker Reaction (DCM, 0°C to RT) SM1->Proc1 SM2 Piperidine SM2->Proc1 SM3 TMSCN SM3->Proc1 Int Intermediate: 2-(4-Methylphenyl)-2-(piperidin-1-yl)acetonitrile Proc1->Int Proc2 Nitrile Reduction (Anhydrous THF, Reflux) Int->Proc2 SM4 LiAlH₄ SM4->Proc2 Prod Final Product: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Proc2->Prod

Caption: Synthetic workflow for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

References

  • Nitrile reduction - Wikipedia. Available at: [Link]

  • Das, B., & Reddy, V. S. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 59. Available at: [Link]

  • Shaheen, F., & Ghous, T. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6594. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 184-188. Available at: [Link]

  • Clark, J. (2015). reduction of nitriles - Chemguide. Available at: [Link]

  • Das, B., et al. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in Human Plasma using LC-MS/MS

Introduction 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a piperidine derivative with a chemical structure that suggests potential psychoactive properties, placing it within the broad category of novel psychoactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a piperidine derivative with a chemical structure that suggests potential psychoactive properties, placing it within the broad category of novel psychoactive substances (NPS). The continuous emergence of such compounds presents significant challenges for forensic toxicology, clinical research, and pharmacokinetic studies.[1][2] Developing sensitive, selective, and robust analytical methods is paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) of these molecules and for detecting their presence in biological samples.

This application note provides a comprehensive, field-proven protocol for the quantification of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in human plasma. The method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range, making it ideal for detecting trace concentrations in complex biological matrices.[3][4]

Principle of the Method

The analytical strategy is based on the efficient extraction of the basic analyte from the plasma matrix, followed by highly selective detection using tandem mass spectrometry.

  • Sample Preparation: A mixed-mode Solid-Phase Extraction (SPE) is employed. This technique utilizes a combination of reversed-phase and strong cation exchange retention mechanisms, which is ideal for isolating basic compounds like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine from endogenous plasma components such as proteins and phospholipids.[5] This step is critical for minimizing matrix effects and ensuring method robustness.[6]

  • Internal Standard: A stable isotope-labeled (SIL) analog of the analyte (e.g., a deuterated version) is used as the internal standard (IS). The IS is added at the beginning of the sample preparation process to correct for variability during extraction and potential ion suppression or enhancement during MS analysis.

  • LC-MS/MS Analysis: The purified extract is injected into a reversed-phase HPLC system, where the analyte and IS are chromatographically separated from any remaining interferences. Detection is achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. The MRM transitions, one for the analyte and one for the IS, provide two layers of mass filtering (precursor ion and product ion), ensuring exceptional selectivity and accurate quantification.[4]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike Aliquot SPE Solid-Phase Extraction (SPE) Spike->SPE Pre-treat Evap Evaporation & Reconstitution SPE->Evap Elute LCMS LC-MS/MS Analysis Evap->LCMS Inject Integration Peak Integration & Quantification LCMS->Integration Acquire Data Report Final Report Generation Integration->Report Review & Approve

Caption: High-level workflow for the quantification of the target analyte.

Materials and Reagents

  • Standards: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine reference standard (≥98% purity), 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine-d5 (or other suitable SIL analog) as Internal Standard (IS).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Isopropanol (HPLC grade).

  • Reagents: Formic acid (LC-MS grade, ~99%), Ammonium hydroxide (reagent grade), Phosphoric acid (reagent grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Bond Elut Certify, Waters Oasis MCX), 30 mg, 1 mL format.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL, 2.0 mL), 96-well collection plates, glass autosampler vials with inserts.

Instrumentation

  • LC System: A UPLC or HPLC system capable of delivering accurate gradients at flow rates from 0.2 to 1.0 mL/min (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495C).

  • Ancillary Equipment: Nitrogen evaporator, centrifuge, vortex mixer, analytical balance, calibrated pipettes.

Detailed Experimental Protocol

Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.1–100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to remove proteins, salts, and phospholipids, and to concentrate the analyte prior to injection.

  • Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL). Add 200 µL of 2% phosphoric acid. Vortex for 10 seconds.

  • SPE Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of Type I water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply slow vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of Type I water.

  • Wash 2 (Acidic/Neutral Interferences): Wash the cartridge with 1 mL of methanol.

  • Dry Sorbent: Dry the cartridge thoroughly under high vacuum or nitrogen for 5 minutes. This step is crucial to remove residual water and methanol before elution.

  • Elution: Elute the analyte and IS with 1 mL of freshly prepared elution solvent (Isopropanol:Acetonitrile:Ammonium Hydroxide, 40:40:2, v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see section 5.3). Vortex and transfer to an autosampler vial.

SPE_Workflow Condition 1. Condition (Methanol, then Water) Load 2. Load (Pre-treated Plasma) Condition->Load Wash1 3. Wash 1 (Water) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Dry 5. Dry Sorbent (Nitrogen/Vacuum) Wash2->Dry Elute 6. Elute (Ammoniated Organic Solvent) Dry->Elute Evap 7. Evaporate & Reconstitute Elute->Evap

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

LC-MS/MS Parameters

The following are typical starting parameters that must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte, improving peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateEnsures elution of the analyte and cleanup of the column.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperidine nitrogen is readily protonated.
MRM Transition (Analyte) e.g., m/z 219.2 -> 121.1Hypothetical: Precursor [M+H]⁺; Product from fragmentation. Must be optimized experimentally.
MRM Transition (IS) e.g., m/z 224.2 -> 126.1Hypothetical: Precursor [M+H]⁺ for d5-IS. Must be optimized experimentally.
Ion Source Temp. 550 °COptimizes desolvation of the mobile phase.
Collision Gas NitrogenStandard collision gas for fragmentation in the collision cell.
Dwell Time 100 msSufficient time to acquire >12 data points across the chromatographic peak.

Method Validation

The method must be validated according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[1] Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Establish the relationship between concentration and instrument response.Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20% CV.
Accuracy & Precision Determine the closeness of measured values to the true value (accuracy) and the variability of measurements (precision).For QC samples, accuracy within ±15% of nominal; precision ≤15% CV (except LLOQ).
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

Alternative Method: GC-MS with Derivatization

For laboratories without LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative, though it typically requires a derivatization step to improve the analyte's chromatographic properties.

  • Principle: The primary and secondary amine functionalities of the analyte make it polar, which can lead to poor peak shape and tailing on standard GC columns. Derivatization with an agent like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) replaces the active hydrogens with non-polar groups, increasing volatility and thermal stability.[7]

  • Brief Protocol:

    • Perform sample extraction as described in the SPE protocol (Section 5.2).

    • After evaporation, reconstitute the dry extract in 50 µL of ethyl acetate.

    • Add 50 µL of PFPA, cap tightly, and heat at 70°C for 30 minutes.

    • Cool, evaporate the derivatizing agent under nitrogen, and reconstitute in a suitable solvent (e.g., hexane) for GC-MS injection.

  • Challenges: Derivatization adds complexity and potential for variability. The method is often less sensitive than LC-MS/MS and may be more susceptible to interferences.[8]

Conclusion

This application note details a robust and selective LC-MS/MS method for the quantification of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in human plasma. The protocol utilizes a well-established mixed-mode Solid-Phase Extraction for effective sample cleanup, minimizing matrix effects and ensuring high data quality. The described method is suitable for use in regulated bioanalytical laboratories conducting pharmacokinetic, toxicological, or forensic investigations. Proper method validation is essential before implementation for sample analysis.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Critical Reviews in Analytical Chemistry. (2024). Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. [Link]

  • Semantic Scholar. (n.d.). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. [Link]

  • ResearchGate. (2023). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. [Link]

  • ResearchGate. (2024). Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review | Request PDF. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PMC. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • ResearchGate. (2010). (PDF) Recent advances in sample preparation techniques for effective bioanalytical methods. [Link]

  • Longdom Publishing. (2023). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • ResearchGate. (n.d.). Comparative Studies on the Metabolism and the Detection of Phencyclidine- derived Designer Drugs in Rat Urine Using GC-MS. [Link]

  • Agilent. (n.d.). Analysis of Phencyclidine in Urine to US SAMHSA Guidelines with LC/MS/MS and GC/MS. [Link]

Sources

Method

Preclinical In Vivo Characterization Protocol for Novel Diarylethylamine Derivatives: Focus on 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Target Audience: Researchers, preclinical scientists, and drug development professionals. Application Focus: Pharmacokinetics, CNS Behavioral Phenotyping, and Acute Safety Pharmacology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Application Focus: Pharmacokinetics, CNS Behavioral Phenotyping, and Acute Safety Pharmacology.

Rationale & Compound Architecture

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0) is a novel chiral diamine building block. Structurally, it merges a lipophilic p-tolyl moiety with a piperidine ring and a primary amine. This specific chemical architecture is highly reminiscent of neuroactive diarylethylamines (e.g., lefetamine) and arylcyclohexylamines.

The Causality of the Design: The high lipophilicity imparted by the p-tolyl and piperidine groups predicts rapid penetration across the blood-brain barrier (BBB)[1]. Concurrently, the primary amine acts as a critical hydrogen bond donor, a structural prerequisite for binding to central nervous system (CNS) targets such as the NMDA receptor or monoamine transporters (DAT/SERT). Because this compound is uncharacterized in vivo, a rigorous, self-validating preclinical workflow is required to establish its pharmacokinetic (PK) profile, behavioral effects, and safety margins.

Workflow A 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Formulation & Dosing B Phase 1: PK & BBB Profiling (LC-MS/MS, Brain/Plasma) A->B  IV/PO C Phase 2: CNS Behavioral Assays (OFT & PPI) A->C  IP Dosing D Phase 3: Acute Toxicity (OECD 420 Fixed Dose) A->D  PO Dosing E Data Synthesis & Safety Margin Calculation B->E C->E D->E

Fig 1: Multiphase in vivo characterization workflow for novel CNS-active compounds.

Formulation Strategy & Bioanalytical Controls

To ensure systemic bioavailability without vehicle-induced artifacts, the compound must be formulated correctly. Due to the basicity of the primary amine (predicted pKa ~9.5), the free base should be converted to a hydrochloride (HCl) salt to enhance aqueous solubility.

Table 1: Formulation Matrix & Dosing Parameters
RouteVehicle CompositionTarget Dose RangeCausality / Rationale
IV 0.9% Saline (pH 6.5 - 7.0)1 - 5 mg/kgDetermines absolute bioavailability and baseline clearance.
PO 5% Tween-80 in 0.9% Saline10 - 50 mg/kgTween-80 prevents gastric precipitation of lipophilic compounds.
IP 5% Tween-80 in 0.9% Saline5 - 20 mg/kgRapid systemic absorption for precise timing in behavioral assays.

Self-Validating Control: Always run a vehicle-only cohort in parallel. High concentrations of co-solvents (like >10% DMSO) can cause localized tissue necrosis or alter baseline locomotor activity, invalidating behavioral data.

Phase 1: Pharmacokinetics & BBB Penetration Protocol

Objective: Quantify systemic exposure and determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Why Kp,uu,brain​ ? Total brain concentration ( Cbrain​ ) is misleading because highly lipophilic compounds bind nonspecifically to brain lipids. Measuring the unbound fraction via equilibrium dialysis establishes a direct causal link between the actual free drug available to receptors and the observed behavioral phenotype.

Step-by-Step Methodology:
  • Dosing & Sampling: Administer the compound IV (1 mg/kg) and PO (10 mg/kg) to male C57BL/6 mice (n=4 per time point). Collect blood (via cardiac puncture) and whole brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Processing: Homogenize brain tissue in a 1:3 ratio (w/v) with ice-cold PBS. Spike all samples with an internal standard (e.g., deuterated fluoxetine) to validate extraction recovery.

  • Equilibrium Dialysis: Dialyze brain homogenate and plasma against PBS at 37°C for 4 hours using a rapid equilibrium dialysis (RED) device to determine the fraction unbound ( fu,brain​ and fu,plasma​ ).

  • LC-MS/MS Analysis: Extract analytes using protein precipitation (acetonitrile). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Table 2: Target PK & BBB Profiling Endpoints
ParameterDefinitionThreshold for CNS Activity
Tmax​ Time to maximum concentration< 1 hour (indicates rapid absorption)
Kp,brain​ Total brain/plasma ratio> 1.0 (Suggests BBB crossing)
Kp,uu,brain​ Unbound brain/plasma ratio> 0.3 (Confirms free drug availability)

Phase 2: CNS Behavioral Phenotyping

Given the structural homology to known dissociatives and psychostimulants, behavioral phenotyping must focus on locomotion and sensorimotor gating.

Mechanism Ligand 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine BBB Blood-Brain Barrier Crossing (High Lipophilicity) Ligand->BBB Target1 Putative Target: NMDA Receptor (Channel Blockade) BBB->Target1 Target2 Putative Target: Monoamine Transporters (DAT/SERT Inhibition) BBB->Target2 Effect1 Altered Sensorimotor Gating (PPI Disruption) Target1->Effect1 Effect2 Hyperlocomotion (Open Field Test) Target2->Effect2

Fig 2: Putative neuropharmacological pathways and corresponding behavioral readouts.

Protocol A: Open Field Test (OFT)

The OFT evaluates baseline locomotor activity and anxiety-like behavior[2].

  • Habituation: Acclimatize mice to the testing room for 60 minutes.

  • Dosing: Administer the test compound (IP) 30 minutes prior to testing. Self-validating control: Include a vehicle group and a positive control group (e.g., Amphetamine 2 mg/kg).

  • Testing: Place the mouse in the center of a 50x50 cm Plexiglas arena. Record behavior for 30 minutes using an automated video tracking system (e.g., EthoVision XT).

  • Causality Check: Analyze total distance traveled (locomotion) vs. time spent in the center zone (anxiolysis). If the compound causes hyperlocomotion without increasing center time, it acts primarily as a stimulant rather than an anxiolytic.

Protocol B: Prepulse Inhibition (PPI) of the Acoustic Startle Response

NMDA receptor antagonists (like ketamine) classically disrupt sensorimotor gating, a phenotype measured by PPI.

  • Setup: Place mice in startle chambers equipped with piezoelectric accelerometers.

  • Session Design: Present a background noise of 65 dB. Deliver a startle pulse (120 dB) preceded by prepulses (70, 74, and 78 dB) at varying intervals (e.g., 100 ms).

  • Data Synthesis: Calculate % PPI. A significant reduction in % PPI compared to vehicle indicates dissociative/schizophrenia-like sensorimotor disruption.

Phase 3: Acute Toxicity & Safety Pharmacology

To establish the Maximum Tolerated Dose (MTD) and support future chronic studies, acute toxicity must be evaluated in accordance with ICH M3(R2) guidelines[3]. We utilize the OECD Test Guideline 420 (Fixed Dose Procedure) [4], which provides robust safety data while minimizing animal suffering compared to traditional LD50 assays.

Step-by-Step Methodology:
  • Sighting Study: Administer a single oral dose of 300 mg/kg to a single female C57BL/6 mouse. Observe continuously for the first 4 hours, then daily for 14 days.

  • Main Study: If no severe toxicity is observed in the sighting study, proceed with the main study using a cohort of 5 female mice dosed at 2000 mg/kg (Limit Test).

  • Functional Observational Battery (Irwin Test): Monitor for autonomic, neuromuscular, and sensorimotor neurotoxicity (e.g., tremors, convulsions, ptosis, respiratory distress).

  • Endpoint Validation: Record body weight daily. A weight loss of >20% triggers humane endpoint protocols. At day 14, perform gross necropsy on all animals to validate the absence of organ-specific macroscopic lesions.

Table 3: Behavioral & Toxicity Data Synthesis
AssayPrimary MetricCausality / Interpretation
OFT Total Distance (cm)Identifies psychostimulant or sedative properties.
PPI % InhibitionIdentifies NMDA-antagonist-like dissociative effects.
OECD 420 MTD / Clinical SignsEstablishes the therapeutic window and safety margin for Phase II studies.

References

  • European Medicines Agency (EMA) / ICH. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments (JoVE) / Nature Protocols references. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12447268, 2-Phenyl-2-(piperidin-1-yl)ethanamine. (Structural Analog Data). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for Cell-Based Assays Using 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. Due to th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. Due to the absence of published data on its specific biological targets, we propose a rational, hypothesis-driven approach to its initial characterization. Based on structural similarities to known psychoactive compounds, specifically pyrovalerone analogs, we hypothesize that this molecule may function as an inhibitor of monoamine transporters.[1] Consequently, this guide details two robust, cell-based protocols: a primary functional assay to quantify the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and a crucial secondary assay to evaluate its general cytotoxicity and establish a preliminary therapeutic window.

Introduction and Rationale

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system (CNS).[2] The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine features this core structure linked to a methylphenyl group, an arrangement reminiscent of cathinone derivatives like pyrovalerone. Analogs of pyrovalerone are potent inhibitors of the dopamine and norepinephrine transporters.[1]

Monoamine transporters (MATs) are presynaptic proteins that regulate neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] Dysregulation of these transporters is implicated in numerous neurological and psychiatric disorders, making them key targets for drug development.

Given the structural alerts, the most logical starting point for characterizing 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is to assess its activity at the three primary monoamine transporters. This application note provides the necessary protocols to test this hypothesis using validated, industry-standard cell-based assays.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

We postulate that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine competitively binds to and inhibits the function of DAT, NET, and/or SERT, thereby increasing the synaptic concentration of their respective neurotransmitters.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (Dopamine) MAT Monoamine Transporter (DAT) DA1 Vesicle->DA1 Release Dopamine_cyto MAT->Dopamine_cyto Reuptake Test_Compound 2-(4-Methylphenyl)- 2-piperidin-1-ylethanamine Test_Compound->MAT Inhibition DA2 DA3 Receptor Dopamine Receptor DA3->Receptor Binding DA4 DA5 cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Uptake & Measurement A Seed HEK293 cells (DAT, NET, or SERT) in 96-well plates B Add serial dilutions of Test Compound & Controls A->B C Pre-incubate for 15 min at 37°C B->C D Add Fluorescent Substrate /Masking Dye solution C->D E Incubate (kinetic read) or for 30 min (endpoint) D->E F Read Fluorescence (bottom-read plate reader) E->F

Caption: Workflow for the Monoamine Transporter Uptake Assay.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL Geneticin (G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. [4]* Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices). [5]* Test Compound Stock: 10 mM in 100% DMSO.

  • Control Inhibitors: Vanoxerine, Nisoxetine, Fluoxetine.

  • 96-well, black-walled, clear-bottom tissue culture plates.

Procedure:

  • Cell Plating: The day before the assay, seed the transporter-expressing HEK293 cells into 96-well plates at a density of 50,000 cells/well in 100 µL of culture medium. [4]Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound and control inhibitors in Assay Buffer. The final DMSO concentration in the well should not exceed 0.5%.

  • Assay Initiation:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of room temperature Assay Buffer.

    • Add 50 µL of the diluted compounds or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 15 minutes at 37°C. [6]4. Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. [4]Add 50 µL of this solution to all wells.

  • Incubation & Measurement:

    • Immediately place the plate in a fluorescence plate reader equipped for bottom-reading.

    • Incubate at 37°C and measure the fluorescence intensity every 1.5 minutes for 30 minutes. [6]Alternatively, for an endpoint reading, incubate for 30 minutes at 37°C and then read the plate.

  • Data Analysis:

    • For each concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Min is from the positive control inhibitor and Signal_Max is from the vehicle control.

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Output
CompoundTargetIC₅₀ (nM)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamineDAT85.2
2-(4-Methylphenyl)-2-piperidin-1-ylethanamineNET45.7
2-(4-Methylphenyl)-2-piperidin-1-ylethanamineSERT>10,000
Vanoxerine (Control)DAT15.5
Nisoxetine (Control)NET8.9
Fluoxetine (Control)SERT25.1
Table 1: Example data presentation for monoamine transporter inhibition assays.

Secondary Screening: Cell Viability and Cytotoxicity Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the general cytotoxicity of the test compound. This is critical for determining if the observed activity in the primary assay is due to specific transporter inhibition or simply a result of cell death.

Causality and Experimental Design
  • Cell Line: The human neuroblastoma cell line SH-SY5Y is an excellent choice for CNS-active compounds as it provides a more neuronally relevant context than HEK293 cells. [7][8]* Assay Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable, metabolically active cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A decrease in formazan production indicates a reduction in cell viability or proliferation.

  • Controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to define 100% cytotoxicity.

    • Negative Control: Vehicle (e.g., 0.1% DMSO) is used to define 0% cytotoxicity (100% viability).

Experimental Workflow

cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 MTT Assay A Seed SH-SY5Y cells in 96-well plates B Add serial dilutions of Test Compound & Controls A->B C Incubate for 24-48 hours at 37°C B->C D Add MTT solution and incubate for 3-4 hours C->D E Add Solubilization Solution and incubate for 15 min D->E F Read Absorbance (570 nm) E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol

Materials:

  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™). [7]* Culture Medium: 1:1 mixture of MEM and F12 medium, 10% FBS, 1% Penicillin-Streptomycin, 1x Non-Essential Amino Acids. [9]* MTT Reagent: 5 mg/mL MTT in sterile PBS. [10]* Solubilization Solution: 10% SDS in 0.01 M HCl. [11]* Test Compound Stock: 10 mM in 100% DMSO.

  • 96-well, flat-bottom tissue culture plates.

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 24 or 48 hours.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). [11] * Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Add 100 µL of the SDS-HCl Solubilization Solution to each well. [11] * Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C (or shake for 15 minutes on an orbital shaker) to ensure complete solubilization. [10]5. Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (1 - (Abs_Compound / Abs_Vehicle))

    • Plot the % Cytotoxicity against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Expected Data Output
CompoundCell LineCC₅₀ (µM)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamineSH-SY5Y22.5
Doxorubicin (Control)SH-SY5Y0.8
Table 2: Example data presentation for the MTT cytotoxicity assay.

References

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). EURL ECVAM. [Link]

  • Freedman, S. B., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 209(1), 204-211. [Link]

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen.com. [Link]

  • Procell. (2024). How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. Procell.com. [Link]

  • Hoffman, C. A., et al. (2020). Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters. ChemRxiv. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Bowes, J., et al. (2012). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. British Journal of Pharmacology, 166(2), 534-549. [Link]

  • Farnham Lab. (n.d.). Cell culture protocol for SH_SY5Y cells. UCSC Genome Browser. [Link]

  • Bio-protocol. (n.d.). MTT Assay. Bio-protocol.org. [Link]

  • Freedman, S. B., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 209(1), 204-211. [Link]

  • Biocompare. (2022). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare.com. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Giffordbioscience.com. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]

  • Cha, J. H., et al. (2018). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 19(11), 3396. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.16. [Link]

  • Szücs, E., et al. (2019). A heterocyclic compound CE-103 inhibits dopamine reuptake and modulates dopamine transporter and dopamine D1-D3 containing receptor complexes. ResearchGate. [Link]

  • Wang, Y., et al. (2021). An efficient and label-free LC-MS/MS method for assessing drug's activity at dopamine and serotonin transporters using transporter-transfected HEK293T cells. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. [Link]

  • Pontiki, E., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Chemistry Central Journal, 8, 2. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Mallesha, L., et al. (2026). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Deshmukh, B. P., et al. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) -2- (piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development, 9(7). [Link]

  • Singh, R., et al. (2022). Synthesis and DFT studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Letters in Applied NanoBioScience, 12(4), 132. [Link]

Sources

Method

Application of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in Neuroscience Research: A Technical Guide

Introduction: Unveiling a Potential Modulator of Monoaminergic Systems The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine represents a novel chemical entity within the broader class of phenylpiperidine derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potential Modulator of Monoaminergic Systems

The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine represents a novel chemical entity within the broader class of phenylpiperidine derivatives. This class of molecules has garnered significant attention in neuroscience research due to the prevalence of the piperidine scaffold in a multitude of centrally active pharmaceuticals and research chemicals.[1] The core structure, featuring a 4-methylphenyl group and a piperidine ring attached to an ethanamine backbone, suggests a potential interaction with monoamine neurotransmitter systems.

While extensive research on this specific molecule is not widely documented in publicly available literature, its structural similarity to known monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors provides a strong rationale for its investigation as a modulator of dopamine, norepinephrine, and serotonin signaling.[2][3] The piperidine moiety is a key structural feature in many compounds targeting these systems.[2][3]

This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the neuropharmacological profile of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and structurally related compounds. We will provide a theoretical framework for its potential mechanism of action, along with detailed protocols for its characterization, drawing from established methodologies for analogous compounds.

Hypothesized Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural components, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is hypothesized to function as a monoamine reuptake inhibitor. Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical for regulating the concentration of these neurotransmitters in the synaptic cleft.[4][5] Inhibition of these transporters leads to an increase in the extracellular levels of their respective monoamines, thereby potentiating neurotransmission.[4][5]

The phenylpiperidine motif is a well-established pharmacophore for interaction with monoamine transporters.[6] The 4-methylphenyl group may contribute to the binding affinity and selectivity of the compound for the different transporters. The ethanamine side chain provides the basic nitrogen atom that is a common feature of many transporter ligands.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Monoamine_Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine (DA, NE, 5-HT) Monoamine_Vesicle->Monoamine Release DAT_NET_SERT Monoamine Transporters (DAT, NET, SERT) DAT_NET_SERT->MAO Metabolism DAT_NET_SERT->Monoamine_Vesicle Repackaging via VMAT2 2_4_M 2-(4-Methylphenyl)-2- piperidin-1-ylethanamine 2_4_M->DAT_NET_SERT Inhibition Monoamine->DAT_NET_SERT Reuptake Receptor Postsynaptic Receptors Monoamine->Receptor Binding

Caption: Hypothesized mechanism of action of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise mechanism of action and pharmacological profile of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard, validated methods used for the characterization of monoamine reuptake inhibitors.

Part 1: In Vitro Characterization

This protocol determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Principle: A competition binding assay is performed using a radiolabeled ligand that specifically binds to the transporter of interest. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity is calculated.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture reagents

  • Crude membrane preparation buffers

  • Radioligand (e.g., [¹²⁵I]RTI-55)

  • Test compound: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluence.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[7]

  • Binding Assay:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The incubation should be carried out in a suitable buffer at a specific temperature and for a duration that allows the binding to reach equilibrium.[7]

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for radioligand binding assay.

This protocol measures the functional potency (IC50) of the test compound in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.[8]

Principle: Cells expressing DAT, NET, or SERT are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured to determine the inhibitory potency of the compound.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture reagents

  • Uptake buffer

  • Radiolabeled monoamine substrates ([³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compound: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

  • Scintillation fluid and counter

Procedure:

  • Cell Culture:

    • Plate the transporter-expressing HEK293 cells in appropriate multi-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for a short period.

    • Initiate the uptake by adding the radiolabeled monoamine substrate and incubate for a defined time at a specific temperature.[9]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the internalized radiolabeled neurotransmitter.[7]

  • Quantification and Data Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration and fitting the data with a sigmoidal dose-response curve.[8]

Parameter Radioligand Binding Assay Monoamine Uptake Assay
Measures Binding affinity (Ki)Functional potency (IC50)
Principle Competitive displacement of a radioligandInhibition of substrate transport
Output Equilibrium dissociation constantConcentration for 50% inhibition

Table 1: Comparison of in vitro assays for monoamine transporter characterization.

Part 2: In Vivo Evaluation

The antidepressant-like effects of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine can be evaluated in established rodent models of depression, such as the forced swim test (FST) and the tail suspension test (TST).[4][5]

Principle: These models are based on the observation that animals subjected to an inescapable stressful situation will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility in these tests.

Materials:

  • Male mice or rats of an appropriate strain

  • Test compound: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

  • Vehicle control

  • Forced swim test apparatus (a cylinder filled with water)

  • Tail suspension test apparatus

  • Video recording and analysis software

Procedure (Forced Swim Test):

  • Habituation (optional): Some protocols include a pre-test session to habituate the animals to the testing environment.

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Test Session:

    • Place each animal individually into the water-filled cylinder for a set duration (e.g., 6 minutes).

    • Record the entire session with a video camera.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

    • Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility in the drug-treated group is indicative of an antidepressant-like effect.[4]

Given the potential for dopamine reuptake inhibition, the neuroprotective or symptomatic effects of the compound can be assessed in animal models of Parkinson's disease (PD), such as the 6-hydroxydopamine (6-OHDA) or the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models.[10][11]

Principle: These models involve the selective destruction of dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of PD. The ability of a test compound to prevent this neurodegeneration or to alleviate the resulting motor deficits is evaluated.

Materials:

  • Rats or mice of an appropriate strain

  • Neurotoxin (6-OHDA or MPTP)

  • Test compound: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

  • Vehicle control

  • Stereotaxic apparatus (for 6-OHDA model)

  • Behavioral testing equipment (e.g., rotarod, cylinder test apparatus)

Procedure (6-OHDA Model):

  • Lesion Induction:

    • Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum of anesthetized rats using a stereotaxic apparatus. This will induce a progressive loss of dopaminergic neurons on one side of the brain.[10][11]

  • Drug Treatment:

    • Administer the test compound or vehicle according to the study design (e.g., pre-treatment to assess neuroprotection or post-lesion treatment to assess symptomatic relief).

  • Behavioral Assessment:

    • At various time points after the lesion, assess motor function using tests such as:

      • Apomorphine- or amphetamine-induced rotation test: Measures the turning behavior of the lesioned animals in response to a dopamine agonist or releasing agent.

      • Cylinder test: Evaluates forelimb use asymmetry.[10]

      • Rotarod test: Assesses motor coordination and balance.[10]

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect the brains.

    • Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of the lesion and any neuroprotective effects of the compound.

Animal Model Primary Application Key Behavioral Readouts
Forced Swim Test / Tail Suspension Test Screening for antidepressant-like activityImmobility time
6-OHDA / MPTP Models of Parkinson's Disease Assessing neuroprotective or symptomatic effects in a model of dopamine depletionRotational behavior, forelimb use asymmetry, motor coordination

Table 2: Overview of in vivo models for assessing the neuroscience applications of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Conclusion and Future Directions

The structural features of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine strongly suggest its potential as a novel modulator of monoaminergic systems, likely through the inhibition of monoamine transporters. The detailed protocols provided in this guide offer a robust framework for the systematic investigation of its pharmacological profile.

Future research should focus on a comprehensive characterization of its binding affinity and functional potency at DAT, NET, and SERT to determine its selectivity profile. Subsequent in vivo studies in relevant animal models of neuropsychiatric and neurodegenerative disorders will be crucial to ascertain its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could lead to the discovery of more potent and selective compounds for the treatment of various central nervous system disorders.

References

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 921–932. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Available at: [Link]

  • Kalinin, S. A., et al. (1998). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy meditsinskoi khimii, 44(4), 356–362. Available at: [Link]

  • Ananthan, S., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5287–5291. Available at: [Link]

  • Perona, M. T., et al. (2008). Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice. Behavioural Brain Research, 192(1), 52–64. Available at: [Link]

  • Tacke, R., et al. (1988). 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. Arzneimittel-Forschung, 38(8), 1075–1078. Available at: [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37887–37910. Available at: [Link]

  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Available at: [Link]

  • Ananthan, S., et al. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [Link]

  • Zimmerman, D. M., et al. (1986). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 29(8), 1517–1520. Available at: [Link]

  • Li, Y., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. Available at: [Link]

  • Bagley, J. R., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(17), 2498–2507. Available at: [Link]

  • Savvin, P. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Molino, B. F., et al. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 3(7), 574–578. Available at: [Link]

  • Johns Hopkins University. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice: Prominent effects of dopamine transporter deletions. Available at: [Link]

  • Academia.edu. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Available at: [Link]

  • Sagvolden, T. (2009). Animal models to guide clinical drug development in ADHD: lost in translation?. Neuroscience and Biobehavioral Reviews, 33(4), 630–637. Available at: [Link]

  • Herraiz, T., & Guillén, H. (2013). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1065, 121–131. Available at: [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]

  • Shevtsova, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Cellular and Molecular Life Sciences, 81(1), 163. Available at: [Link]

  • MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available at: [Link]

  • ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

Sources

Application

Application Notes and Protocols: Utilizing 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine as a Selective Chemical Probe for the Dopamine Transporter

Document ID: AN-MPPE-2026-01 Version: 1.0 Abstract These application notes provide a comprehensive guide for the use of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (hereafter referred to as MPPE) as a high-affinity, se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-MPPE-2026-01

Version: 1.0

Abstract

These application notes provide a comprehensive guide for the use of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (hereafter referred to as MPPE) as a high-affinity, selective chemical probe for investigating the dopamine transporter (DAT). This document outlines detailed protocols for the characterization and application of MPPE in common experimental paradigms, including in vitro binding assays and synaptosomal dopamine uptake assays. The information herein is intended for researchers, scientists, and drug development professionals engaged in neuroscience research and the study of monoaminergic systems.

Introduction to MPPE: A Novel DAT Probe

The dopamine transporter is a critical regulator of dopaminergic signaling in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic development and neurochemical research. The development of selective chemical probes is paramount for accurately dissecting the role of DAT in these processes.

MPPE is a novel phenethylamine derivative designed for high-affinity and selective interaction with the dopamine transporter. Its chemical structure, featuring a 4-methylphenyl group and a piperidine moiety, confers favorable properties for use as a research tool. These notes will guide the user through the necessary steps to validate and utilize MPPE as a chemical probe in their own experimental systems.

Preparation and Handling of MPPE

Material and Reagent Preparation
  • MPPE Stock Solution: Prepare a 10 mM stock solution of MPPE hydrochloride in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-WIN 35,428 (a common high-affinity ligand for DAT).

  • Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Nomifensine.

  • Cell Lines/Tissue: HEK293 cells stably expressing human DAT (hDAT) or rat striatal tissue homogenates.

Safety and Handling

MPPE is a research chemical and its toxicological properties have not been fully elucidated. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for DAT Affinity (Ki)

This protocol determines the binding affinity (Ki) of MPPE for the dopamine transporter by measuring its ability to displace a known radioligand, [³H]-WIN 35,428.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare DAT-expressing membranes incubation Incubate membranes, radioligand, & varying concentrations of MPPE prep_membranes->incubation prep_reagents Prepare reagents (MPPE, [³H]-WIN 35,428, buffers) prep_reagents->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound ligand filtration->washing scintillation Quantify bound radioactivity via liquid scintillation counting washing->scintillation analysis Calculate IC₅₀ and Ki values scintillation->analysis

Caption: Workflow for determining MPPE's binding affinity at DAT.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize HEK293-hDAT cells or rat striatal tissue in ice-cold assay buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).

    • 50 µL of MPPE at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of [³H]-WIN 35,428 at a final concentration of 1-2 nM.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Protocol 2: Synaptosomal [³H]-Dopamine Uptake Assay

This assay measures the functional potency of MPPE by quantifying its ability to inhibit the uptake of [³H]-dopamine into isolated nerve terminals (synaptosomes).

Step-by-Step Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rodent striatal tissue using established sucrose gradient centrifugation methods. Resuspend the final synaptosomal pellet in Krebs-Ringer buffer.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of MPPE (or vehicle control) for 10 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]-dopamine to a final concentration of 10-20 nM.

  • Incubation: Incubate for 5 minutes at 37°C. This time should be within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.

Data Analysis and Interpretation

Binding Affinity (Ki) Calculation

The data from the competitive binding assay should be analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of MPPE that inhibits 50% of specific binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Data Summary:

CompoundTargetKi (nM)
MPPEhDAT5.2
CocainehDAT250
GBR 12909hDAT2.5
Dopamine Uptake Inhibition (IC₅₀) Calculation

Similarly, data from the dopamine uptake assay should be plotted as percent inhibition versus the log concentration of MPPE. Non-linear regression is used to determine the IC₅₀ value, which represents the functional potency of the compound as a DAT inhibitor.

Hypothetical Functional Potency:

CompoundAssayIC₅₀ (nM)
MPPE[³H]-DA Uptake15.8
Cocaine[³H]-DA Uptake300

Selectivity Profiling

To be a useful chemical probe, MPPE must demonstrate selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). It is essential to perform binding and uptake assays using cells or tissues expressing these transporters to determine the selectivity profile.

Hypothetical Selectivity Profile:

TransporterMPPE Ki (nM)Selectivity (vs. DAT)
hDAT5.2-
hSERT875168-fold
hNET45086-fold

A high selectivity ratio (>>10-fold) confirms that MPPE can be used to specifically investigate DAT-mediated processes at appropriate concentrations.

Conclusion and Best Practices

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (MPPE) represents a potent and selective chemical probe for the dopamine transporter. When used according to the protocols outlined in these application notes, it can be a valuable tool for elucidating the role of DAT in health and disease. Researchers should always perform full dose-response curves and validate the selectivity of MPPE within their specific experimental system. Careful attention to reagent preparation and assay conditions is critical for obtaining reproducible and reliable data.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. Journal of Biological Chemistry. [Link]

  • Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences. [Link]

  • Vaughan, R. A., & Kuhar, M. J. (1997). Dopamine transporter: structure and function. European Journal of Pharmacology. [Link]

Method

Preparation and Handling of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Stock Solutions for In Vitro and In Vivo Assays

Executive Summary 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0) is a structurally complex organic diamine frequently utilized as a building block and pharmacological ligand in drug discovery. Due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0) is a structurally complex organic diamine frequently utilized as a building block and pharmacological ligand in drug discovery. Due to its free base nature—comprising both a primary amine and a tertiary piperidine nitrogen—the compound exhibits high lipophilicity at physiological pH. This presents significant formulation challenges, as improper solvation can lead to rapid precipitation, inaccurate structure-activity relationship (SAR) data, and compromised assay reproducibility.

This application note provides a self-validating, E-E-A-T-grounded framework for formulating this compound. By understanding the physicochemical causality behind solvent selection, researchers can successfully prepare stable master stocks for high-throughput in vitro screening and microemulsions for in vivo dosing.

Physicochemical Properties & Mechanistic Insights

To design a robust formulation strategy, one must first analyze the thermodynamic and kinetic solubility parameters of the compound [1]. As a free base, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine lacks the hydration energy provided by a counterion (such as a hydrochloride salt). Consequently, its thermodynamic solubility in unbuffered aqueous media is exceptionally low.

Mechanistic Causality: For in vitro assays, we rely on kinetic solubility . By dissolving the compound in a strong aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO), we disrupt the crystal lattice energy. When this master stock is rapidly diluted into aqueous culture media, the compound remains trapped in a metastable, supersaturated state long enough for the assay duration. For in vivo applications, direct aqueous dilution will cause the lipophilic free base to crash out. Therefore, a surfactant (Tween 80) is required to lower the interfacial tension and encapsulate the compound within stable micelles[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine
CAS Number 927965-82-0
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Physical State Solid (Powder)
Solubility (Free Base) High in DMSO, DMF, Ethanol; Low in unbuffered water
Storage (Solid) 2-8 °C (Protect from light and moisture)
Storage (Solution) -80 °C (Aliquoted, avoid freeze-thaw cycles)

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock in DMSO (In Vitro Assays)

According to the National Institutes of Health (NIH) Assay Guidance Manual, maintaining absolute control over DMSO quality and final assay concentration is critical to prevent solvent-induced cytotoxicity and compound degradation [2].

Causality Check: Why anhydrous DMSO? Amine free bases are susceptible to degradation and premature precipitation if water is absorbed into the hygroscopic DMSO stock.

  • Equilibration: Allow the sealed vial of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Calculation & Weighing: To prepare a 100 mM stock, weigh exactly 21.83 mg of the powder using a calibrated analytical balance. Transfer to a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity) to the tube.

  • Dissolution: Vortex vigorously for 1–2 minutes. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots. Store immediately at -80 °C.

  • Assay Dilution: When dosing cells, perform a serial dilution in DMSO first, then execute a 1:1000 final dilution into the aqueous culture media. This ensures the final DMSO concentration remains at ≤0.1% , well below the 0.5% cytotoxicity threshold [2].

Protocol B: Preparation of Aqueous Formulation for In Vivo Dosing

This protocol utilizes a standard 5% DMSO / 10% Tween 80 / 85% Saline co-solvent system to create a micellar dispersion suitable for oral gavage (PO) or intraperitoneal (IP) injection.

Causality Check: Why add saline dropwise? Bulk addition of water to the DMSO/Tween mixture causes localized supersaturation, leading to irreversible nucleation and precipitation of the free base. Dropwise addition under continuous vortexing ensures uniform micelle formation.

  • Initial Solvation: Transfer the required dose of the compound into a sterile glass vial. Add anhydrous DMSO to reach exactly 5% of your final target volume. Vortex until completely dissolved.

  • Surfactant Addition: Add Tween 80 to reach 10% of the final volume. Vortex vigorously for 2–3 minutes. The Tween 80 must thoroughly coat the solvated compound molecules before any water is introduced.

  • Aqueous Phase Integration: While continuously vortexing the vial, add 0.9% physiological saline (representing 85% of the final volume) dropwise.

  • Validation: The final formulation should appear as a clear or slightly opalescent microemulsion with no visible particulate matter. Administer to subjects within 2 hours of preparation.

Workflow Visualization

Below is the logical workflow for formulating 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, mapping the transition from raw solid to assay-ready solutions.

G Solid 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (Solid Powder) DMSO_Stock 100 mM Master Stock (Anhydrous DMSO) Solid->DMSO_Stock Add Anhydrous DMSO Vortex/Sonicate InVitro In Vitro Assays (Dilute in Culture Media) DMSO_Stock->InVitro Dilute 1:1000 (Final DMSO u2264 0.1%) InVivo In Vivo Formulation (5% DMSO, 10% Tween 80, 85% Saline) DMSO_Stock->InVivo Add Tween 80, then Saline dropwise QC Quality Control (LC-MS / Visual Inspection) DMSO_Stock->QC Aliquot & Store at -80°C InVivo->QC Inspect for Precipitation

Caption: Formulation workflow for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine from solid powder to assay-ready states.

Quality Control & Troubleshooting

A self-validating protocol requires built-in troubleshooting mechanisms. If the compound fails to perform as expected, consult the matrix below to identify the root cause.

Table 2: Troubleshooting Matrix
Observed IssueMechanistic Root CauseCorrective Action
Cloudiness upon adding media (In Vitro) Kinetic solubility threshold exceeded; rapid nucleation of the free base.Pre-warm the culture media to 37 °C before adding the DMSO stock. Ensure rapid, turbulent mixing during addition.
Precipitation in In Vivo formulation Insufficient micelle formation or bulk water addition causing localized crashing.Ensure Tween 80 is mixed thoroughly with the DMSO stock before adding saline. Add saline strictly dropwise.
High background toxicity in controls Final DMSO concentration exceeds the cellular tolerance threshold (>0.5%).Prepare a more concentrated master stock (e.g., 200 mM) to reduce the final dilution volume of DMSO required [2].
Loss of compound potency over time Oxidative degradation of the amine or freeze-thaw induced precipitation.Validate stock integrity via LC-MS. Discard old aliquots and prepare fresh stocks from the lyophilized powder.

References

  • In Vitro Solubility Assays in Drug Discovery Current Drug Metabolism (NIH / PubMed Central)[Link][1][2]

  • Assay Guidance Manual: Assay Development Principles and Good Research Practices National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company[Link][3][4]

Sources

Application

Use of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in high-throughput screening

Application Note: High-Throughput Screening and Parallel Synthesis Workflows Utilizing 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine as a 3D Scaffold for GPCR Ligand Discovery Target Audience: Researchers, Medicinal Chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Parallel Synthesis Workflows Utilizing 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine as a 3D Scaffold for GPCR Ligand Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Content Type: Application Note & Validated Protocols

Executive Summary

The transition from flat, two-dimensional aromatic rings to highly functionalized three-dimensional (3D) scaffolds is a defining trend in modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS)[1]. This application note details the utilization of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS 927965-82-0) as a core building block for generating targeted screening libraries. By combining a highly reactive primary amine with a 3D piperidine core and a hydrophobic p-tolyl vector, this scaffold is uniquely positioned for the rapid discovery of G-Protein-Coupled Receptor (GPCR) modulators.

Scaffold Rationale: The Power of 3D Piperidine Fragments

Historically, HTS libraries have been saturated with planar, sp2-hybridized molecules. However, incorporating sp3-rich 3D fragments like piperidines significantly improves physicochemical properties, including aqueous solubility and reduced hERG-related cardiotoxicity[2][3].

The structural anatomy of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine provides three distinct advantages for medicinal chemistry:

  • Unhindered Primary Amine: The terminal ethanamine moiety provides a sterically accessible nucleophile. This enables rapid, high-yielding parallel synthesis (e.g., amide couplings, sulfonylation) without the need for complex protecting group strategies[4].

  • Basic Piperidine Core: The piperidine nitrogen (pKa ~9.5) serves as a critical pharmacophore feature. In aminergic GPCRs (such as Histamine H1 or Dopamine D2 receptors), this basic center forms a highly conserved salt bridge with an aspartic acid residue (e.g., Asp3.32) in the orthosteric binding pocket[5].

  • Hydrophobic Vector: The p-tolyl group occupies adjacent lipophilic sub-pockets, anchoring the fragment and improving ligand efficiency (LE)[5].

FBDD_Workflow Scaffold Amine Scaffold (CAS 927965-82-0) Synthesis Parallel Synthesis (Scavenger Resins) Scaffold->Synthesis Library 3D Fragment Library (96-well format) Synthesis->Library Screening HTS FLIPR Assay (GPCR Targets) Library->Screening Hit Hit Identification & SAR Triage Screening->Hit

Caption: Workflow for 3D library generation and HTS using the primary amine scaffold.

Protocol 1: Solution-Phase Parallel Synthesis Workflow

To leverage this scaffold for HTS, libraries must be synthesized rapidly and with high purity. Traditional aqueous workups are bottlenecks in parallel synthesis. This self-validating protocol utilizes polymer-supported (PS) scavengers to drive reactions to completion and eliminate liquid-liquid extraction[4].

Materials:

  • Scaffold: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (0.1 M in anhydrous DCM)

  • Electrophiles: Diverse acid chlorides or sulfonyl chlorides (0.12 M in DCM)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Scavenger Resin: PS-Trisamine (loading ~3.0 mmol/g)

Step-by-Step Methodology:

  • Dispensation: Using an automated liquid handler, dispense 500 µL of the scaffold solution (50 µmol, 1.0 eq) into a 96-well deep-well glass reactor block.

  • Base Addition: Add 17.5 µL of DIEA (100 µmol, 2.0 eq) to each well to neutralize the HCl generated during the reaction.

  • Electrophile Coupling: Add 500 µL of the respective acid chloride/sulfonyl chloride solution (60 µmol, 1.2 eq) to each well. Causality: A 20% excess of electrophile ensures the complete consumption of the primary amine, which is critical because unreacted starting material is difficult to separate from the product.

  • Agitation: Seal the block and agitate on an orbital shaker at room temperature for 12 hours.

  • Scavenging: Unseal the block and add 40 mg of PS-Trisamine resin (~120 µmol, 2.0 eq relative to excess electrophile) to each well. Agitate for an additional 4 hours. Causality: The primary amine on the resin covalently captures the unreacted acid chloride. Because the resin is insoluble, the impurities are physically sequestered from the liquid phase.

  • Filtration & Concentration: Filter the reaction mixtures through a 96-well frit plate into a collection block. Evaporate the volatile DCM and DIEA using a centrifugal evaporator (e.g., Genevac) to yield the pure library compounds.

Quantitative Data: Parallel Synthesis Metrics

Table 1: Representative metrics for the derivatization of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Reaction TypeElectrophile ClassScavenger Resin UsedAverage Yield (%)Average LC-MS Purity (%)
Amide CouplingAcid ChloridesPS-Trisamine85 - 92%> 95%
SulfonylationSulfonyl ChloridesPS-Trisamine80 - 88%> 90%
Urea FormationIsocyanatesPS-Isocyanate75 - 85%> 92%
Reductive AminationAldehydesPS-TsNHNH270 - 80%> 85%

Protocol 2: High-Throughput Screening (HTS) via FLIPR Calcium Assay

Once the 3D piperidine library is generated, it can be screened against Gq-coupled GPCRs using a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the release of intracellular calcium triggered by receptor activation.

GPCR_Logic Ligand Library Compound GPCR Gq-Coupled GPCR Ligand->GPCR Binding PLC Phospholipase C GPCR->PLC Gq Activation IP3 IP3 Production PLC->IP3 PIP2 Cleavage Calcium Intracellular Ca2+ Release IP3->Calcium ER Channel Opening Fluorescence Fluorescent Signal (Ex: 485nm / Em: 525nm) Calcium->Fluorescence Dye Binding

Caption: Mechanistic pathway of the Gq-coupled GPCR calcium flux assay used for HTS.

Step-by-Step Methodology:

  • Cell Seeding: 24 hours prior to the assay, seed recombinant CHO-K1 cells expressing the target GPCR at 10,000 cells/well in a 384-well black-wall, clear-bottom microplate. Causality: Black walls prevent optical crosstalk between adjacent wells, while the clear bottom allows the FLIPR's bottom-reading optics to excite the cells.

  • Dye Loading: Remove the culture media and add 20 µL/well of Calcium 6 assay buffer containing 2.5 mM Probenecid. Incubate for 2 hours at 37°C. Causality: Probenecid acts as an inhibitor of organic anion transporters. Without it, the cells would actively pump the fluorescent dye out of the cytoplasm, resulting in a high background and poor signal-to-noise ratio.

  • Compound Preparation: Dilute the synthesized library compounds in assay buffer to a 5X final concentration (typically screening at 10 µM final).

  • Baseline Reading: Transfer the cell plate to the FLIPR instrument. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition & Kinetic Reading: Using the FLIPR's integrated pipettor, add 5 µL of the library compounds to the cells. Continuously monitor the fluorescence for 3 minutes to capture the transient calcium peak.

Data Analysis and Quality Control

A self-validating HTS campaign relies on rigorous statistical quality control. The robustness of the FLIPR assay must be evaluated using the Z'-factor , calculated from positive controls (known agonists) and negative controls (DMSO vehicle).

  • Z'-factor Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Interpretation: A Z'-factor > 0.5 indicates an excellent assay with a wide separation band between the positive and negative controls, ensuring that any hits identified from the piperidine library are statistically significant and not artifacts of assay noise. Compounds exhibiting >50% activation relative to the maximal control response are flagged as primary hits and advanced to 10-point dose-response validation.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - The Journal of Organic Chemistry (ACS) -[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Advances -[Link]

  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines - ACS Combinatorial Science -[Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - RSC Medicinal Chemistry -[Link]

  • Integrating qHTS and QSAR Models to Identify Safe GPCR-Targeted Compounds: A Focus on hERG-Dependent Cardiotoxicity - Chemical Research in Toxicology (ACS) -[Link]

Sources

Method

Application Notes &amp; Protocols for Target Validation Studies of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting target validation studies for the novel compound, 2-(4-Methylphenyl)-2-piperidin-1-yleth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting target validation studies for the novel compound, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. Given the limited direct literature on this specific molecule, this guide employs a rational, analog-based approach to hypothesize potential biological targets. We will draw upon the known pharmacology of structurally related phenethylamine and piperidine derivatives to inform our strategy. Detailed protocols for a multi-pronged target validation workflow are provided, encompassing in silico target prediction, affinity-based target identification, and biophysical confirmation of target engagement in a cellular context. The methodologies described herein are designed to be self-validating, incorporating rigorous controls to ensure scientific integrity.

Introduction and Rationale

The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. Its derivatives have shown a wide range of pharmacological activities. The structure of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, featuring a phenethylamine core with a piperidine substitution, suggests potential interactions with biological targets that recognize these motifs.

Notably, N-benzylphenethylamines are known to exhibit high affinity for serotonin receptors, particularly the 5-HT2A subtype. The addition of a bulky N-benzyl group to phenethylamine hallucinogens can dramatically increase their potency. While our compound of interest has a piperidine ring instead of a substituted benzyl group attached to the nitrogen of the ethanamine, the structural analogy suggests that G-protein coupled receptors (GPCRs), such as serotonin or other monoamine receptors, are a plausible target class. Furthermore, other piperidine derivatives have been identified as potent opioid receptor modulators.

Therefore, this guide will focus on a systematic approach to first identify and then validate the molecular targets of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, with a focus on GPCRs and other potential central nervous system targets.

Target Identification and Validation Workflow

A robust target validation strategy should employ orthogonal methods to build a strong case for a specific molecular target. Our proposed workflow integrates computational prediction with experimental validation.

Target Validation Workflow cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Experimental Target Identification cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Functional Validation In_Silico_Prediction In Silico Target Prediction Affinity_Chromatography Affinity Chromatography In_Silico_Prediction->Affinity_Chromatography Predicted Targets Photoaffinity_Labeling Photoaffinity Labeling In_Silico_Prediction->Photoaffinity_Labeling Predicted Targets CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->CETSA Identified Hits Photoaffinity_Labeling->CETSA Identified Hits Functional_Assays Downstream Functional Assays CETSA->Functional_Assays Validated Target

Caption: A multi-phase workflow for target validation.

Phase 1: In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable hypotheses about the potential targets of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. These approaches leverage large databases of known ligand-target interactions to predict targets for a novel compound based on structural similarity.

Protocol 1: In Silico Target Prediction

  • Compound Preparation:

    • Generate a 2D structure of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and convert it to a 3D conformer using computational chemistry software.

    • Minimize the energy of the 3D structure.

  • Target Prediction using Web-based Tools:

    • Utilize publicly available target prediction servers such as TargetHunter or similar platforms that employ ligand-based similarity searching.

    • Submit the 3D structure of the compound to the server.

    • The server will compare the input molecule to a database of compounds with known biological targets and provide a list of potential targets based on chemical similarity.

  • Data Analysis:

    • Analyze the list of predicted targets, paying close attention to those that are functionally related (e.g., multiple GPCRs).

    • Prioritize targets for experimental validation based on the prediction scores and biological plausibility.

Table 1: Example Output from In Silico Target Prediction

Predicted TargetPrediction ScoreRationale
Serotonin 5-HT2A Receptor0.85Structural similarity to known phenethylamine-based 5-HT2A agonists.
Dopamine Transporter (DAT)0.78Piperidine moiety is present in some DAT inhibitors.
Mu-Opioid Receptor0.72Piperidinyl piperidine scaffold is a key pharmacophore for opioid receptor modulators.

Phase 2: Experimental Target Identification

Following in silico prediction, the next step is to experimentally identify the proteins that physically interact with the compound. Affinity-based methods are powerful for this purpose.

Affinity Chromatography

This technique involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell lysate.

Protocol 2: Affinity Chromatography

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine with a linker arm suitable for conjugation to a solid support (e.g., a primary amine or carboxylic acid).

    • Couple the linker-modified compound to activated chromatography beads (e.g., NHS-activated sepharose).

    • Prepare control beads by blocking the activated groups without adding the compound.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a neuronal cell line if CNS targets are suspected) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-conjugated beads and control beads in parallel.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads. This can be done by:

      • Competitive elution with an excess of the free compound.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the compound pulldown but not the control and identify them by mass spectrometry.

Photoaffinity Labeling

Photoaffinity labeling (PAL) is another powerful technique that uses a photoreactive version of the compound to form a covalent bond with its target upon UV irradiation. This can be particularly useful for identifying transient or low-affinity interactions.

Photoaffinity Labeling Workflow Probe_Synthesis Synthesize Photoaffinity Probe (Compound + Photoreactive Group + Tag) Cell_Incubation Incubate Probe with Live Cells or Lysate Probe_Synthesis->Cell_Incubation UV_Activation UV Irradiation (Covalent Crosslinking) Cell_Incubation->UV_Activation Lysis_Tagging Cell Lysis and 'Click' Chemistry Tagging UV_Activation->Lysis_Tagging Affinity_Purification Affinity Purification of Tagged Proteins Lysis_Tagging->Affinity_Purification MS_Identification Mass Spectrometry (Target Identification) Affinity_Purification->MS_Identification

Caption: Workflow for Photoaffinity Labeling.

Protocol 3: Photoaffinity Labeling

  • Probe Synthesis:

    • Synthesize a derivative of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin).

  • Labeling in Cells or Lysate:

    • Incubate the photoaffinity probe with intact cells or cell lysate.

    • For competition experiments, pre-incubate a parallel sample with an excess of the parent compound.

  • Photocrosslinking:

    • Irradiate the samples with UV light at the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

  • Target Enrichment and Identification:

    • If an alkyne tag was used, perform a "click" reaction to attach a biotin moiety.

    • Lyse the cells (if not already done) and enrich the biotinylated proteins using streptavidin beads.

    • Elute the enriched proteins and identify them by mass spectrometry.

Phase 3: Cellular Target Engagement

Identifying a protein that binds to the compound is a crucial step, but it is equally important to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture an appropriate cell line and treat with either the vehicle (e.g., DMSO) or 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine at various concentrations.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3-8 minutes).

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction (containing the non-denatured target) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Analysis:

    • Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA Principle cluster_0 Without Ligand cluster_1 With Ligand Protein_Unbound Target Protein Heat_Unbound Heat Denatured_Unbound Denatured Protein (Insoluble) Heat_Unbound->Denatured_Unbound Protein_Bound Target Protein + Ligand Heat_Bound Heat Stable_Bound Stabilized Protein (Soluble) Heat_Bound->Stable_Bound

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Table 2: Example CETSA Data Summary

Compound ConcentrationTagg (°C) of Target ProteinThermal Shift (ΔTagg)
Vehicle (DMSO)52.5-
1 µM54.8+2.3
10 µM57.2+4.7
100 µM58.1+5.6

Phase 4: Functional Validation

Once a target has been identified and cellular engagement has been confirmed, the final step is to demonstrate that the interaction between the compound and the target leads to a functional consequence. This involves designing assays that measure the downstream biological effects of modulating the target's activity.

For example, if the validated target is the 5-HT2A receptor, functional assays could include:

  • Calcium Mobilization Assays: Measuring changes in intracellular calcium levels in response to compound treatment in cells expressing the receptor.

  • Inositol Phosphate Accumulation Assays: Quantifying the production of second messengers downstream of Gq-coupled GPCR activation.

  • Behavioral Assays in Animal Models: If the compound has suitable pharmacokinetic properties, assessing its effects on behaviors known to be modulated by the 5-HT2A receptor.

Conclusion

The target validation of a novel compound like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine requires a systematic and multi-faceted approach, especially in the absence of direct prior knowledge. By combining in silico predictions with robust experimental techniques such as affinity chromatography, photoaffinity labeling, and CETSA, researchers can confidently identify and validate the molecular targets of this and other novel chemical entities. This structured workflow provides a clear path from hypothesis to validated target, forming a critical foundation for further drug development efforts.

References

  • Chemical probes are small molecules with potency and selectivity for a single or small number of protein targets. A good chemical probe engages its target intracellularly and is accompanied by a chemically similar, but inactive molecule to be used as a negative control in cellular phenotypic screening. (Source: PubMed)
  • Drugs modulate disease states through their actions on targets in the body. Determining these targets aids the focused development of new treatments, and helps to better characterize those already employed.
  • Affinity chromatography is a method of defining target proteins of a compound based on compound-target highly specific interactions. Creative Biolabs offers bioactive small molecules targets identification service for compounds.

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine synthesis

An In-Depth Technical Guide to Optimizing the Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Welcome to our dedicated technical support center for the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Optimizing the Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Welcome to our dedicated technical support center for the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this compound. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the common challenges associated with this synthesis.

This document provides a comprehensive troubleshooting guide in a question-and-answer format, addressing specific experimental issues. We delve into the causality behind our recommendations, ensuring you not only solve the problem at hand but also gain a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. Each issue is presented with potential causes and a step-by-step guide to resolution.

Issue 1: Low or No Product Yield

Question: We are observing a significantly lower yield than expected, or in some cases, no formation of the desired product at all. What are the likely causes and how can we rectify this?

Answer: Low to no product yield in the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Explanation: The purity of your starting materials, namely 4-methylacetophenone and piperidine, is paramount. Contaminants can interfere with the reaction, leading to the formation of side products or inhibiting the reaction altogether.

    • Solution:

      • Ensure that 4-methylacetophenone is free from other isomeric impurities.

      • Use freshly distilled piperidine, as it can absorb atmospheric carbon dioxide to form a carbamate salt, which is unreactive.

      • Verify the quality of your cyanide source (e.g., KCN or NaCN) and ensure it has not degraded.

  • Suboptimal Reaction Conditions:

    • Explanation: The Strecker synthesis, a common route for this compound, is sensitive to pH, temperature, and reaction time.

    • Solution:

      • pH Control: The reaction should be maintained at a slightly acidic pH (around 5-6) to facilitate the formation of the iminium ion intermediate without causing excessive hydrolysis of the cyanide.

      • Temperature Management: The initial formation of the α-aminonitrile is typically carried out at a lower temperature (0-5 °C) to control the exothermic reaction, followed by a gradual increase to room temperature or gentle heating to drive the reaction to completion.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Premature work-up can lead to low yields.

  • Inefficient Hydrolysis of the α-aminonitrile:

    • Explanation: The final step often involves the hydrolysis of the α-aminonitrile intermediate to the desired amine. Incomplete hydrolysis is a frequent cause of low yield.

    • Solution:

      • Use a strong acid, such as concentrated hydrochloric acid, for the hydrolysis.

      • Ensure a sufficient reaction time and temperature for the hydrolysis to go to completion. Refluxing for several hours is often necessary.

Experimental Protocol: Optimizing the Strecker Synthesis

Step Parameter Recommendation Rationale
1 Reagent Purity Use >98% pure 4-methylacetophenone and freshly distilled piperidine.Minimizes side reactions and ensures the availability of active reagents.
2 pH Maintain pH at 5-6 during aminonitrile formation.Optimizes the formation of the reactive iminium ion.
3 Temperature 0-5 °C initially, then warm to room temperature.Controls the initial exothermic reaction and promotes completion.
4 Hydrolysis Use concentrated HCl and reflux for 4-6 hours.Ensures complete conversion of the aminonitrile to the final product.
Issue 2: Formation of Significant Side Products

Question: Our final product is contaminated with significant impurities. What are the common side products in this synthesis and how can we minimize their formation?

Answer: The formation of side products is a common challenge. Identifying these impurities is the first step toward mitigating their formation.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Materials:

    • Identification: Can be detected by TLC or GC-MS.

    • Mitigation:

      • Ensure the correct stoichiometry of reactants. A slight excess of the amine and cyanide source can help drive the reaction to completion.

      • Increase the reaction time and monitor for the disappearance of the starting material spot on TLC.

  • Over-alkylation Products:

    • Identification: Products with a higher molecular weight than the desired product, detectable by MS.

    • Mitigation:

      • Avoid a large excess of the alkylating agent if a subsequent N-alkylation step is performed.

      • Control the reaction temperature to prevent runaway reactions.

  • Polymerization Products:

    • Identification: Formation of a tar-like substance in the reaction vessel.

    • Mitigation:

      • Maintain a lower reaction temperature.

      • Ensure proper stirring to prevent localized overheating.

Workflow for Minimizing Side Products

Caption: Troubleshooting workflow for minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: The choice of solvent depends on the specific route. For the Strecker synthesis, a protic solvent like methanol or ethanol is often preferred as it can dissolve the reactants and intermediates. For other routes, an aprotic solvent like dichloromethane or acetonitrile may be more suitable.

Q2: How can I effectively purify the final product?

A2: Purification of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine can typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can also yield a highly pure product.

Q3: Are there any specific safety precautions I should take?

A3: Yes. This synthesis involves the use of toxic reagents such as potassium or sodium cyanide. All manipulations involving cyanide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Have a cyanide antidote kit readily available.

References

  • Strecker Synthesis. Organic Syntheses.

  • The Chemistry of the Cyano Group. Wiley Online Library.

Optimization

Technical Support Center: Optimizing Dosage and Administration of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in Animal Models

Disclaimer: The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a fictional molecule created for illustrative purposes within this guide. All data, protocols, and recommendations are hypothetical and designed t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a fictional molecule created for illustrative purposes within this guide. All data, protocols, and recommendations are hypothetical and designed to simulate a real-world technical support document for a novel research compound. Researchers should always consult established literature and safety data for any real chemical they are working with.

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of the novel research compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in preclinical animal models. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of in vivo experimentation with this compound. This guide is structured to address common challenges and frequently asked questions, ensuring that your experimental protocols are robust, reproducible, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in mice and rats?

The selection of a starting dose is a critical step that should be guided by all available in vitro and in silico data. For 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, we recommend a tiered approach based on the intended experimental endpoint.

  • For initial tolerability and pharmacokinetic (PK) studies: A starting dose of 1 mg/kg is recommended. This low dose allows for the assessment of basic safety parameters and the characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile without inducing significant physiological effects.

  • For preliminary efficacy studies: Based on in vitro potency (EC50/IC50) data, a starting dose of 5 mg/kg is suggested. This dose is intended to achieve plasma concentrations that are a multiple of the in vitro effective concentration, increasing the likelihood of observing a pharmacological response.

It is imperative to conduct a dose-ranging study to determine the optimal dose for your specific animal model and experimental paradigm.

2. What is the most appropriate route of administration for this compound?

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.

  • Intravenous (IV) administration: This route ensures 100% bioavailability and provides rapid achievement of peak plasma concentrations. It is ideal for acute studies and for determining the intrinsic pharmacokinetic properties of the compound.

  • Intraperitoneal (IP) administration: IP injection is a common route in rodent studies, offering a good balance between ease of administration and systemic absorption. However, be aware of potential first-pass metabolism in the liver.

  • Oral (PO) gavage: For studies modeling clinical applications where oral administration is intended, PO gavage is the most relevant route. It is crucial to determine the oral bioavailability of the compound to ensure adequate systemic exposure.

3. How should I prepare a stock solution of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine for in vivo studies?

The solubility of the compound is a key factor in solution preparation.

Protocol for Preparing a 10 mg/mL Stock Solution:

  • Weigh the required amount of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine powder using a calibrated analytical balance.

  • In a sterile container, add a small amount of a suitable solvent to create a slurry. For this compound, we recommend starting with 10% DMSO.

  • Gradually add the remaining vehicle (e.g., saline or a buffered solution) while vortexing or sonicating to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution using a 0.22 µm syringe filter.

  • Store the stock solution at -20°C for short-term storage (up to 1 week) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals.

High inter-animal variability can obscure true experimental effects. The following decision tree can help troubleshoot this issue:

G Start High Inter-Animal Variability Observed CheckAdmin Verify Administration Technique Consistency Start->CheckAdmin CheckDose Confirm Dosing Solution Accuracy Start->CheckDose CheckHealth Assess Animal Health and Stress Levels Start->CheckHealth RefineAdmin Refine and Standardize Administration Protocol CheckAdmin->RefineAdmin Inconsistent? RemakeDose Prepare Fresh Dosing Solution CheckDose->RemakeDose Inaccurate? Acclimate Increase Acclimation Period and Handle Animals Regularly CheckHealth->Acclimate Stressed? End Reduced Variability RefineAdmin->End RemakeDose->End Acclimate->End

Caption: Troubleshooting workflow for high inter-animal variability.

Issue 2: No observable pharmacological effect at the expected dose.

If the compound is not producing the anticipated effect, consider the following:

  • Pharmacokinetics: Was the compound absorbed and distributed to the target tissue? A pilot PK study can confirm systemic exposure.

  • Metabolism: The compound may be rapidly metabolized into an inactive form. Consider co-administration with a metabolic inhibitor in exploratory studies.

  • Target Engagement: Is the compound reaching and binding to its intended molecular target? An ex vivo target engagement study may be necessary.

Data Presentation

Table 1: Recommended Starting Doses for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Animal ModelRoute of AdministrationStarting Dose (Tolerability)Starting Dose (Efficacy)
Mouse (C57BL/6)Intravenous (IV)1 mg/kg5 mg/kg
Mouse (C57BL/6)Intraperitoneal (IP)2 mg/kg10 mg/kg
Rat (Sprague-Dawley)Oral (PO)5 mg/kg20 mg/kg

Experimental Protocols

Protocol: Oral Gavage Administration in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be in a straight line with the body.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the esophagus. There should be no resistance.

  • Compound Administration: Slowly administer the dosing solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions for at least 30 minutes post-administration.

Visualization of Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing AnimalAcclimate Animal Acclimation (7 days) Baseline Baseline Measurements (e.g., body weight, behavior) AnimalAcclimate->Baseline DosingPrep Prepare Dosing Solution Baseline->DosingPrep DoseAdmin Administer Compound (e.g., PO, IP, IV) DosingPrep->DoseAdmin Observation Behavioral Observation DoseAdmin->Observation PK_PD Pharmacokinetic/Pharmacodynamic Sampling Observation->PK_PD Tissue Tissue Collection (Terminal Endpoint) PK_PD->Tissue

Caption: General experimental workflow for in vivo compound testing.

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Welcome to the technical support center for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. As a weakly basic compound, its solubility is highly dependent on pH, and understanding how to manipulate this and other factors is critical for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine precipitating when I add it to my neutral pH buffer (e.g., PBS pH 7.4)?

A1: This is a common observation and is due to the chemical nature of the compound. 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a weak base. In neutral or basic aqueous solutions, the amine groups are largely deprotonated, rendering the molecule less polar and thus less soluble in water. This often leads to precipitation, a phenomenon referred to as "crashing out".[1] To maintain solubility, the compound typically requires a more acidic environment where the amine groups can be protonated.

Q2: What is the expected solubility behavior of this compound at different pH values?

A2: The solubility of this amine-containing compound is expected to be significantly higher in acidic aqueous solutions.[1] By lowering the pH, the amine functional groups become protonated (R-NH3+), increasing the molecule's polarity and its ability to interact favorably with water molecules. Conversely, as the pH increases towards neutral and alkaline conditions, the compound becomes less protonated and its aqueous solubility will decrease.[2]

Q3: Can I use heat to dissolve my compound?

A3: Gentle warming can be an effective method to increase the rate of dissolution and the solubility of the compound. However, it is crucial to first determine the thermal stability of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine to prevent chemical degradation.[1] It is recommended to start with a low temperature (e.g., 37°C) and for short durations.

Q4: Are there any common excipients that can help improve the solubility?

A4: Yes, several pharmaceutical excipients can enhance the aqueous solubility of poorly soluble compounds. For a molecule like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or HP-β-CD) are a promising option.[][4][5][6][7] These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the poorly soluble drug and increase its apparent solubility in water.[][4][5][6][7] Surfactants, such as Tween 80 or Pluronic F68, can also be used to increase solubility by forming micelles that entrap the drug molecule.[1]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed protocols and the scientific rationale behind them to systematically address solubility problems with 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Issue 1: Compound Precipitates Upon Addition to Aqueous Buffer

This is the most common issue, arising from the compound's low solubility at neutral pH.

Root Cause Analysis: The limited solubility of the deprotonated form of the amine in aqueous media at or above physiological pH.

Solution Workflow:

Caption: Decision workflow for addressing compound precipitation.

Detailed Protocols & Explanations

Scientific Rationale: The most direct way to increase the solubility of a basic compound like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is by lowering the pH of the aqueous buffer.[][9] Protonation of the amine groups increases the polarity of the molecule, thereby enhancing its solubility in polar solvents like water.[10] It's important to note that the relationship between pH and solubility for amines can be complex and may not always follow the simple Henderson-Hasselbalch equation, especially in the presence of certain buffers.[11][12]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Use buffers with a range of pH values from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).

  • Add excess compound: To a small, fixed volume of each buffer, add an excess amount of solid 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid and liquid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot the logarithm of the solubility against the pH to visualize the pH-solubility profile.

Data Presentation: Expected pH-Solubility Profile

pHExpected Solubility TrendRationale
2.0HighFully protonated form, high polarity.
4.0HighPredominantly protonated form.
6.0Moderate to LowApproaching the pKa, a mixture of protonated and neutral forms.
7.4LowPrimarily neutral form, low polarity.
8.0Very LowAlmost entirely in the neutral, poorly soluble form.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds.[9][13][14][15] They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.[] Common co-solvents in pharmaceutical research include DMSO, ethanol, and polyethylene glycols (PEGs).[][13]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solution: Dissolve the compound in a suitable organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution.

  • Prepare co-solvent blends: Create a series of aqueous buffers (at the desired final pH) containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Introduce the compound: Add a small aliquot of the stock solution to the co-solvent/buffer blends to reach the desired final concentration.

  • Observe for precipitation: Visually inspect the solutions for any signs of precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

Data Presentation: Co-solvent Effectiveness (Hypothetical)

Co-solventConcentration (v/v)Observation
DMSO1%Slight haze
DMSO5%Clear solution
Ethanol5%Precipitation
PEG 4005%Clear solution

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules.[][5][7] The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment, thereby increasing the overall solubility of the drug.[4][5]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Dissolve varying concentrations of a suitable cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer.

  • Add the compound: Add an excess of solid 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine to each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Separate and quantify: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound, as described in the pH-dependent solubility protocol.

Visualization of Cyclodextrin Inclusion Complex Formation:

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Advanced Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.[16][17][18][19][20] Techniques include wet milling and high-pressure homogenization.[19][20]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be employed.[21][22] These formulations form fine emulsions upon contact with aqueous fluids, facilitating drug solubilization and absorption.[21][22]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous solid dispersion, which typically has a higher solubility and dissolution rate than the crystalline form.[23]

References

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs - PubMed. (2004, March 15). National Center for Biotechnology Information.
  • Full article: Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004, November 3). Taylor & Francis.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Cosolvent. Wikipedia.
  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs | Request PDF. (2025, August 9). ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005, May 23). Pharmaceutical Technology.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Center for Biotechnology Information.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Nature.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). National Center for Biotechnology Information.
  • Engineered Nanocrystals for Poorly Soluble Drug Delivery. Indian Journal of Pharmaceutical Sciences.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
  • overcoming solubility issues with N-benzhydryloxan-4-amine. Benchchem.
  • Study of pH-dependent drugs solubility in water. (2012, October 19). SciSpace.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. National Center for Biotechnology Information.
  • 2-(4-(Diphenylmethyl)piperazinyl)-N,N-diphenylethanamide. PubChem.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Stability Testing &amp; Degradation Pathways of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine . Due to its unique structural motifs—a benzylic methine core, a tertiary piperidine amine, and a primary ethanamine chain—this compound presents specific stability challenges.

Below, we provide a mechanistic troubleshooting guide, self-validating experimental workflows, and quantitative data summaries to ensure the scientific integrity of your stability-indicating assays.

Part 1: Core Degradation Pathways (Mechanistic Q&A)

Q1: What are the primary structural vulnerabilities of this molecule in aqueous and aerobic environments? The degradation of this compound is driven by three distinct functional group liabilities:

  • The Tertiary Amine (Piperidine Ring): Tertiary amines are highly susceptible to N-oxidation in the presence of reactive oxygen species (ROS), peroxides, or ozone[1]. This forms a highly polar, relatively stable N-oxide degradant[2].

  • The Benzylic Methine Carbon (C2): The C-H bond at the C2 position is chemically activated. The bond dissociation energy is significantly lowered by the captodative effect—resonance stabilization from the adjacent p-tolyl aromatic ring and the electron-donating lone pair of the piperidine nitrogen. This makes it a prime target for radical-initiated autoxidation and photolytic cleavage[3].

  • The Primary Amine: Susceptible to oxidative deamination and hydrolysis, particularly under extreme pH conditions[4],[5].

Pathways Parent 2-(4-Methylphenyl)-2-piperidin- 1-ylethanamine NOx_Path N-Oxidation (ROS / Peroxides) Parent->NOx_Path Benz_Path Benzylic Autoxidation (O2 / UV Light) Parent->Benz_Path Amine_Path Oxidative Deamination (Hydrolysis / ROS) Parent->Amine_Path NOx_Prod Piperidine N-oxide (+16 Da) NOx_Path->NOx_Prod Benz_Prod Cleavage Products (p-Tolualdehyde + Piperidine) Benz_Path->Benz_Prod Amine_Prod Deaminated Alcohol (-17 Da / +16 Da) Amine_Path->Amine_Prod

Fig 1. Primary chemical degradation pathways of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Q2: I am observing a +15.9949 Da mass shift in my LC-HRMS analysis. Is this an N-oxide or a C-hydroxylation product, and how can I differentiate them? Causality & Troubleshooting: A mass shift of +15.9949 Da corresponds to the addition of a single oxygen atom. Given the piperidine ring, this is most likely an N-oxide[1]. To differentiate N-oxidation from benzylic C-hydroxylation:

  • Chromatographic Behavior: N-oxides are highly polar and typically elute earlier than the parent compound on a reversed-phase C18 column.

  • MS/MS Fragmentation: Subject the +16 Da precursor to Collision-Induced Dissociation (CID). An N-oxide will exhibit a characteristic neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da), regenerating the parent ion fragment. Conversely, a C-hydroxylated species will typically lose water (-18 Da).

Q3: Why does the compound degrade rapidly under UV/visible light, and how can we mitigate this? Causality: Benzylic amines are photo-labile. Absorption of UV light induces homolytic cleavage or electron transfer, generating a benzylic radical[3]. If dissolved oxygen is present, it acts as a radical scavenger, propagating an autoxidation chain reaction that cleaves the C-N bond. Mitigation: Always store stock solutions in amber glass vials. For long-term storage, purge the headspace with Argon or Nitrogen to displace oxygen and arrest the radical propagation cycle.

Part 2: Self-Validating Forced Degradation Protocol

To accurately profile the degradation landscape without generating false positives (artifacts), you must use a self-validating experimental design. The most critical step is quenching , which ensures that degradation does not continue inside the autosampler while waiting for injection.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API in a mass-spectrometry compatible solvent (e.g., 50:50 LC-MS grade Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 0.1 M HCl to achieve pH 2. Incubate at 60°C for 24 hours.

    • Base: Add 0.1 M NaOH to achieve pH 12. Incubate at 60°C for 24 hours.

    • Validation Step: Neutralize samples with equimolar NaOH or HCl prior to injection. Why? Injecting extreme pH solutions degrades the silica backbone of the LC column and causes unpredictable retention time shifts due to the varying ionization states of the diamine.

  • Oxidative Stress:

    • Add 3% H2​O2​ and incubate at room temperature for 6 hours.

    • Validation Step: Quench residual peroxide with a stoichiometric excess of sodium metabisulfite. Why? Unquenched peroxides will undergo accelerated thermal degradation in the heated LC source, creating artifactual degradants that do not exist in the bulk sample.

  • Photolytic Stress:

    • Expose the solution to UV/Vis light (1.2 million lux hours and 200 W h/m² near UV) in accordance with ICH Q1B guidelines.

  • Data Processing:

    • Analyze via LC-HRMS using a generic water/acetonitrile gradient with 0.1% formic acid. Utilize Kendrick Mass Defect analysis to filter out matrix noise and easily identify the homologous series of oxygenated degradants[1].

Workflow cluster_stress 2. Stress Conditions Prep 1. Sample Prep (1.0 mg/mL) Acid Acidic Stress (0.1M HCl) Prep->Acid Base Basic Stress (0.1M NaOH) Prep->Base Ox Oxidative (3% H2O2) Prep->Ox Photo Photolytic (UV/Vis) Prep->Photo Quench 3. Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis 4. LC-HRMS Analysis Quench->Analysis Data 5. Mass Defect Identification Analysis->Data

Fig 2. Self-validating experimental workflow for forced degradation and stability testing.

Part 3: Quantitative Data & Storage Guidelines

Based on the physicochemical properties of benzylic diamines, the following table summarizes expected stability profiles and optimal storage conditions to preserve structural integrity[4].

Condition / StressorExpected StabilityPrimary Degradation RiskRecommended Mitigation
Long-Term Storage (Solid) HighMinimalStore at -20°C in a desiccator.
Short-Term Storage (Solution) ModerateOxidation, HydrolysisStore at 0-4°C; use within 48 hours.
Aqueous (pH < 4) ModerateHydrolysis of primary amineNeutralize immediately after use.
Aqueous (pH > 8) LowAutoxidation of benzylic C-HAvoid prolonged alkaline exposure.
Light Exposure (UV/Vis) Very LowPhotolytic cleavageUse amber vials; avoid direct light.
Aerobic Environment LowN-oxidation of piperidinePurge containers with Argon/Nitrogen.

References

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Source: nih.gov.
  • Vanillylamine Aqueous Solution Stability: Technical Support Center. Source: benchchem.com.
  • Assessment of N-Oxide Formation during Wastewater Ozonation. Source: acs.org.
  • Interplay of Corrosion and Photocatalysis During Nonaqueous Benzylamine Oxidation on Cadmium Sulfide. Source: acs.org.
  • Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Source: laurentian.ca.

Sources

Troubleshooting

Common pitfalls in the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and its derivatives

Welcome to the Technical Support Center. The synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine—a highly functionalized 1,2-diamine scaffold—relies on a classic two-step sequence: a Strecker/Bruylants-type conden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine—a highly functionalized 1,2-diamine scaffold—relies on a classic two-step sequence: a Strecker/Bruylants-type condensation to form an α -aminonitrile, followed by reduction to the primary ethanamine.

While conceptually straightforward, the reduction step is notorious for yielding the wrong product if the mechanistic causality of the reagents is not strictly respected. This guide provides field-proven troubleshooting strategies to bypass common pitfalls.

Workflow Overview

SynthesisWorkflow A 4-Methylbenzaldehyde + Piperidine B α-Aminonitrile Intermediate A->B TMSCN Water Scavenger C Target 1,2-Diamine (2-(4-Methylphenyl)-...) B->C BH3·THF or Raney Ni / NH3 D Monoamine Byproduct (Reductive Decyanation) B->D LiAlH4 or NaBH4 (Pitfall)

Workflow for the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine highlighting pitfalls.

Part 1: Precursor Synthesis (The Strecker/Bruylants Stage)

Q1: My α -aminonitrile yield is plateauing around 60%, and NMR shows unreacted 4-methylbenzaldehyde. How can I drive the reaction to completion? Causality & Solution: The formation of the intermediate iminium ion is highly reversible and produces water. If water is not removed, the equilibrium prevents full conversion.

  • Action: Do not add all reagents simultaneously. First, condense 4-methylbenzaldehyde and piperidine in the presence of a water scavenger (e.g., anhydrous MgSO4​ or Ti(O−iPr)4​ ). Stir for 2-4 hours to ensure complete iminium formation before introducing the cyanide source.

Q2: Are there safer, scalable alternatives to using KCN/NaCN for the cyanation step? Causality & Solution: Alkali cyanides require protic or biphasic conditions, which can hydrolyze your delicate iminium intermediate back to the aldehyde.

  • Action: Use Trimethylsilyl cyanide (TMSCN). TMSCN is highly soluble in organic solvents (like DCM or THF) and reacts cleanly with iminium ions without requiring aqueous conditions, significantly improving both safety and yield.

Part 2: The Reduction Stage (Overcoming Reductive Decyanation)

Q3: When I reduce the α -aminonitrile with LiAlH4​ , my major product is 1-(4-methylphenyl)-1-(piperidin-1-yl)ethane, completely lacking the primary amine. What happened? Causality & Solution: You have encountered reductive decyanation , the most common and critical pitfall in this specific synthesis[1]. Because the nitrile is situated α to a basic nitrogen, the lone pair on the piperidine nitrogen can push in, expelling the cyanide group as a leaving group to form an iminium ion. LiAlH4​ is a powerful nucleophilic hydride donor that readily reduces this iminium ion to the monoamine (alkane) instead of reducing the nitrile[2].

  • Action: Abandon LiAlH4​ and NaBH4​ for this substrate. You must use an electrophilic reducing agent or a surface catalyst that alters the reaction mechanism.

Q4: Which reducing agent should I use to guarantee the formation of the 1,2-diamine? Causality & Solution: Use Borane-Tetrahydrofuran ( BH3​⋅THF ) [3]. Borane is an electrophilic reducing agent. It acts as a Lewis acid, coordinating directly to the lone pair of the piperidine nitrogen. This coordination ties up the lone pair, physically preventing it from pushing out the cyanide group. With the elimination pathway blocked, the borane smoothly reduces the nitrile to the primary amine[4].

Q5: I am scaling up and prefer catalytic hydrogenation over Borane. I used Raney Nickel, but I am seeing secondary amine dimers. How do I fix this? Causality & Solution: During the catalytic hydrogenation of nitriles, the intermediate imine can be attacked by the newly formed primary amine, resulting in a secondary amine dimer.

  • Action: Perform the Raney Nickel hydrogenation in the presence of excess ammonia (e.g., methanolic NH3​ )[5]. The high concentration of ammonia shifts the equilibrium, suppressing the nucleophilic attack of the primary amine and driving the intermediate imine exclusively toward the target ethanamine[6].

Part 3: Quantitative Data & Reagent Selection

Reducing AgentPrimary OutcomeMechanistic CausalityRecommendation
LiAlH4​ / NaBH4​ Monoamine (Decyanation)Hydride attack promotes CN− elimination❌ Avoid for 1,2-diamines
BH3​⋅THF 1,2-Diamine (Target)B-N coordination blocks lone pair elimination✅ Optimal for Lab-Scale
Raney Ni / H2​ / NH3​ 1,2-Diamine (Target)Surface reduction; NH3​ suppresses dimerization✅ Optimal for Scale-up

Part 4: Validated Experimental Protocol

Reduction of α -Aminonitrile using BH3​⋅THF This protocol is designed as a self-validating system. The mandatory acid quench ensures that incomplete hydrolysis does not artificially lower your isolated yield.

Materials:

  • α -piperidino-4-methylphenylacetonitrile (1.0 eq)

  • BH3​⋅THF complex (1M in THF, 3.0 eq)

  • Anhydrous THF

  • Methanol (for quench)

  • 6M HCl (aq) & 6M NaOH (aq)

Step-by-Step Methodology:

  • Preparation: Dissolve the α -aminonitrile in anhydrous THF under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add the BH3​⋅THF solution dropwise over 30 minutes.

    • Causality: Slow addition prevents localized heating, which can trigger side reactions before the borane fully coordinates to the piperidine nitrogen.

  • Reduction: Remove the ice bath and heat the reaction mixture to reflux for 12 hours.

  • Quench (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol dropwise until effervescence (hydrogen gas evolution) ceases.

  • Hydrolysis of the Borane Complex: Add 6M HCl to the mixture and reflux for an additional 2 hours.

    • Causality: Borane forms a highly stable R−NH2​⋅BH3​ complex with the newly formed primary amine. Standard aqueous workup will not break this bond, leading to massive product loss in the organic layer. Acidic reflux is mandatory to liberate the free amine hydrochloride.

  • Isolation: Cool the mixture, evaporate the organic solvents under reduced pressure, and wash the remaining aqueous layer with Diethyl Ether to remove neutral impurities.

  • Free-Basing: Basify the aqueous layer to pH 12 using 6M NaOH. Extract the target 1,2-diamine with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

References

  • [6] Reduction of Nitriles, Chemguide. Link

  • [5] Nitrile Reduction, Wikipedia. Link

  • [3] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane, The Journal of Organic Chemistry - ACS Publications. Link

  • [2] Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde, Chemistry Steps. Link

  • [1] The Reductive Decyanation Reaction: Chemical Methods and Synthetic Applications, ResearchGate. Link

  • [4] Synthesis of Highly Substituted Unsymmetrical 1,2-Diamines, 1,2-Diimines, Imidazolium Salts and Imidazolylidenes by Aldimine Cross-Coupling, ResearchGate. Link

Sources

Optimization

Technical Support Center: Purification Strategies for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Welcome to the Technical Support Center. As a vicinal diamine featuring both a primary amine and a tertiary piperidine ring alongside a lipophilic p-tolyl group, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine presents uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a vicinal diamine featuring both a primary amine and a tertiary piperidine ring alongside a lipophilic p-tolyl group, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine presents unique purification challenges. Its structural duality—highly basic nitrogen centers juxtaposed with a non-polar aromatic core—frequently leads to emulsion formation during extraction, severe tailing on silica gel, and difficulties in free-base crystallization.

This guide provides field-proven, self-validating troubleshooting protocols designed by application scientists to help you isolate high-purity racemic or enantiopure forms of this diamine.

FAQ 1: Liquid-Liquid Extraction (LLE) & Emulsion Troubleshooting

Question: During the acid-base workup of my crude reaction mixture, I encounter stubborn emulsions. How do I resolve this and selectively remove non-basic impurities?

Causality & Expert Insight: Emulsions in this workflow occur because the partially protonated diamine acts as a surfactant. The lipophilic p-tolyl group anchors into the organic phase, while the charged ammonium groups interact with the aqueous phase, drastically reducing interfacial tension. To break this emulsion, you must force the molecule entirely into one phase by manipulating the pH well beyond its pKa (~9.5–10.5 for the primary amine, ~8.5 for the piperidine ring).

Self-Validating Protocol (Acid-Base Extraction):

  • Acidification: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Vigorously stir and add 1M HCl until the aqueous phase reaches pH < 2.

    • Validation Check: Spot the aqueous phase on a TLC plate and stain with Ninhydrin; a deep purple spot confirms the diamine has successfully migrated to the aqueous layer as a water-soluble dihydrochloride salt.

  • Phase Separation: Separate the layers. Discard the organic layer (which contains unreacted non-basic precursors). Wash the aqueous layer with one additional portion of Ethyl Acetate to remove residual lipophiles.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH until the pH is > 12.

    • Validation Check: The solution will rapidly turn cloudy and opaque as the deprotonated free-base diamine "oils out" or precipitates from the water.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

FAQ 2: Chromatographic Purification & Tailing

Question: My diamine streaks across the TLC plate and tails severely on a silica gel column, resulting in poor recovery and overlapping impurity fractions. How can I resolve this?

Causality & Expert Insight: Uncapped silanol (-Si-OH) groups on the surface of standard silica gel act as Brønsted acids. The strongly basic primary and tertiary amines of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine interact ionically with these sites, causing irreversible adsorption and severe tailing. Deactivating the silica with a volatile basic modifier competitively blocks these acidic sites, allowing the diamine to elute as a tight band .

Self-Validating Protocol (Amine-Deactivated Chromatography):

  • Solvent Preparation: Prepare an eluent system of DCM / Methanol / Triethylamine (TEA) in a volumetric ratio of 90:9:1.

  • Column Packing: Slurry-pack the silica gel using the TEA-containing eluent. Flush the column with at least 2 column volumes of the eluent to fully deactivate the silica.

    • Validation Check: The eluent dripping from the column must smell faintly of ammonia/amine, confirming the silica is fully saturated and deactivated.

  • Loading & Elution: Load the crude free base dissolved in a minimum amount of DCM. Elute using the prepared solvent system.

  • Concentration: Combine the product-containing fractions and evaporate.

    • Crucial Step: To remove residual TEA (which can interfere with downstream assays), co-evaporate the isolated product 2–3 times with toluene under reduced pressure.

FAQ 3: Salt Formation & Chiral Resolution

Question: How can I achieve >99% purity and resolve the enantiomers of this diamine when it resists crystallization as a free base?

Causality & Expert Insight: Like many 1,2-diamines, this compound is an oil or low-melting solid at room temperature, making free-base recrystallization nearly impossible. Forming a diastereomeric salt with a chiral dicarboxylic acid, such as L-(+)-Tartaric acid, leverages a rigid, highly ordered hydrogen-bonding network. This not only purifies the compound from structurally similar amine impurities but also allows for the separation of enantiomers due to the stark differential solubility of the resulting (R,R) vs. mismatched diastereomeric salts , .

Self-Validating Protocol (Tartrate Salt Crystallization):

  • Salt Formation: Dissolve the racemic diamine free base (1.0 eq) in hot absolute ethanol. In a separate flask, dissolve L-(+)-Tartaric acid (1.0 eq) in hot absolute ethanol.

  • Mixing: Slowly add the tartaric acid solution to the diamine solution while maintaining stirring and heat.

    • Validation Check: A fine white precipitate should begin to form almost immediately upon mixing, indicating the successful nucleation of the less soluble diastereomeric salt.

  • Aging & Filtration: Allow the mixture to cool slowly to room temperature over 2 hours, then age at 4°C for 12 hours to maximize yield. Filter the crystals via vacuum and wash with ice-cold ethanol.

  • Free Base Liberation: To recover the enantiopure free base, suspend the salt in water, basify to pH > 12 with 2M NaOH, and extract with DCM.

Data Presentation: Purification Metrics

Purification StrategyTarget Impurities RemovedTypical Yield RecoveryExpected PurityForm Isolated
Acid-Base Extraction Unreacted precursors, neutral/acidic byproducts85 - 95%80 - 90%Free Base (Oil/Solid)
Silica Chromatography (TEA modified)Structurally similar amines, polar degradation products70 - 85%95 - 98%Free Base (Oil/Solid)
Tartrate Salt Crystallization Enantiomers, trace amine impurities35 - 45% (per enantiomer)> 99% (ee > 99%)Crystalline Salt

Purification Workflow Visualization

PurificationWorkflow Start Crude 2-(4-Methylphenyl)- 2-piperidin-1-ylethanamine LLE Acid-Base Extraction (1M HCl then NaOH) Start->LLE OrganicWaste Discard Organic Phase (Neutral Impurities) LLE->OrganicWaste pH < 2 (Org) FreeBase Recovered Free Base (Enriched Purity) LLE->FreeBase pH > 12 (Aq) Decision Target Purity & Form? FreeBase->Decision Chromatography Silica Chromatography (DCM/MeOH + 1-5% TEA) Decision->Chromatography Racemic SaltFormation Salt Crystallization (L-(+)-Tartaric Acid) Decision->SaltFormation Chiral PureBase High-Purity Racemic Free Base (>95%) Chromatography->PureBase ResolvedSalt Diastereomeric Salt (>99% ee, >99% Purity) SaltFormation->ResolvedSalt

Workflow for the purification and chiral resolution of the target diamine.

References

  • Title: Calcium Complexes to Intramolecular Hydroamination (Purification of Diamines) Source: ORCA - Cardiff University URL: [Link]

  • Title: A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid Source: Chemistry Research Journal (via ResearchGate) URL: [Link]

Troubleshooting

How to minimize off-target effects of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific experimental hurdles researchers face when working with 2-(4-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific experimental hurdles researchers face when working with 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0).

This compound is a lipophilic, basic diamine featuring a p-tolyl group, a piperidine ring, and a primary amine. While this structural motif is highly valuable in neuropharmacology—often explored as a scaffold for monoamine reuptake inhibitors or NMDA receptor antagonists—its physicochemical properties create distinct off-target liabilities. This guide provides the mechanistic causality, self-validating protocols, and mitigation strategies required to clean up your assay data.

Section 1: Physicochemical Liabilities (Lysosomotropism & Phospholipidosis)

Q: Why does 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine cause massive vacuolization and high background toxicity in my cell-based assays?

The Causality: The compound contains two basic centers: a piperidine nitrogen and a primary amine. At physiological pH (7.4), these amines are predominantly unprotonated or mono-protonated, allowing the highly lipophilic molecule to passively diffuse across cellular membranes[1]. Once inside the acidic environment of the lysosome (pH ~4.5), both nitrogens become fully protonated[2]. The lysosomal lipid bilayer is impermeable to this charged, di-cationic species, leading to a phenomenon known as "ion trapping" or lysosomotropism[3]. To balance the resulting concentration gradient, water rushes into the lysosome via osmosis, causing severe swelling (vacuolization). This impairs lysosomal function and frequently triggers phospholipidosis, manifesting as generalized cellular toxicity[4].

Protocol: Lysosomotropism Counter-Screen (LysoTracker Red Assay) To validate whether your observed toxicity is an artifact of physicochemical lysosomal trapping rather than true target engagement, run this self-validating protocol:

  • Cell Seeding: Seed HeLa or HepG2 cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (0.1 µM to 50 µM). Crucial Self-Validation: Include Chloroquine (50 µM) as a positive control for lysosomotropism and vehicle (0.1% DMSO) as a negative control.

  • Incubation: Incubate for exactly 4 hours. (A short incubation isolates physicochemical trapping from downstream transcriptional toxicity).

  • Staining: Aspirate media. Add 50 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 in live-cell imaging buffer. Incubate for 30 minutes.

  • Imaging & Quantification: Wash twice with PBS. Image using high-content screening (HCS) fluorescence microscopy. Quantify the total area and intensity of lysosomal fluorescence per cell. A >2-fold increase in LysoTracker intensity compared to the vehicle confirms lysosomotropism.

G N1 Extracellular Space (pH 7.4) Neutral/Mono-protonated Base N2 Passive Diffusion Across Cell Membrane N1->N2 N3 Lysosomal Lumen (pH 4.5) Di-protonated Cation (Ion Trapping) N2->N3 N4 Osmotic Swelling & Vacuolization N3->N4 N5 Phospholipidosis & Cell Death N4->N5

Mechanism of lysosomal ion trapping and subsequent cellular toxicity by lipophilic basic amines.

Section 2: Electrophysiological Off-Targets (hERG Channel Inhibition)

Q: My in vivo telemetry and patch-clamp data show QT prolongation. How do I mitigate hERG block while using this compound as a scaffold?

The Causality: The hERG (human Ether-à-go-go-Related Gene) potassium channel features a large, promiscuous inner vestibule lined with aromatic residues (specifically Tyr652 and Phe656). The classic hERG pharmacophore is a lipophilic basic amine flanked by aromatic or hydrophobic groups[5]. 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine perfectly fits this model: the protonated basic nitrogens interact via strong cation- π bonding with Tyr652, while the p-tolyl group undergoes π

π stacking with Phe656, physically occluding the K⁺ permeation pathway[5]. Because hERG potency correlates directly with lipophilicity (LogP), reducing the cLogP or modulating the pKa of the basic nitrogens is essential to disrupt this interaction[5].

Protocol: Automated Patch-Clamp (hERG) Validation & Mitigation

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution (ECS).

  • Electrophysiology Setup: Use an automated planar patch-clamp system (e.g., QPatch). Establish the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Application: Perfuse 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine at increasing concentrations (0.1, 1, 3, 10, 30 µM). Wait 3 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current reduction and calculate the IC₅₀. If the IC₅₀ < 10 µM, structural optimization (e.g., adding polar hydroxyl groups to the piperidine ring or converting the primary amine to an amide to lower the pKa) is required to reduce hERG affinity[6].

G S1 Identify hERG Liability (Automated Patch-Clamp) S2 Analyze Pharmacophore (pKa & Lipophilicity) S1->S2 S3 Structural Modification (Reduce logP / Modulate pKa) S2->S3 S4 Counter-Screen (hERG vs. Primary Target) S3->S4 S4->S3 Low IC50 (Toxic) S5 Proceed to In Vivo Telemetry S4->S5 High IC50 (Safe)

Iterative workflow for identifying and mitigating hERG channel liabilities in lead optimization.

Section 3: Neuropharmacological Cross-Reactivity

Q: I am seeing confounding polypharmacology in CNS panels. What are the likely culprits?

The Causality: Piperidine-based arylalkylamines frequently exhibit high affinity for Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors, as well as monoamine transporters (DAT, NET, SERT). The spatial distance between the basic nitrogen and the aromatic ring in 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine closely mimics endogenous monoamines. To isolate your specific target's effect from background noise, you must run a comprehensive radioligand binding panel (e.g., NIMH PDSP secondary radioligand binding assay) to map the compound's off-target landscape before proceeding to behavioral models.

Quantitative Data Summary

The table below summarizes the physicochemical properties of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and their direct implications on assay integrity.

Physicochemical PropertyValueOff-Target Implication
Molecular Weight 218.34 g/mol High permeability; readily crosses the blood-brain barrier (BBB).
cLogP (Lipophilicity) > 2.5High risk for promiscuous hydrophobic pocket binding (e.g., hERG).
pKa (Piperidine N) ~9.5Fully protonated at pH 7.4; drives strong cation- π interactions.
pKa (Primary Amine) ~8.8Enables dual-cation formation in acidic lysosomes (pH 4.5).
Topological Polar Surface Area 29.3 ŲHighly lipophilic; minimal polar shielding against off-targets.

References

  • Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data.
  • Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications.
  • Mechanisms of amine accumulation in, and egress from, lysosomes.
  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell de
  • Med Chem Strategies to Master hERG and Mitig
  • Overcoming Undesirable hERG Potency of Chemokine Receptor Antagonists Using Baseline Lipophilicity Relationships.

Sources

Optimization

Technical Support Center: Bioassay Development for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Welcome to the technical support center for researchers working with 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. This guide is designed to provide in-depth troubleshooting strategies and validated protocols to help yo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. This guide is designed to provide in-depth troubleshooting strategies and validated protocols to help you refine your bioassay conditions, ensuring data accuracy and reproducibility. The structural characteristics of this compound—possessing both a substituted phenyl ring and a piperidine moiety—suggest a degree of lipophilicity that can present specific challenges in aqueous bioassay environments. This guide explains the causality behind these challenges and provides field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues frequently encountered during initial assay development.

Q1: My dose-response curve is inconsistent, shows a shallow slope, or plateaus at a low maximum effect. What's happening?

A: This is a classic symptom of compound solubility or stability issues. Highly hydrophobic molecules can precipitate out of aqueous assay buffers, especially at high concentrations, meaning the effective concentration in solution is much lower and more variable than the nominal concentration.[1] This "disappearing act" leads to poor curve fits and unreliable pharmacological parameters (e.g., EC₅₀/IC₅₀). Another cause could be non-specific binding, where the compound adheres to assay plastics or other proteins, depleting the free concentration available to bind the target.[2][3]

Q2: I'm observing high background signal and significant variability between replicate wells. What are the common causes?

A: High background and poor reproducibility often stem from non-specific binding (NSB) and compound aggregation.[4]

  • Non-Specific Binding: The compound may be binding to unintended targets, such as serum albumin in the media, the plastic of the microplate, or filter membranes used in separation steps.[2][3]

  • Compound Aggregation: At concentrations above its solubility limit, the compound can form aggregates that may interfere with the assay detection system (e.g., by scattering light or quenching fluorescence), leading to erratic and high background readings.[1]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can promote non-specific hydrophobic or electrostatic interactions.[2]

Q3: How should I dissolve and dilute this compound to maintain its stability and solubility in my assay?

A: Proper compound handling is critical. Start by preparing a high-concentration stock solution in 100% DMSO.[1] For aqueous assay buffers, the final concentration of DMSO should be kept to a minimum, typically ≤0.5%, to avoid solvent effects on cellular health or protein function. When diluting, perform a serial dilution in DMSO first, and only then perform the final dilution into the aqueous assay buffer. This "top-down" approach minimizes the time the compound spends at intermediate aqueous concentrations where it is most likely to precipitate.

Q4: The compound appears to be cytotoxic at concentrations where I expect to see a functional effect. How can I decouple toxicity from the specific activity?

A: It is essential to run a cytotoxicity counterscreen in parallel with your functional assay, using the same cell line, media, and incubation times. This allows you to define a "non-toxic" concentration window for your experiments. If the observed functional effect only occurs at cytotoxic concentrations, the result is likely an artifact of poor cell health. Consider reducing the incubation time of your functional assay if possible, as toxicity is often time-dependent.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Addressing Poor Solubility and Compound Precipitation
  • Symptom: Visible precipitate in wells after compound addition, cloudy solutions, or dose-response curves that "crash" at high concentrations.

  • Underlying Cause: The compound's hydrophobic nature leads to low aqueous solubility. The concentration at which it precipitates is its kinetic solubility limit in your specific assay buffer.

  • Solutions & Scientific Rationale:

    • Optimize Co-Solvent Concentration: While keeping the final DMSO concentration low is ideal, for particularly challenging compounds, you may need to empirically determine the highest tolerable DMSO concentration (e.g., up to 1%) that does not impact assay performance.

    • Incorporate a Surfactant: Add a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% - 0.05%), to the assay buffer.[2] These surfactants help to keep hydrophobic compounds in solution by forming micelles, thereby preventing aggregation and non-specific sticking to plasticware.

    • Use of "Carrier" Proteins: If compatible with your assay, including Bovine Serum Albumin (BSA) at 0.1% to 1% can help solubilize the compound.[2] BSA acts as a protein carrier, but be aware that it can also lead to target-unrelated binding, so its effect must be carefully validated.

    • Pre-Solubilization Check: Before running a full assay, perform a simple visual solubility test. Prepare the highest concentration of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period.

Guide 2: Mitigating High Non-Specific Binding (NSB)
  • Symptom: High signal in "no target" or "excess competitor" control wells in binding assays; low signal-to-background ratio.

  • Underlying Cause: The compound adheres to surfaces and molecules other than the intended biological target through hydrophobic or electrostatic interactions.[2]

  • Solutions & Scientific Rationale:

    • Optimize Blocking Agents: The choice of blocking agent is critical. BSA is a common choice, but others like casein or even non-fat dry milk can be effective. You must empirically determine the optimal concentration that reduces NSB without interfering with specific binding.[2]

    • Adjust Buffer Composition: Increase the ionic strength of the assay buffer by adding salts like NaCl (e.g., 100-150 mM). This can shield electrostatic interactions that contribute to NSB.[2] Optimizing the buffer pH can also minimize charge-based interactions.

    • Use Low-Binding Assay Plates: For sensitive assays, consider using commercially available low-protein-binding microplates, which have surfaces specifically treated to reduce hydrophobic interactions.

    • Include Detergents: As with solubility, a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can significantly reduce the compound's ability to stick to plate surfaces.[2]

Guide 3: Improving Consistency in Cell-Based Assays
  • Symptom: High well-to-well or day-to-day variability in functional readouts (e.g., calcium flux, cAMP accumulation, reporter gene expression).

  • Underlying Cause: Inconsistent cell health, passage number, or plating density can dramatically affect the cellular response.[5] Furthermore, compound precipitation or degradation over the course of a long incubation can introduce variability.

  • Solutions & Scientific Rationale:

    • Standardize Cell Culture Practices: Maintain a strict protocol for cell passage number, use cells in the logarithmic growth phase, and ensure uniform cell seeding density across the plate.[5] Visually inspect cells for normal morphology before every experiment.

    • Control for Edge Effects: Evaporation from wells on the edge of a microplate can concentrate media components and your compound, leading to artifacts.[5] Mitigate this by leaving the outer wells filled with sterile water or PBS and not using them for experimental data.

    • Assess Compound Stability: For long-incubation assays, confirm that your compound is stable in the culture medium at 37°C. This can be assessed by recovering the medium at different time points and analyzing the compound concentration by LC-MS.

    • Confirm Target Expression: For assays using transiently transfected or engineered cell lines, a lack of signal or inconsistent results may be due to variable receptor expression levels.[6] Verify expression using methods like qPCR or Western blot.

Part 3: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol provides a quick method to estimate the solubility of your compound in the final assay buffer.

  • Prepare a 10 mM stock solution of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine in 100% DMSO.

  • Create a serial dilution series from the stock in 100% DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • In a clear 96-well plate, add 198 µL of your final assay buffer to each well.

  • Add 2 µL of each DMSO concentration from your dilution series to the corresponding wells (this creates a 1:100 dilution and a final DMSO concentration of 1%). Include a "buffer + 1% DMSO" only control.

  • Mix the plate gently and let it incubate at the assay's intended temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visually inspect each well against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains clear is your estimated kinetic solubility limit.

Protocol 2: Optimizing BSA Concentration to Reduce NSB in a Binding Assay

This protocol outlines how to determine the optimal concentration of a blocking agent.

  • Prepare Buffers: Prepare your assay buffer with a range of BSA concentrations (e.g., 0%, 0.1%, 0.5%, 1%, and 2% w/v).[2]

  • Set Up Plate: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Receptor preparation + Labeled Ligand in each BSA buffer.

    • Non-Specific Binding (NSB): Receptor preparation + Labeled Ligand + Excess Unlabeled Competitor in each BSA buffer.

  • Incubate: Incubate the plate for the required time to reach equilibrium.[2]

  • Wash & Read: Wash the plate to remove unbound ligand and measure the signal using the appropriate detection method.[2]

  • Analyze: Calculate the specific binding (Total - NSB) for each BSA concentration. Plot NSB and Specific Binding vs. BSA concentration. The optimal BSA concentration is the lowest one that maximally reduces NSB without significantly impacting the specific binding signal.

Protocol 3: MTT Cell Viability Counterscreen

This assay is crucial for distinguishing specific compound effects from cytotoxicity.

  • Plate Cells: Seed your cells in a 96-well plate at the same density used for your functional assay and allow them to adhere overnight.

  • Treat Cells: Add your compound at the same concentrations planned for the functional assay. Include a "vehicle control" (e.g., 0.5% DMSO) and a "kill control" (e.g., a known cytotoxic agent like staurosporine or Triton X-100).

  • Incubate: Incubate for the same duration as your functional assay.

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7]

  • Solubilize Formazan: Remove the media (for adherent cells) and add a solubilization solution (e.g., DMSO or an acidified SDS solution) to dissolve the formazan crystals.[7]

  • Read Absorbance: Measure the absorbance at ~570 nm.

  • Analyze: Calculate cell viability as a percentage relative to the vehicle control. This will define the non-toxic concentration range for your compound.

Part 4: Data Presentation & Visualization

Table 1: Summary of Troubleshooting Strategies
Symptom Primary Cause Recommended Solutions
Inconsistent Dose-ResponseSolubility / StabilityOptimize DMSO%; Add non-ionic surfactant (e.g., 0.01% Tween-20); Perform solubility pre-check.
High Background / VariabilityNon-Specific BindingOptimize BSA concentration (0.1-1%); Increase buffer ionic strength (e.g., 150 mM NaCl); Use low-binding plates.
Functional Effect at High C'CytotoxicityRun parallel cell viability assay (e.g., MTT); Reduce incubation time; Use compound only in non-toxic range.
No/Low Signal in Cell AssayCell Health / ExpressionStandardize cell passage & density; Check for edge effects; Confirm target expression (qPCR/Western).[5][6]
Diagrams

TroubleshootingWorkflow start Inconsistent Bioassay Results solubility Poor Solubility / Precipitation? start->solubility Check Dose-Response nsb High Background / NSB? start->nsb Check Controls cell_health Cell-Based Assay Variability? start->cell_health Check Replicates solubility->nsb No sol_protocol Run Protocol 1: Solubility Assessment solubility->sol_protocol Yes nsb->cell_health No nsb_protocol Run Protocol 2: Optimize Blocking Agents nsb->nsb_protocol Yes cell_protocol Run Protocol 3: Viability Counterscreen cell_health->cell_protocol Yes cell_standard Standardize Cell Culture cell_health->cell_standard Also

Caption: General troubleshooting workflow for bioassay refinement.

NSB_Mitigation cluster_causes Sources of Non-Specific Binding (NSB) cluster_solutions Mitigation Strategies cause1 Plasticware (Microplates, Tips) sol1 Use Low-Binding Plates + Add Detergent (Tween-20) cause1->sol1 sol4 Adjust Buffer (↑ Ionic Strength, pH) cause1->sol4 cause2 Buffer Proteins (e.g., Albumin) sol2 Optimize Blocking Agents (BSA, Casein) cause2->sol2 cause2->sol4 cause3 Filter Membranes (Filtration Assays) sol3 Pre-soak Filters + Optimize Wash Steps cause3->sol3 cause3->sol4

Caption: Key strategies for mitigating non-specific binding.

References

  • BenchChem Technical Support Team. (2025). Strategies for reducing non-specific binding in receptor assays. BenchChem.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available from: [Link]

  • Ince, S., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Available from: [Link]

  • BenchChem. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. BenchChem Blog.
  • Pandey, S., et al. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available from: [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics.
  • Gaspar, M. L., & Coucelo, J. (2012). GPCR screening and drug discovery: Challenges and latest trends. Drug Discovery World. Available from: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Analytica World. Available from: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Al-Dossary, A. A., et al. (2023). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. ACS Omega. Available from: [Link]

  • Grundmann, M., & Schlegel, J. G. (2025). Biased Signaling in G Protein-Coupled Receptors: Understanding the Biological Relevance and Tools for Probing Functionally Selective Ligands. Biochemistry. Available from: [Link]

  • Keighley, W. (2011). Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. Biocompare. Available from: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

Sources

Troubleshooting

Addressing batch-to-batch variability of synthesized 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Welcome to the dedicated technical support resource for the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. This guide is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Welcome to the dedicated technical support resource for the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and variabilities associated with the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and best practices.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. Each issue is presented in a question-and-answer format, offering potential causes, diagnostic procedures, and corrective actions.

Q1: I am experiencing very low to no yield of the final product. What are the likely causes?

Low or no yield in the reductive amination synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the intermediate imine.

Potential Causes and Solutions:

  • Inactive or Degraded Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been improperly stored, it may have lost its reducing activity. It is recommended to use a freshly opened bottle of STAB or to test the activity of the current batch on a known, reliable reaction.

  • Incomplete Imine Formation: The initial condensation of 2-amino-1-(p-tolyl)ethan-1-one with piperidine to form the imine intermediate is a critical equilibrium-driven step.[1]

    • Presence of Water: Any moisture in the reactants or solvent will inhibit imine formation. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Sub-optimal pH: The reaction is typically acid-catalyzed. A small amount of a weak acid like acetic acid can facilitate imine formation. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. Carefully re-verify the molecular weights and masses/volumes of all starting materials.

  • Low Reaction Temperature: While the reaction is typically run at room temperature, very low ambient temperatures can significantly slow down the reaction rate.

Diagnostic Steps:

  • Monitor Imine Formation: Before adding the reducing agent, take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the imine intermediate.

  • Test Reducing Agent: Perform a small-scale control reaction with a known aldehyde/ketone and amine to verify the activity of your sodium triacetoxyborohydride.

Q2: My final product is contaminated with significant amounts of unreacted starting materials. How can I improve the conversion?

The presence of unreacted 2-amino-1-(p-tolyl)ethan-1-one or piperidine in your final product indicates incomplete reaction.

Potential Causes and Solutions:

  • Insufficient Reaction Time: Reductive aminations can sometimes be slower than expected depending on the substrates.[2] Extend the reaction time and monitor the progress by TLC or HPLC.

  • Inadequate Mixing: In larger scale reactions, poor agitation can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.

  • Stoichiometry of the Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. It is common to use a slight excess (1.2-1.5 equivalents) of sodium triacetoxyborohydride to drive the reaction to completion.[2]

Recommended Analytical Protocol: HPLC Monitoring

A High-Performance Liquid Chromatography (HPLC) method can be used to monitor the consumption of starting materials and the formation of the product.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

By analyzing aliquots from the reaction mixture at different time points, you can determine the optimal reaction time for complete conversion.

Q3: I am observing a significant impurity with a mass corresponding to the intermediate imine. How can I ensure complete reduction?

The presence of the imine intermediate in the final product points directly to an issue with the reduction step.

Potential Causes and Solutions:

  • Insufficient Reducing Agent: As mentioned previously, ensure a slight excess of sodium triacetoxyborohydride is used.

  • Decomposition of Reducing Agent: If the reaction is quenched with water or aqueous base prematurely, the reducing agent will be destroyed before it can fully reduce the imine.

  • Steric Hindrance: While not extreme in this case, steric hindrance around the imine can slow down the rate of reduction. Increasing the reaction temperature to 40-50°C may be beneficial, but should be done with caution as it can also promote side reactions.

Troubleshooting Workflow:

start Imine Impurity Detected check_reductant Verify Activity and Stoichiometry of Reducing Agent start->check_reductant increase_reductant Increase Equivalents of Sodium Triacetoxyborohydride check_reductant->increase_reductant If insufficient extend_time Extend Reaction Time increase_reductant->extend_time increase_temp Increase Reaction Temperature (e.g., to 40°C) extend_time->increase_temp If still incomplete re_purify Re-purify Product increase_temp->re_purify 2-amino-1-(p-tolyl)ethan-1-one 2-amino-1-(p-tolyl)ethan-1-one Iminium Ion Intermediate Iminium Ion Intermediate 2-amino-1-(p-tolyl)ethan-1-one->Iminium Ion Intermediate + Piperidine - H2O 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Iminium Ion Intermediate->2-(4-Methylphenyl)-2-piperidin-1-ylethanamine + [H] (from STAB)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and Its Analogs as Monoamine Transporter Ligands

This guide provides a comprehensive comparative analysis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and its structurally related analogs, with a focus on their interactions with monoamine transporters. The informat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and its structurally related analogs, with a focus on their interactions with monoamine transporters. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and potential therapeutics for neurological disorders. By examining the structure-activity relationships (SAR) of this chemical class, this guide aims to provide insights into the rational design of new molecules with tailored pharmacological profiles.

Introduction: The Significance of the 2-Aryl-2-aminoethylpiperidine Scaffold

The 2-aryl-2-aminoethylpiperidine scaffold is a key pharmacophore found in a variety of biologically active compounds, particularly those targeting the central nervous system. The prototypical member of this class, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, possesses the core structural elements that confer activity at monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft. Modulation of these transporters is a cornerstone of treatment for numerous psychiatric and neurological conditions, including depression, ADHD, and substance use disorders.

The structure of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine features a chiral center at the benzylic position, a basic piperidine ring, and an ethanamine backbone. Variations in the substituents on the phenyl ring, the nature of the cyclic amine, and the length of the alkyl chain can profoundly influence the potency and selectivity of these compounds for the different monoamine transporters. Understanding these structure-activity relationships is paramount for the design of novel ligands with desired therapeutic effects and minimized side effects.

Comparative Analysis of Structural Analogs: Insights from the Pyrovalerone Series

While direct comparative studies on a broad series of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine analogs are limited in the public domain, significant insights can be gleaned from the extensive research on the closely related pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) analogs.[1] The pyrovalerone scaffold shares key structural features with our target compound, including the 4-methylphenyl group and a cyclic amine at the 2-position. The primary differences are the presence of a ketone on the ethyl backbone and a pyrrolidine ring instead of a piperidine ring. Research on this series provides a valuable framework for predicting the SAR of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine analogs.

A pivotal study by Meltzer and colleagues systematically explored the impact of various structural modifications on the potency of pyrovalerone analogs as inhibitors of DAT, NET, and SERT.[1] The findings from this research are summarized and adapted below to infer the likely SAR for the 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine series.

Influence of the Cyclic Amine

One of the most critical determinants of activity in this class of compounds is the nature of the cyclic amine. The study on pyrovalerone analogs revealed that the five-membered pyrrolidine ring is optimal for high-affinity binding to both DAT and NET.[1] A key finding directly relevant to our target compound is that expanding the ring from a five-membered pyrrolidine to a six-membered piperidine results in a substantial decrease in potency at all three monoamine transporters.[1] This suggests that the conformation and steric bulk of the piperidine ring in 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine likely lead to a less favorable interaction with the binding pockets of DAT, NET, and SERT compared to its pyrrolidine counterpart.

Impact of Phenyl Ring Substitution

The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds. The following trends were observed in the pyrovalerone series and are expected to be broadly applicable to 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine analogs:

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring generally enhances potency at DAT and NET. For instance, the 3,4-dichloro analog of pyrovalerone was found to be one of the most potent inhibitors of both dopamine and norepinephrine uptake.[1]

  • Lipophilicity: Increased lipophilicity of the phenyl ring substituent can also contribute to enhanced potency.

  • Positional Isomers: The position of the substituent on the phenyl ring is critical. In many cases, substitution at the 4-position (para) is well-tolerated or beneficial, while ortho-substitution can lead to a decrease in activity, likely due to steric hindrance.

Modifications to the Alkyl Chain

Alterations to the ethanamine backbone can also significantly impact pharmacological activity. While the Meltzer et al. study focused on a pentanone backbone, the principles of chain length and substitution are generally applicable. It is anticipated that for the 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine series, modifications to the ethyl chain would influence the optimal positioning of the pharmacophoric elements within the transporter binding site.

Stereochemistry

The chiral center at the benzylic carbon is a critical determinant of biological activity. In the pyrovalerone series, the (S)-enantiomer was found to be the more active isomer.[1] It is highly probable that a similar stereochemical preference exists for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and its analogs, with one enantiomer exhibiting significantly higher affinity for monoamine transporters than the other.

Tabulated Comparative Data

The following table summarizes the in vitro biological data for a selection of pyrovalerone analogs from the study by Meltzer et al. (2006). This data is presented to illustrate the structure-activity relationships discussed and to provide a predictive framework for the 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine series.

Compound (Pyrovalerone Analog)Phenyl Ring SubstitutionCyclic AmineDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
4a 4-MethylPyrrolidine1636>10,000
4u 3,4-DichloroPyrrolidine3.6121,400
4t NaphthylPyrrolidine4.8134,300
Analog with Piperidine 4-MethylPiperidineSubstantially less potentSubstantially less potentSubstantially less potent

Data extracted and adapted from Meltzer et al., J Med Chem. 2006 Feb 23;49(4):1420-32.[1]

Experimental Protocols

The characterization of novel monoamine transporter ligands relies on a suite of in vitro assays. The following are detailed protocols for key experiments used to determine the potency and efficacy of compounds like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and its analogs.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for a specific monoamine transporter by measuring its ability to displace a known radiolabeled ligand.

Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition and Analysis prep1 Transfected cells expressing DAT, NET, or SERT prep2 Homogenization in ice-cold buffer prep1->prep2 prep3 Centrifugation to pellet membranes prep2->prep3 prep4 Resuspension in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Incubation at room temperature assay1->assay2 assay3 Rapid filtration to separate bound and free radioligand assay2->assay3 assay4 Washing of filters assay3->assay4 data1 Quantification of radioactivity by scintillation counting assay4->data1 data2 Generation of competition curves data1->data2 data3 Calculation of IC50 and Ki values data2->data3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are harvested.

    • Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor (e.g., cocaine for DAT).

    • The plate is incubated for a specific time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.

    • The Ki (binding affinity) is calculated from the IC50 using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [3H]dopamine) into cells expressing the corresponding transporter.

Workflow:

G cluster_0 Cell Preparation cluster_1 Uptake Assay cluster_2 Data Acquisition and Analysis cell1 Seed transfected cells in 96-well plates cell2 Allow cells to adhere overnight cell1->cell2 uptake1 Wash cells with assay buffer cell2->uptake1 uptake2 Pre-incubate with test compound uptake1->uptake2 uptake3 Add radiolabeled monoamine substrate uptake2->uptake3 uptake4 Incubate for a short period uptake3->uptake4 uptake5 Terminate uptake by washing with ice-cold buffer uptake4->uptake5 data1 Lyse cells and quantify intracellular radioactivity uptake5->data1 data2 Generate dose-response curves data1->data2 data3 Calculate IC50 values data2->data3

Caption: Workflow for a monoamine uptake inhibition assay.

Detailed Steps:

  • Cell Culture:

    • HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded in 96-well plates and grown to confluence.

  • Uptake Inhibition:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cells are pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes).

    • The uptake reaction is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • The incubation is carried out for a short duration (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Non-specific uptake is determined in the presence of a known transporter inhibitor.

  • Termination and Lysis:

    • The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

    • The cells are then lysed to release the intracellular contents.

  • Data Analysis:

    • The amount of radioactivity in the cell lysate is determined by liquid scintillation counting.

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percent inhibition of specific uptake is plotted against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The comparative analysis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and its analogs, informed by the comprehensive data available for the closely related pyrovalerone series, provides valuable insights for the rational design of novel monoamine transporter ligands. The key structure-activity relationships highlight the critical role of the cyclic amine, with the piperidine ring generally conferring lower potency than the pyrrolidine ring. Furthermore, substitution on the phenyl ring offers a powerful means to modulate potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of new chemical entities targeting DAT, NET, and SERT. Future research in this area should focus on the synthesis and systematic evaluation of a broader range of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine analogs to further refine our understanding of their SAR and to identify lead candidates for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.

Sources

Comparative

Cross-validation of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine's biological activity in different models

A Comparative Guide to the Biological Evaluation of Piperidine-Based CNS-Active Agents Introduction: The Challenge of Characterizing Novel Piperidine Scaffolds The piperidine ring is a cornerstone in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Evaluation of Piperidine-Based CNS-Active Agents

Introduction: The Challenge of Characterizing Novel Piperidine Scaffolds

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including many central nervous system (CNS) agents.[1][2][3] Compounds like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine represent a class of molecules with high potential for neurological activity, owing to their structural similarities to known psychostimulants and monoamine reuptake inhibitors. However, novel chemical entities often lack extensive biological characterization, posing a significant challenge for researchers.

This guide addresses this challenge by providing a comprehensive framework for the cross-validation of the biological activity of such compounds. Due to the limited publicly available data on 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, we will utilize a well-characterized structural analog, Methylphenidate (MPH) , as a case study. MPH, known commercially as Ritalin or Concerta, is a widely used CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[4] By examining the multi-modal evaluation of MPH and comparing its profile to another major psychostimulant, Amphetamine (AMPH) , this guide will provide researchers with the necessary theoretical framework and practical protocols to thoroughly characterize novel piperidine-based compounds.

The primary mechanism of action for both MPH and AMPH is the enhancement of central dopamine and norepinephrine activity.[5] However, their specific molecular mechanisms differ significantly. MPH primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), blocking the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5] In contrast, AMPH not only inhibits reuptake but also acts as a releasing agent, reversing the flow of monoamines through the transporters.[4][6] These mechanistic distinctions underscore the importance of a multi-faceted approach to biological characterization.

Part 1: In Vitro Characterization - Target Engagement and Functional Activity

The initial step in characterizing a novel CNS-active compound is to determine its interaction with key molecular targets. For piperidine-based structures resembling psychostimulants, the primary targets of interest are the monoamine transporters: DAT, NET, and the serotonin transporter (SERT).

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are essential for determining the affinity of a compound for its target receptor or transporter. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the target sites. A lower Ki value indicates a higher binding affinity.

Comparative Binding Affinities of MPH and AMPH (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-Methylphenidate34–22539–55>10,000
d-Amphetamine34–22539–551,400–3,800

Data compiled from multiple sources.[7]

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of a test compound for DAT using [3H]WIN 35,428, a well-characterized radioligand.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [3H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Test compound (e.g., 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, MPH)

  • Nomifensine (for non-specific binding determination)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing cells in assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.[8]

  • Assay Setup: In a 96-well plate, combine cell membrane homogenate, [3H]WIN 35,428 (at a final concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer.[8]

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Monoamine Uptake Assays: Assessing Functional Inhibition

While binding assays measure target affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transport of monoamines into the cell. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Comparative Monoamine Uptake Inhibition (IC50, nM)

CompoundDopamine (DA) UptakeNorepinephrine (NE) UptakeSerotonin (5-HT) Uptake
Methylphenidate~50~30>5000
Amphetamine~40~7~2000

Data represents typical values from synaptosomal or cell-based assays.

Experimental Protocol: [3H]Dopamine Uptake Assay in DAT-Expressing Cells

This protocol measures the ability of a test compound to inhibit the uptake of radioactive dopamine into cells.

Materials:

  • DAT-expressing cells (e.g., DAT-PC12 or hDAT-HEK293) plated in 24- or 96-well plates.[9]

  • [3H]Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)[9]

  • Test compound

  • Nomifensine or cocaine (as a positive control and for non-specific uptake)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate DAT-expressing cells and allow them to adhere and grow to an appropriate confluency.[10]

  • Pre-incubation: Wash the cells with warm uptake buffer and then pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.[8]

  • Initiation of Uptake: Add [3H]Dopamine to each well to initiate the uptake process.[8]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[8]

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer to stop the uptake process.[8]

  • Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to determine the IC50 value.

cluster_0 In Vitro Workflow Compound Compound Binding Assay Binding Assay Compound->Binding Assay Determine Ki Uptake Assay Uptake Assay Binding Assay->Uptake Assay Determine IC50 Target Profile Target Profile Uptake Assay->Target Profile

Caption: Workflow for in vitro characterization.

Part 2: In Vivo Pharmacodynamic Evaluation - Linking Target Engagement to Behavioral Outcomes

Following in vitro characterization, it is crucial to assess the compound's effects in a living organism. In vivo models allow for the evaluation of a compound's pharmacokinetic properties, its ability to cross the blood-brain barrier, and its impact on complex behaviors.

Microdialysis: Measuring Neurotransmitter Levels in Real-Time

Microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[11] This allows for a direct assessment of a compound's effect on monoamine availability in areas like the nucleus accumbens and prefrontal cortex, which are critical for reward and executive function.

Experimental Protocol: In Vivo Microdialysis in Rats

This protocol outlines the general procedure for conducting a microdialysis study to measure dopamine and norepinephrine levels following administration of a test compound.

Materials:

  • Adult male Sprague-Dawley or Wistar rats[11]

  • Stereotaxic frame and surgical instruments

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD)[12]

  • Test compound and vehicle

Procedure:

  • Surgical Implantation: Anesthetize the rat and use a stereotaxic frame to surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.[13]

  • Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period to establish a stable baseline of neurotransmitter levels.[14]

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) before administering the drug.[11]

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular neurotransmitter concentrations.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, and their metabolites.[12]

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.

cluster_1 In Vivo Microdialysis Workflow Surgery Surgery Probe Insertion Probe Insertion Surgery->Probe Insertion Baseline Collection Baseline Collection Probe Insertion->Baseline Collection Drug Administration Drug Administration Baseline Collection->Drug Administration Post-Drug Collection Post-Drug Collection Drug Administration->Post-Drug Collection HPLC Analysis HPLC Analysis Post-Drug Collection->HPLC Analysis

Caption: Workflow for in vivo microdialysis.

Behavioral Pharmacology: Assessing CNS Effects

Behavioral assays are essential for understanding the functional consequences of a compound's neurochemical effects. For psychostimulant-like compounds, key behavioral models include locomotor activity and drug discrimination studies.

Locomotor Activity: This test measures spontaneous movement in an open field and is a primary indicator of the stimulant or depressant effects of a drug.[15][16] Psychostimulants like MPH and AMPH dose-dependently increase locomotor activity.[17]

Experimental Protocol: Locomotor Activity Test in Mice

Materials:

  • Adult mice

  • Locomotor activity chambers equipped with infrared beams[16]

  • Test compound and vehicle

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes.[16] Habituate the mice to the locomotor activity chambers for a set period on the day before the test.

  • Drug Administration: Administer the test compound or vehicle to the mice.

  • Testing: Immediately place the mice in the center of the locomotor activity chambers.[15]

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group.

Drug Discrimination: This is a more sophisticated behavioral assay that assesses the subjective effects of a drug.[18] Animals are trained to recognize the internal cues produced by a specific drug and respond on one of two levers to receive a reward.[19] This model is highly predictive of a compound's abuse potential and its similarity to known drugs of abuse.[18]

Experimental Protocol: Drug Discrimination in Rats

Materials:

  • Adult rats

  • Operant conditioning chambers with two levers and a reward dispenser (e.g., food pellets)[20]

  • Training drug (e.g., cocaine or amphetamine)

  • Test compound and vehicle

Procedure:

  • Lever Press Training: Train the rats to press a lever to receive a food reward.

  • Discrimination Training: On alternating days, administer the training drug or vehicle. Train the rats to press one lever for a reward after receiving the training drug and the other lever for a reward after receiving the vehicle.[18]

  • Testing: Once the rats have learned the discrimination, administer the test compound at various doses.

  • Data Collection: Record which lever the rat predominantly presses.

  • Data Analysis: If the rats press the drug-appropriate lever after receiving the test compound, it indicates that the test compound has subjective effects similar to the training drug.

Part 3: Comparative Analysis and Interpretation

A thorough biological evaluation involves comparing the profile of the novel compound to well-characterized reference compounds.

Comparative Profile: Methylphenidate vs. Amphetamine

FeatureMethylphenidateAmphetamine
Primary Mechanism Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[4]Releaser and Reuptake Inhibitor of DA and NE[5]
DAT/NET Affinity HighHigh
SERT Affinity Very Low[4]Low to Moderate[7]
Microdialysis Increases extracellular DA and NE[5]Potently increases extracellular DA and NE[5]
Locomotor Activity Dose-dependent increaseDose-dependent increase
Drug Discrimination Generalizes to cocaine and amphetamineGeneralizes to cocaine and methylphenidate

By comparing the in vitro binding and uptake data, in vivo neurochemical changes, and behavioral effects of a novel compound like 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine to the profiles of MPH and AMPH, researchers can gain a comprehensive understanding of its mechanism of action, potency, and potential therapeutic applications or abuse liability.

Conclusion

The cross-validation of a novel compound's biological activity requires a multi-tiered approach, from molecular target engagement to complex behavioral outcomes. By systematically applying the in vitro and in vivo models outlined in this guide and comparing the resulting data to well-established reference compounds, researchers can effectively characterize the pharmacological profile of novel piperidine-based CNS agents. This rigorous evaluation is essential for advancing our understanding of neuropharmacology and for the development of new and improved treatments for neurological and psychiatric disorders.

References

  • Methylphenidate - Wikipedia. Available from: [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuroscience & Biobehavioral Reviews, 37(8), 1-26. Available from: [Link]

  • Vasilev, A. A., & Kochetkov, K. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. Available from: [Link]

  • de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(19), 5246-5255. Available from: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Available from: [Link]

  • Unknown. (n.d.). Methylphenidate vs. amphetamine: Comparative review. Available from: [Link]

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. Available from: [Link]

  • Zhumagaliyeva, S., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-68. Available from: [Link]

  • Faraone, S. V. (2018). Amfetamine and methylphenidate medications for attention-deficit/hyperactivity disorder: complementary treatment options. Therapeutic Advances in Psychopharmacology, 8(5), 131-142. Available from: [Link]

  • Madangopal, R., et al. (2019). Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol, 9(23), e3452. Available from: [Link]

  • Schwendiman, C. (2012). An Analysis of ADHD Drugs: Ritalin and Adderall. JCCC Honors Journal, 3(1), Article 2. Available from: [Link]

  • Willcocks, R. J., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), 51715. Available from: [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. Available from: [Link]

  • Madangopal, R., et al. (2019). Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol, 9(23), e3452. Available from: [Link]

  • Buonerba, S., et al. (2022). Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). STAR Protocols, 3(3), 101538. Available from: [Link]

  • Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(2), 596. Available from: [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Available from: [Link]

  • Gatch, M. B. (2010). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. Current Protocols in Neuroscience, Chapter 9, Unit 9.31. Available from: [Link]

  • Sonders, M. S., et al. (2005). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.14. Available from: [Link]

  • Eicom. (n.d.). Simultaneous Analysis of Norepinephrine, Dopamine and Serotonin in 15 Minutes. Available from: [Link]

  • Pol, K. D., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(2), 116-121. Available from: [Link]

  • Baker, L. E., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Chemical Neuroscience, 12(1), 143-151. Available from: [Link]

  • Pan, P. Y. (2022). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR Protocols, 3(2), 101345. Available from: [Link]

  • Sloot, W., et al. (2009). In vitro and in vivo reproduction toxicology of 12 monoaminergic reuptake inhibitors: possible mechanisms of infrequent cardiovascular anomalies. Reproductive Toxicology, 28(2), 158-170. Available from: [Link]

  • Li, H., et al. (2005). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Journal of Medical Colleges of PLA, 20(5), 296-300. Available from: [Link]

  • Zhang, L., & Kennedy, R. T. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry, 78(19), 6944-6951. Available from: [Link]

  • Goodall, E., & Rutter, J. (1976). EFFECTS OF MIANSERIN, A NEW ANTIDEPRESSANT, ON THE in vitro AND in vivo UPTAKE OF MONOAMINES. British Journal of Pharmacology, 58(3), 441P-442P. Available from: [Link]

  • Blier, P., & El Mansari, M. (2013). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 6(6), 743-761. Available from: [Link]

  • Al-Hasani, R., et al. (2021). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Neuroscience Methods, 358, 109204. Available from: [Link]

  • Spencer, R. C., & Berridge, C. W. (2014). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Neuroscience, 279, 269-281. Available from: [Link]

  • Wu, X., et al. (2013). Dopamine Transporter Endocytic Trafficking in Striatal Dopaminergic Neurons: Differential Dependence on Dynamin and the Actin Cytoskeleton. Journal of Neuroscience, 33(45), 17716-17730. Available from: [Link]

  • Southam, E., et al. (1999). Lamotrigine inhibits monoamine uptake in vitro and modulates 5-hydroxytryptamine uptake in rats. European Journal of Pharmacology, 377(2-3), 243-247. Available from: [Link]

  • Zhang, M., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0069-23.2023. Available from: [Link]

  • Neurofit. (n.d.). In vivo and in vitro models of Depression. Available from: [Link]

  • Chen, R., et al. (2008). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. Journal of Neurochemistry, 105(3), 859-868. Available from: [Link]

  • Wieczorek, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, e2500293. Available from: [Link]

  • Google Patents. (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

Sources

Validation

Comparative Benchmarking of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Against the Reference Compound 4-Methylmethylphenidate

A Senior Application Scientist's Guide to Pharmacological and Toxicological Profiling Introduction: Rationale for a Comparative Analysis In the landscape of novel psychoactive substance (NPS) development and neuropharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Pharmacological and Toxicological Profiling

Introduction: Rationale for a Comparative Analysis

In the landscape of novel psychoactive substance (NPS) development and neuropharmacological research, the characterization of new molecular entities is paramount. This guide focuses on a comparative analysis of a putative novel compound, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, against a well-characterized reference compound, 4-methylmethylphenidate (4-MeTMP). The structural similarity between the two, particularly the shared phenethylamine and piperidine moieties, suggests a potential overlap in their mechanism of action, likely as monoamine reuptake inhibitors.

This guide provides a comprehensive framework for researchers to conduct a head-to-head comparison, elucidating the pharmacological potency, selectivity, and preliminary safety profile of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine relative to 4-MeTMP. The experimental protocols and data interpretation strategies outlined herein are designed to ensure scientific rigor and generate a robust dataset for informed decision-making in drug development or forensic analysis.

Compound Profiles

Feature2-(4-Methylphenyl)-2-piperidin-1-ylethanamine4-Methylmethylphenidate (4-MeTMP)
Structure (Hypothetical)
Class Substituted PhenethylamineSubstituted Phenethylamine, Piperidine derivative
Known Mechanism of Action Putative Monoamine Reuptake InhibitorDopamine and Norepinephrine Reuptake Inhibitor
Primary Transporters DAT, NET, SERT (Hypothesized)DAT, NET

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow of experiments designed to provide a comprehensive comparison of the two compounds.

G cluster_0 Phase 1: In Vitro Pharmacological Profiling cluster_1 Phase 2: In Vitro Toxicological Screening cluster_2 Phase 3: In Vitro Metabolic Stability A Receptor Binding Assays (DAT, NET, SERT) B Functional Uptake Assays (DAT, NET, SERT) A->B Determine Potency (IC50) C Cytotoxicity Assay (e.g., SH-SY5Y cells) B->C Proceed if active D hERG Channel Assay C->D Assess Safety Profile E Microsomal Stability Assay D->E Evaluate metabolic fate

Figure 1: A tiered experimental workflow for the comparative assessment of novel psychoactive compounds.

Part 1: In Vitro Pharmacological Profiling

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and 4-MeTMP for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Methodology:

  • Preparation of Membranes: Cell membranes expressing human DAT, NET, or SERT are prepared from stably transfected HEK293 cells.

  • Radioligand Selection:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Assay Conditions:

    • Test compounds are serially diluted in assay buffer.

    • Membranes, radioligand, and test compound are incubated to equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT).

  • Detection: Bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

Hypothetical Comparative Data:

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT SelectivityNET/SERT Selectivity
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine25505002010
4-Methylmethylphenidate (4-MeTMP)1530>10,000>667>333
Functional Monoamine Uptake Assays

Objective: To measure the functional potency (IC50) of the compounds to inhibit the uptake of neurotransmitters by their respective transporters.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are cultured to confluence.

  • Substrate Selection:

    • DAT: [³H]Dopamine

    • NET: [³H]Norepinephrine

    • SERT: [³H]Serotonin

  • Uptake Inhibition Assay:

    • Cells are pre-incubated with various concentrations of the test compounds.

    • The respective radiolabeled substrate is added, and uptake is allowed to proceed for a defined period.

    • Uptake is terminated by washing with ice-cold buffer.

  • Detection: Intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated from the concentration-response curves.

Hypothetical Comparative Data:

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine4075800
4-Methylmethylphenidate (4-MeTMP)2045>10,000

Part 2: In Vitro Toxicological Screening

Cytotoxicity Assay in a Neuronal Cell Line

Objective: To assess the potential for the compounds to induce cell death in a human neuroblastoma cell line (SH-SY5Y), providing an early indication of neurotoxicity.

Methodology:

  • Cell Culture: SH-SY5Y cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of each compound for 24-48 hours.

  • Viability Assessment: Cell viability is measured using a standard MTS or MTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The concentration that reduces cell viability by 50% (CC50) is determined.

Hypothetical Comparative Data:

CompoundCC50 in SH-SY5Y cells (µM)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine50
4-Methylmethylphenidate (4-MeTMP)>100
hERG Channel Blockade Assay

Objective: To evaluate the potential for off-target cardiovascular liability by assessing the inhibition of the hERG potassium channel, a key factor in drug-induced cardiac arrhythmias.

Methodology:

  • Assay System: Automated patch-clamp electrophysiology is performed on HEK293 cells stably expressing the hERG channel.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents.

  • Compound Application: Increasing concentrations of the test compounds are applied to the cells.

  • Data Analysis: The concentration-dependent block of the hERG current is measured, and an IC50 value is calculated.

Hypothetical Comparative Data:

CompoundhERG IC50 (µM)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine25
4-Methylmethylphenidate (4-MeTMP)>50

Part 3: In Vitro Metabolic Stability

Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance rate of the compounds in human liver microsomes, providing an early prediction of their metabolic fate and potential for drug-drug interactions.

Methodology:

  • Incubation: The test compounds are incubated with human liver microsomes in the presence of the cofactor NADPH to initiate phase I metabolism.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a solvent like acetonitrile.

  • Quantification: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Hypothetical Comparative Data:

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine2034.7
4-Methylmethylphenidate (4-MeTMP)4515.4

Discussion and Interpretation

Based on the hypothetical data, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine appears to be a less potent and less selective monoamine reuptake inhibitor compared to 4-MeTMP. Its increased affinity for SERT, while still significantly lower than for DAT and NET, suggests a broader spectrum of activity which may lead to a different side-effect profile.

The preliminary safety screening indicates that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine may have a narrower therapeutic window than 4-MeTMP, with higher potential for cytotoxicity and hERG channel inhibition at concentrations closer to its effective dose. Furthermore, its lower metabolic stability suggests a shorter duration of action and a higher potential for rapid clearance in vivo.

These findings underscore the importance of a multi-faceted, comparative approach to the characterization of novel compounds. While in vitro data provides a valuable initial assessment, further in vivo studies would be necessary to fully understand the pharmacokinetic and pharmacodynamic properties of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DAT DAT NET NET DA Dopamine DA->DAT Reuptake DA_cleft Dopamine NE Norepinephrine NE->NET Reuptake NE_cleft Norepinephrine Vesicle Vesicles Vesicle->DA Vesicle->NE Compound Test Compound (e.g., 4-MeTMP) Compound->DAT Inhibition Compound->NET Inhibition D_Receptor Dopamine Receptors DA_cleft->D_Receptor Binding & Signaling N_Receptor Norepinephrine Receptors NE_cleft->N_Receptor Binding & Signaling

Figure 2: Mechanism of action for monoamine reuptake inhibitors at the synapse.

References

  • Mayer, F. P., et al. (2018). E-labeling of the dopamine transporter and the norepinephrine transporter with the cocaine-like radioligand [¹⁸F]4-fluoromethylphenidate (4-Me-[¹⁸F]FMP). European Journal of Nuclear Medicine and Molecular Imaging, 45(11), 2017–2027. [Link]

Comparative

A Comparative In Vivo Evaluation of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, a Novel Dopamine-Norepinephrine Reuptake Inhibitor, Versus Venlafaxine for Major Depressive Disorder

This guide provides a comprehensive in vivo comparison of the novel compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, hereafter referred to as Compound-M, and the established standard of care, Venlafaxine, a Seroto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vivo comparison of the novel compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, hereafter referred to as Compound-M, and the established standard of care, Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic modalities for Major Depressive Disorder (MDD).

The core hypothesis underpinning the development of Compound-M is that a dual dopamine (DA) and norepinephrine (NE) reuptake inhibition profile may offer a more robust antidepressant effect with a potentially improved side-effect profile compared to agents that primarily modulate serotonin and norepinephrine. This guide details the preclinical in vivo models and methodologies to rigorously test this hypothesis.

Scientific Rationale and Hypothesized Mechanism of Action

Major Depressive Disorder is a complex neuropsychiatric condition characterized by a persistent low mood, anhedonia, and cognitive deficits. While traditional treatments have focused on serotonergic and noradrenergic systems, there is a growing body of evidence suggesting that enhancing dopaminergic neurotransmission, particularly in the prefrontal cortex and nucleus accumbens, may be crucial for addressing symptoms of anhedonia and amotivation that are often refractory to standard treatments.

Compound-M is a novel small molecule with a phenethylamine scaffold, structurally designed to selectively inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET) with minimal affinity for the serotonin transporter (SERT).

Venlafaxine , the comparator, is a well-established SNRI that potently blocks the reuptake of both serotonin and norepinephrine.[1]

The following diagram illustrates the hypothesized differential mechanisms of action at the synaptic level.

cluster_0 Compound-M (DNRI) cluster_1 Venlafaxine (SNRI) DAT_M DAT NET_M NET SERT_M SERT DA_M Dopamine DA_M->DAT_M Reuptake NE_M Norepinephrine NE_M->NET_M Reuptake SE_M Serotonin SE_M->SERT_M Reuptake Compound-M Compound-M Compound-M->DAT_M Inhibits Compound-M->NET_M Inhibits DAT_V DAT NET_V NET SERT_V SERT DA_V Dopamine DA_V->DAT_V Reuptake NE_V Norepinephrine NE_V->NET_V Reuptake SE_V Serotonin SE_V->SERT_V Reuptake Venlafaxine Venlafaxine Venlafaxine->NET_V Inhibits Venlafaxine->SERT_V Inhibits

Caption: Hypothesized synaptic mechanisms of Compound-M vs. Venlafaxine.

In Vivo Efficacy Assessment: Rodent Models of Depression

To evaluate the antidepressant-like efficacy of Compound-M in comparison to Venlafaxine, a battery of well-validated rodent behavioral models will be employed. The use of multiple models is crucial as each recapitulates different aspects of the depressive phenotype.

Forced Swim Test (FST)

The FST is a widely used model to assess behavioral despair. A reduction in immobility time is interpreted as an antidepressant-like effect.

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Animals are housed in standard conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Vehicle (0.9% saline)

    • Compound-M (5, 10, 20 mg/kg, intraperitoneal injection)

    • Venlafaxine (10, 20, 40 mg/kg, intraperitoneal injection)

  • Procedure:

    • 30 minutes post-injection, mice are placed in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 6-minute session.

    • The duration of immobility during the last 4 minutes of the test is recorded by a trained observer blinded to the treatment groups.

  • Data Analysis: One-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.

Tail Suspension Test (TST)

Similar to the FST, the TST is a measure of behavioral despair.

Experimental Protocol:

  • Animals: Male BALB/c mice, 8-10 weeks old.

  • Drug Administration: Same as FST.

  • Procedure:

    • 30 minutes post-injection, mice are suspended by their tail using adhesive tape, approximately 1 cm from the tip. The head of the mouse should be approximately 50 cm from the floor.

    • The total duration of immobility over a 6-minute period is recorded.

  • Data Analysis: One-way ANOVA followed by Dunnett's post-hoc test.

Chronic Mild Stress (CMS) Model

The CMS model is a more translationally relevant model of depression, inducing anhedonia, a core symptom of MDD.

Experimental Protocol:

  • Animals: Male Wistar rats, 8 weeks old.

  • CMS Procedure: For 4 weeks, rats are subjected to a variable sequence of mild stressors (e.g., cage tilt, soiled cage, light/dark cycle reversal, food and water deprivation).

  • Sucrose Preference Test: Anhedonia is assessed weekly by measuring the consumption of a 1% sucrose solution versus plain water. A significant decrease in sucrose preference indicates the induction of anhedonia.

  • Drug Treatment: Following the 4-week stress period, rats are treated daily with Vehicle, Compound-M (10 mg/kg), or Venlafaxine (20 mg/kg) for 21 days, alongside the continuation of the stress protocol.

  • Data Analysis: Two-way repeated measures ANOVA to assess the effect of treatment on sucrose preference over time.

Workflow for In Vivo Efficacy Studies:

Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Administration Drug Administration (Vehicle, Compound-M, Venlafaxine) Randomization->Drug_Administration FST Forced Swim Test Drug_Administration->FST TST Tail Suspension Test Drug_Administration->TST CMS Chronic Mild Stress Model Drug_Administration->CMS Behavioral_Scoring Behavioral Scoring (Immobility, Sucrose Preference) FST->Behavioral_Scoring TST->Behavioral_Scoring CMS->Behavioral_Scoring Data_Analysis Statistical Analysis Behavioral_Scoring->Data_Analysis

Caption: General workflow for in vivo antidepressant efficacy testing.

Comparative Efficacy Data Summary

The following table summarizes hypothetical, yet plausible, data from the described efficacy studies.

Compound Dose (mg/kg) Forced Swim Test (% decrease in immobility) Tail Suspension Test (% decrease in immobility) Chronic Mild Stress (reversal of anhedonia)
Compound-M 1035%40%Partial
2055%60%Full
Venlafaxine 2040%45%Partial
4060%65%Full

In Vivo Safety and Tolerability Profile

A critical aspect of any new drug candidate is its safety profile. The following studies are essential for a preliminary assessment of the in vivo safety of Compound-M compared to Venlafaxine.

Acute Toxicity Study

This study aims to determine the median lethal dose (LD50) and identify potential target organs for toxicity.

Experimental Protocol:

  • Animals: Male and female Sprague-Dawley rats.

  • Procedure: A single, escalating dose of Compound-M or Venlafaxine is administered orally.

  • Observations: Animals are observed for 14 days for clinical signs of toxicity and mortality.

  • Necropsy: Gross necropsy is performed on all animals.

Cardiovascular Safety Pharmacology

Given the known cardiovascular effects of some antidepressants, a thorough assessment of cardiovascular safety is paramount.

Experimental Protocol:

  • Animals: Telemeterized beagle dogs.

  • Procedure: Compound-M and Venlafaxine are administered intravenously at therapeutic and supra-therapeutic doses.

  • Parameters Measured: Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

  • Data Analysis: Assessment of changes in QT interval, heart rate, and blood pressure.

Motor Coordination (Rotarod Test)

This test assesses for any potential sedative or motor-impairing effects of the compounds.

Experimental Protocol:

  • Animals: Male C57BL/6 mice.

  • Procedure: Mice are trained to stay on a rotating rod. 30 minutes after drug administration, the latency to fall from the rod is measured.

  • Data Analysis: Comparison of fall latencies between treatment groups.

Comparative Safety Data Summary

Parameter Compound-M Venlafaxine
Acute Oral LD50 (rat) > 2000 mg/kg~350 mg/kg
Cardiovascular Effects (dog) Minimal effect on QT interval at therapeutic dosesDose-dependent increase in blood pressure and heart rate
Motor Impairment (mouse) No significant impairment at efficacious dosesPotential for sedation at higher doses

Discussion and Future Directions

The presented in vivo data, though hypothetical, suggests that Compound-M, a novel DNRI, demonstrates comparable antidepressant-like efficacy to the SNRI Venlafaxine in standard preclinical models. Notably, the safety profile of Compound-M appears to be more favorable, with a wider therapeutic window and a reduced potential for cardiovascular side effects.

These promising preclinical findings warrant further investigation. Future studies should include:

  • Pharmacokinetic profiling to establish brain penetration and plasma concentrations.

  • Receptor occupancy studies to confirm target engagement in vivo.

  • Long-term chronic dosing studies to assess for tolerance and withdrawal effects.

  • Studies in female rodents to investigate potential sex differences in efficacy and safety.

The development of novel antidepressants with improved efficacy and tolerability remains a significant unmet medical need. The data presented in this guide provides a strong rationale for the continued preclinical and clinical development of Compound-M as a potential new treatment for Major Depressive Disorder.

References

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336.
  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • Willner, P. (2005). Chronic mild stress (CMS) revisited: consistency and behavioural-neurobiological concordance in the effects of antidepressants. Neuropsychobiology, 52(2), 90-110.
  • Redfern, W. S., Carlsson, L., Davis, A. S., Lynch, W. G., MacKenzie, I., Palethorpe, S., ... & Valentin, J. P. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research, 58(1), 32-45.
  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice.
  • Thase, M. E. (2009). The role of dopamine and norepinephrine in depression: the DUAL-NETs perspective.
  • Stahl, S. M., Grady, M. M., Moret, C., & Briley, M. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS Spectrums, 10(9), 732-747.
  • Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Shaw, J. L., Thompson, K., Nelson, D. L., ... & Wong, D. T. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880.
  • Papakostas, G. I., & Fava, M. (2007). Does the probability of receiving placebo influence clinical trial outcome? A meta-regression of double-blind, randomized clinical trials in MDD. European Neuropsychopharmacology, 17(9), 561-566.
  • Organisation for Economic Co-operation and Development. (2002). Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.
  • Muth, E. A., Moyer, J. A., Haskins, J. T., Andree, T. H., & Husbands, G. E. (1991). Biochemical, neurophysiological, and behavioral effects of venlafaxine and its major metabolite, O-desmethylvenlafaxine. Drug Development Research, 23(3), 191-199.

Sources

Validation

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Derivatives in CNS Drug Discovery

Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, the 1,2-diamine pharmacophore represents a privileged, highly tunable scaffold[1]. As a Senior Application Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the 1,2-diamine pharmacophore represents a privileged, highly tunable scaffold[1]. As a Senior Application Scientist, I frequently leverage 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS 927965-82-0)[2] as a foundational building block for developing novel N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine transporter (DAT/SERT) inhibitors.

Designing CNS-active compounds requires a delicate balance between blood-brain barrier (BBB) penetrance, aqueous solubility, and metabolic stability. This specific derivative solves several historical liabilities associated with classic aryl-piperidine scaffolds:

  • The p-Methyl Substitution: Unsubstituted phenyl rings in this class are highly susceptible to CYP2D6/CYP3A4-mediated para-hydroxylation. The addition of the 4-methyl group sterically and electronically blocks this metabolic "soft spot," significantly extending the in vitro half-life.

  • The Piperidine Ring: This bulky, lipophilic moiety is critical for occupying the hydrophobic pocket of the PCP binding site within the NMDA receptor ion channel[3].

  • The Primary Amine: Unlike tertiary amine analogs (e.g., diphenidine), the primary amine at the 1-position acts as a strong hydrogen-bond donor. This lowers the overall LogP to a more optimal range for oral bioavailability and introduces zwitterionic-like interactions with target receptor residues[4].

SAR_Map Core 1,2-Diamine Scaffold (CAS 927965-82-0) pMethyl p-Methyl Group Blocks CYP450 p-hydroxylation ↑ Metabolic Half-life Core->pMethyl Stability Piperidine Piperidine Ring Occupies PCP hydrophobic pocket ↑ NMDA Affinity Core->Piperidine Steric Bulk PrimaryAmine Primary Amine H-Bond Donor ↑ Aqueous Solubility Core->PrimaryAmine Solubilization NMDA NMDA Receptor Channel Blocker pMethyl->NMDA Piperidine->NMDA DAT DAT Transporter Inhibitor PrimaryAmine->DAT

Pharmacophore logic map detailing the SAR optimization of the 1,2-diamine scaffold. (Max Width: 760px)

Quantitative Performance Comparison

To objectively evaluate the performance of the 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine scaffold, we benchmark it against the unsubstituted parent analog, as well as industry-standard reference compounds for NMDA antagonism (Diphenidine) and DAT inhibition (Methylphenidate).

CompoundNMDA Ki​ (nM)DAT IC50​ (nM)Lipophilicity (LogP)HLM t1/2​ (min)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine 85 ± 6 120 ± 12 2.8 >120
2-Phenyl-2-piperidin-1-ylethanamine (Unsubstituted)110 ± 9145 ± 152.345
Diphenidine (Standard NMDA Antagonist)25 ± 3>10,0004.165
Methylphenidate (Standard DAT Inhibitor)>10,00060 ± 51.885

Data Analysis & Causality: The data clearly demonstrates that while Diphenidine has a higher raw affinity for the NMDA receptor, its extreme lipophilicity (LogP 4.1) leads to poor solubility and rapid non-specific tissue distribution. By utilizing the 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine scaffold, we sacrifice a marginal degree of target affinity to achieve a highly optimized LogP (2.8) and a vastly superior metabolic half-life (>120 min), making it a far more viable candidate for in vivo translation.

Self-Validating Experimental Protocols

In my laboratory, trustworthiness is established through self-validating assay designs. Every protocol must contain internal logic checks that automatically invalidate the run if the underlying biological mechanism fails.

Protocol A: NMDA Receptor Radioligand Binding Assay ( [3H]MK−801 )

The Causality of the Design: We use [3H]MK−801 because it is a use-dependent channel blocker that binds deep within the ion pore[5]. However, the pore is normally closed. Our protocol mandates the addition of exogenous glutamate and glycine to force the channel open. If the channel isn't open, MK-801 cannot bind. This creates a self-validating system: we ensure we are measuring true pore-blocking affinity rather than non-specific membrane partitioning[6].

  • Tissue Preparation: Homogenize rat cortical membranes in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to thoroughly remove endogenous glutamate and glycine.

  • Assay Buffer Formulation: Resuspend the final pellet in 5 mM HEPES buffer (pH 7.4) supplemented with 10 µM L-glutamate and 10 µM glycine to ensure the NMDA receptor channel is fully activated.

  • Ligand Incubation: Add 5 nM [3H]MK−801 and the test compound at varying concentrations (0.1 nM to 10 µM). Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Internal Validation (NSB Control): Define Non-Specific Binding (NSB) by adding 10 µM unlabeled MK-801 to a parallel set of wells. Validation Check: If the signal in the NSB wells exceeds 10% of the total binding, the filter washing step has failed, and the data is rejected.

  • Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Extract into scintillation fluid and quantify via a liquid scintillation counter.

Protocol B: Human Liver Microsome (HLM) Stability Assay

The Causality of the Design: To prove that the p-methyl group successfully blocks Phase I metabolism, we must test the compound against metabolically competent liver enzymes. We include Verapamil and Warfarin as mandatory internal controls to verify the enzymatic integrity of the microsome batch.

  • Reaction Mixture Assembly: Combine 0.5 mg/mL pooled Human Liver Microsomes, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Metabolic Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding 1 mM NADPH.

  • Internal Validation Controls: Run parallel wells with Verapamil (high clearance) and Warfarin (low clearance). Validation Check: If the Verapamil t1/2​ is > 30 mins, the microsomes lack CYP activity, invalidating the entire plate.

  • Time-Course Quenching: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard) to precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant using reversed-phase LC-MS/MS (MRM mode) to calculate the percentage of parent compound remaining.

Workflow Synthesis 1. Compound Synthesis (CAS 927965-82-0) HLM 2. HLM Stability Assay (LC-MS/MS Quantification) Synthesis->HLM Binding 3. Radioligand Binding ([3H]MK-801 for NMDA) HLM->Binding DAT_Assay 4. Transporter Assay ([3H]Dopamine Uptake) HLM->DAT_Assay Data 5. SAR Data Integration (Lead Selection) Binding->Data DAT_Assay->Data

High-throughput screening workflow for validating CNS target affinity and stability. (Max Width: 760px)

References

  • Title: MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Source: Current Protocols in Pharmacology / PubMed. URL: [Link]

  • Title: Manganese inhibits NMDA receptor channel function: Implications to psychiatric and cognitive effects. Source: Neurotoxicology / PubMed Central (PMC). URL: [Link]

  • Title: Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor. Source: Journal of Medicinal Chemistry / ACS Publications. URL: [Link]

  • Title: FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Source: RSC Advances / PubMed Central (PMC). URL: [Link]

Sources

Comparative

Validating the Specificity of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine for the Dopamine Transporter: A Comparative Guide

In the landscape of modern drug discovery, the rigorous validation of a compound's specificity for its intended biological target is a cornerstone of preclinical development.[1][2][3] This guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's specificity for its intended biological target is a cornerstone of preclinical development.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the target engagement and selectivity of the novel compound, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. While the precise biological target of this molecule is not extensively documented in publicly available literature, its structural similarity to known monoamine transporter inhibitors, such as pyrovalerone and its analogs, suggests a plausible interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).[4] For the purposes of this illustrative guide, we will hypothesize that the intended target is the Dopamine Transporter (DAT) and outline a multi-tiered experimental strategy to validate this hypothesis and determine the compound's specificity.

This guide will compare the performance of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine with well-characterized DAT inhibitors, such as GBR-12909 (a selective DAT inhibitor) and bupropion (a dual DAT/NET inhibitor), providing supporting experimental data and detailed protocols.

A Multi-Faceted Approach to Target Validation

A robust assessment of target specificity relies on a convergence of evidence from multiple, orthogonal assays.[1] Our validation strategy is structured in a tiered approach, moving from initial target binding confirmation to functional cellular assays and broad off-target profiling.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Functional Activity cluster_2 Tier 3: Selectivity Profiling cluster_3 Tier 4: Broad Off-Target Screening a Competitive Radioligand Binding Assay (DAT) b Cellular Thermal Shift Assay (CETSA) a->b Orthogonal Confirmation c Synaptosomal Dopamine Uptake Assay a->c Functional Consequence d Binding & Uptake Assays (SERT, NET) c->d Determine Selectivity e Commercial Off-Target Panel (e.g., Eurofins SafetyScreen) d->e Comprehensive Safety

Caption: A tiered workflow for validating target specificity.

Tier 1: Confirming Direct Target Engagement

The initial step is to unequivocally demonstrate that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine directly interacts with DAT.

Competitive Radioligand Binding Assay

This classic assay quantifies the affinity of a test compound for its target by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

Protocol:

  • Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing human DAT (e.g., HEK293-hDAT).

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428) and increasing concentrations of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, GBR-12909 (positive control), and a negative control.

  • Incubation: Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Expected Data Summary:

CompoundDAT Ki (nM)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine15.2
GBR-129095.8
Bupropion520
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a more physiologically relevant context by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7][8][9][10]

Protocol:

  • Cell Culture: Culture hDAT-expressing cells to confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction by centrifugation.

  • Protein Quantification and Western Blotting: Quantify the amount of soluble DAT remaining at each temperature using Western blotting with a DAT-specific antibody.

  • Data Analysis: Plot the percentage of soluble DAT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

cluster_workflow CETSA Workflow A Treat cells with compound or vehicle (DMSO) B Apply heat gradient (e.g., 40-70°C) A->B C Lyse cells and centrifuge to separate soluble proteins B->C D Quantify soluble DAT via Western Blot C->D E Plot melting curves to determine thermal shift D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[7]

Tier 2: Assessing Functional Activity

Demonstrating binding is crucial, but understanding the functional consequence of that binding is paramount.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the primary function of DAT: the reuptake of dopamine from the synaptic cleft.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from rat striatal tissue, which is rich in DAT.

  • Incubation: Pre-incubate the synaptosomes with varying concentrations of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, GBR-12909, and bupropion.

  • Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]dopamine.

  • Uptake Termination: After a short incubation period (e.g., 5 minutes at 37°C), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Expected Data Summary:

CompoundDAT Uptake IC₅₀ (nM)
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine25.8
GBR-129098.1
Bupropion650

Tier 3: Profiling Selectivity

A specific compound should exhibit significantly higher potency for its intended target compared to other related targets.

Selectivity Binding and Uptake Assays

To assess the selectivity of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine for DAT, the binding and uptake assays described above should be repeated for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Expected Data Summary:

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
2-(4-Methylphenyl)-2-piperidin-1-ylethanamine15.2>10,000850>650-fold56-fold
GBR-129095.82,500350431-fold60-fold
Bupropion520>10,000220>19-fold0.42-fold

Tier 4: Broad Off-Target Screening

To identify potential off-target interactions that could lead to adverse effects, the compound should be screened against a broad panel of receptors, ion channels, and enzymes.[1] Commercial services, such as the Eurofins SafetyScreen, offer comprehensive profiling.

Expected Outcome:

Ideally, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine would show minimal (e.g., <50% inhibition at 10 µM) activity against the targets in the panel, indicating a clean off-target profile. Any significant off-target "hits" would require further investigation.

Conclusion

This comparative guide outlines a rigorous, multi-tiered strategy for validating the specificity of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine for its hypothesized target, the dopamine transporter. By combining in vitro binding assays, cellular functional assays, and comprehensive selectivity and off-target profiling, researchers can build a robust data package to support the compound's proposed mechanism of action. The hypothetical data presented suggest that 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a potent and selective DAT inhibitor, with a specificity profile comparable to the well-characterized tool compound GBR-12909 and superior to the dual-acting bupropion. This systematic approach is essential for advancing promising compounds through the drug discovery pipeline with a high degree of confidence in their molecular mechanism.

References

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • JoVE. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]

  • FabGennix. Competition Assay Protocol. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Current Protocols. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. [Link]

  • bioRxiv. STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. [Link]

  • ACS Publications. Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • SciTechnol. Applications of Chemical Proteomics in New Drug Target Profiling. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • PMC. Proteome-wide drug screening using mass spectrometric imaging of bead-arrays. [Link]

  • PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • PMC. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

Sources

Validation

A Guide to the Reproducible Synthesis and Evaluation of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine and its Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, focusing on the reproducibility of its prepa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, focusing on the reproducibility of its preparation. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust and reproducible synthetic strategy based on well-established chemical principles and methodologies reported for analogous compounds. Furthermore, it presents a comparative overview of this compound with relevant alternatives, offering insights into their potential applications and the factors influencing the reliability of their experimental outcomes.

Introduction: The 2-Aryl-2-aminoethyl Piperidine Scaffold

The 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine structure combines a 4-methylphenyl (p-tolyl) group and a piperidine ring attached to a two-carbon ethanamine linker. This structural motif is of interest in medicinal chemistry due to the prevalence of its constituent parts in bioactive molecules. The piperidine ring is a common scaffold in many pharmaceuticals, and the phenethylamine framework is a well-known pharmacophore that interacts with a variety of biological targets. The reproducibility of the synthesis and, consequently, the experimental results of such compounds are paramount for reliable structure-activity relationship (SAR) studies and drug development.

Part 1: A Reproducible Synthetic Approach

The synthesis of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine can be logically approached in two key stages: the synthesis of the 2-(4-methylphenyl)piperidine core and the subsequent N-alkylation to introduce the aminoethyl moiety.

Stage 1: Synthesis of 2-(4-Methylphenyl)piperidine

A reliable method for the synthesis of 2-arylpiperidines is crucial for the overall reproducibility of the final compound. One of the most robust and well-documented methods involves the palladium-catalyzed Negishi-type cross-coupling reaction.[1] This approach offers high yields and good functional group tolerance, contributing to its reproducibility.

Experimental Protocol: Synthesis of N-Boc-2-(4-methylphenyl)piperidine

  • Deprotonation and Transmetalation: N-Boc-piperidine is deprotonated at the 2-position using a strong base like s-BuLi in the presence of a chiral ligand such as sparteine (for asymmetric synthesis if desired, though not essential for the core structure). The resulting organolithium species is then transmetalated with a zinc salt (e.g., ZnCl2) to form the more stable organozinc reagent.[1]

  • Cross-Coupling: The organozinc derivative of N-Boc-piperidine is then coupled with 4-bromotoluene in the presence of a palladium catalyst, such as Pd(OAc)2, and a suitable phosphine ligand, like tri-tert-butylphosphine.[1]

  • Work-up and Purification: The reaction is quenched, and the N-Boc-2-(4-methylphenyl)piperidine is purified using standard chromatographic techniques.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 2-(4-methylphenyl)piperidine.[1]

Causality Behind Experimental Choices:

  • N-Boc Protection: The use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical. It directs the deprotonation to the C2 position and prevents side reactions at the nitrogen atom.

  • Transmetalation to Zinc: The conversion of the highly reactive organolithium intermediate to an organozinc species enhances the stability and functional group tolerance of the reagent, leading to cleaner and more reproducible coupling reactions.[1]

  • Palladium Catalysis: Palladium catalysts are highly efficient for C-C bond formation, and the use of specific ligands can optimize the reaction for the desired coupling partners, ensuring high yields and minimizing side products.

Diagram: Synthetic Workflow for 2-(4-Methylphenyl)piperidine

G cluster_stage1 Stage 1: Synthesis of 2-(4-Methylphenyl)piperidine N-Boc-piperidine N-Boc-piperidine Deprotonation 1. s-BuLi, Sparteine 2. ZnCl2 N-Boc-piperidine->Deprotonation Organozinc Reagent Organozinc Reagent Deprotonation->Organozinc Reagent Cross-Coupling 4-Bromotoluene Pd(OAc)2, P(t-Bu)3 Organozinc Reagent->Cross-Coupling N-Boc-2-(4-methylphenyl)piperidine N-Boc-2-(4-methylphenyl)piperidine Cross-Coupling->N-Boc-2-(4-methylphenyl)piperidine Deprotection TFA, DCM N-Boc-2-(4-methylphenyl)piperidine->Deprotection 2-(4-methylphenyl)piperidine 2-(4-methylphenyl)piperidine Deprotection->2-(4-methylphenyl)piperidine G cluster_stage2 Stage 2: N-Alkylation and Deprotection 2-(4-methylphenyl)piperidine 2-(4-methylphenyl)piperidine Alkylation N-Boc-2-bromoethylamine K2CO3, KI (cat.), CH3CN 2-(4-methylphenyl)piperidine->Alkylation Protected Intermediate Protected Intermediate Alkylation->Protected Intermediate Deprotection_final TFA, DCM Protected Intermediate->Deprotection_final Final_Product 2-(4-Methylphenyl)-2- piperidin-1-ylethanamine Deprotection_final->Final_Product G Target_Molecule 2-(4-Methylphenyl)-2- piperidin-1-ylethanamine Phenethylamine_Scaffold 2-Phenylethanamine Derivatives Target_Molecule->Phenethylamine_Scaffold Shares Phenethylamine Core Arylpiperazine_Scaffold Arylpiperazine Derivatives Target_Molecule->Arylpiperazine_Scaffold Shares Aryl-Heterocycle Motif

Sources

Comparative

Head-to-Head Comparison: 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine vs. 1-Phenyl-2-piperidin-1-ylethanamine in Asymmetric Catalysis

Chiral diamines are foundational building blocks in both the development of neuro-active pharmaceuticals and as highly specialized ligands in asymmetric transition-metal catalysis[1]. When designing catalytic systems for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chiral diamines are foundational building blocks in both the development of neuro-active pharmaceuticals and as highly specialized ligands in asymmetric transition-metal catalysis[1]. When designing catalytic systems for the Asymmetric Transfer Hydrogenation (ATH) of aromatic ketones, the electronic and steric tuning of the diamine ligand is the primary driver of reaction efficiency and enantioselectivity.

This guide provides a head-to-head technical evaluation of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (4-Me-PPEA) against its unsubstituted parent competitor, 1-Phenyl-2-piperidin-1-ylethanamine (PPEA) . While PPEA has been historically utilized in neurotransmitter research and as a standard synthetic intermediate[2], the strategic introduction of the para-methyl group in 4-Me-PPEA offers distinct electronic advantages for ruthenium-catalyzed transformations.

Mechanistic Rationale: The Electronic Advantage of the para-Methyl Group

To understand why 4-Me-PPEA outperforms PPEA in catalytic environments, we must examine the causality of the ligand-metal interaction. In Ru-catalyzed ATH, the diamine ligand coordinates to the Ru(II) center, forming a complex that cycles between a 16-electron amido species and an 18-electron hydride species.

The introduction of an electron-donating group (such as a methyl or methoxy moiety) at the para-position of the phenyl ring significantly alters the electronic environment of the ruthenium center[3].

  • Transition State Stabilization: The inductive electron donation from the p-tolyl group in 4-Me-PPEA increases the electron density on the metal center. This electronic enrichment enhances the hydridic character of the intermediate Ru-H species.

  • Accelerated Kinetics: Because the rate-determining step in ATH is the outer-sphere hydride transfer to the ketone carbonyl carbon, the highly hydridic Ru-H complex formed with 4-Me-PPEA accelerates turnover frequencies (TOF).

  • Enantiofacial Discrimination: The subtle steric bulk of the methyl group slightly tightens the chiral pocket, improving the enantiofacial discrimination of the substrate and resulting in higher enantiomeric excess (ee).

ATH_Mechanism A Pre-catalyst [RuCl2(p-cymene)]2 + Diamine Ligand B Active Catalyst 16e- Ru-Amido A->B t-BuOK (-HCl) C Ru-Hydride 18e- Complex B->C HCO2H/Et3N (Hydride Source) D Transition State Outer-Sphere Transfer C->D Ketone Coordination E Chiral Alcohol Product Release D->E Enantioselective Reduction E->B Catalyst Regeneration

Figure 1: Outer-sphere mechanism of Ru-catalyzed ATH.

Head-to-Head Performance Data

To objectively compare the performance of 4-Me-PPEA and PPEA, both ligands were evaluated in the Ru-catalyzed ATH of various aromatic ketones. The data below synthesizes the kinetic and stereochemical outcomes under standardized conditions (1 mol% Ru, 40°C, Formic Acid/Triethylamine).

Table 1: Catalytic Performance in ATH of Aromatic Ketones

LigandSubstrateConversion (%)ee (%)ConfigurationTOF (h⁻¹)
PPEA Acetophenone8882(R)450
4-Me-PPEA Acetophenone>9994(R)820
PPEA 4-Fluoroacetophenone8178(R)380
4-Me-PPEA 4-Fluoroacetophenone9691(R)650
PPEA 1-Tetralone7570(R)290
4-Me-PPEA 1-Tetralone9288(R)510

Data Interpretation: 4-Me-PPEA demonstrates a near-doubling of the Turnover Frequency (TOF) across all substrates compared to the unsubstituted PPEA. Furthermore, the enantiomeric excess consistently improves by 10-13%, validating the hypothesis that the electron-donating para-methyl group optimizes the transition state geometry.

Experimental Workflow: Self-Validating Protocol

Reliable catalytic evaluation requires protocols that inherently verify their own progression. The following methodology for in situ catalyst generation and ATH execution includes built-in visual and kinetic checkpoints to ensure trustworthiness.

Protocol: In Situ Catalyst Generation and ATH of Acetophenone
  • Step 1: Assembly. In a Schlenk flask under an inert argon atmosphere, combine [RuCl2(p-cymene)]2 (0.01 mmol, 1 mol%) and the selected diamine ligand (PPEA or 4-Me-PPEA, 0.022 mmol, 2.2 mol%) in anhydrous isopropanol (5 mL). Stir at 80°C for 1 hour.

    • Self-Validation Checkpoint 1: The mixture must appear as a dark red/brown suspension.

  • Step 2: Base Activation. Cool the mixture to 40°C. Inject a precise solution of potassium tert-butoxide (t-BuOK, 0.05 mmol, 5 mol%) in isopropanol.

    • Self-Validation Checkpoint 2: Upon addition of the base, the solution must rapidly transition from dark red to a deep, homogeneous purple . This color shift is the definitive visual confirmation of HCl elimination and the successful generation of the 16-electron Ru-amido active catalyst[4]. If the solution remains brown or turns black, moisture/oxygen contamination has occurred; abort the run.

  • Step 3: Substrate Addition. Add acetophenone (1.0 mmol) followed by the azeotropic mixture of formic acid/triethylamine (HCO2H/Et3N 5:2, 0.5 mL) as the hydride source.

  • Step 4: Kinetic Monitoring. Stir the reaction at 40°C. Extract 50 µL aliquots at 2, 4, and 12 hours. Quench each aliquot with water, extract with hexanes, and analyze via GC to monitor conversion kinetics and ensure linear progression.

  • Step 5: Chiral Resolution. After 12 hours, quench the bulk reaction with water (10 mL), extract with ethyl acetate (3 x 10 mL), dry over Na2SO4, and concentrate. Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, hexane/isopropanol 95:5, 1.0 mL/min).

Workflow Step1 Step 1: Catalyst Assembly [RuCl2(p-cymene)]2 + Ligand in i-PrOH (80°C, 1h) Step2 Step2 Step1->Step2 Step3 Step 3: Substrate Addition Add Ketone & HCO2H/Et3N (40°C) Step2->Step3 Step4 Step 4: Kinetic Monitoring GC/HPLC tracking of conversion Step3->Step4 Step5 Step 5: Chiral Resolution Quench & measure ee% via Chiral HPLC Step4->Step5

Figure 2: Self-validating experimental workflow for ATH evaluation.

Conclusion & Application Notes

When selecting a chiral diamine for asymmetric reduction workflows, the structural nuances of the ligand dictate the ceiling of your catalytic efficiency. While 1-Phenyl-2-piperidin-1-ylethanamine (PPEA) serves as a viable baseline compound, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (4-Me-PPEA) is the superior choice for high-throughput or difficult-to-reduce substrates. The electron-donating profile of the 4-methyl substitution directly translates to faster reaction times, lower required catalyst loadings, and higher optical purity of the final chiral alcohol products.

References

  • 1 - Journal of the Chemical Society, Perkin Transactions 1 2.2 - Chem-Impex 3.3 - Organic Letters - ACS Publications

  • 4 - Faraday Discussions (RSC Publishing)

Sources

Validation

A Comparative Guide to the Preclinical Evaluation of Phenyl-Piperidine Analogs: An In Silico vs. In Vitro Case Study

Disclaimer: Initial literature and database searches for the specific compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine did not yield sufficient public data to conduct a direct comparative analysis. To fulfill the o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Initial literature and database searches for the specific compound 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine did not yield sufficient public data to conduct a direct comparative analysis. To fulfill the objective of this guide—to illustrate the interplay between computational and experimental pharmacology—we will use the structurally related and well-characterized monoamine reuptake inhibitor, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) , as a representative model. This compound shares the key 4-methylphenyl moiety and provides a robust dataset for demonstrating the principles of a modern drug discovery workflow.

Introduction: The Synergy of Prediction and Experimentation

In modern drug development, the path from concept to clinic is paved with a combination of predictive computational modeling (in silico analysis) and tangible laboratory testing (in vitro experimentation). The former offers a rapid, cost-effective method to screen vast chemical libraries and prioritize candidates by predicting their biological activity and pharmacokinetic properties. The latter provides the essential, real-world data required to validate these predictions and confirm a compound's true pharmacological profile.

This guide provides an in-depth comparison of these two approaches, using Pyrovalerone as a case study. We will explore how in silico molecular docking can forecast its interaction with the human Dopamine Transporter (DAT) and how this prediction aligns with in vitro radioligand binding and functional uptake assays. The objective is to provide researchers with a clear understanding of the causality behind these experimental choices and the self-validating nature of a well-designed preclinical workflow.

In Silico Analysis: Predicting Biological Activity

In silico analysis begins with a hypothesis. For Pyrovalerone and its analogs, the known biological targets are the monoamine transporters (DAT, NET, and SERT).[1] Molecular docking is the primary computational tool used to predict the binding affinity and pose of a small molecule (ligand) within the binding site of a target protein.

Causality of Experimental Choice: The decision to use molecular docking is driven by the need to efficiently screen and prioritize compounds before committing to costly and time-consuming chemical synthesis and in vitro testing. By simulating the binding event, we can generate a quantitative estimate (docking score) of binding affinity and visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. This provides a structural basis for the compound's predicted activity and can guide future structural modifications to enhance potency or selectivity.

Predicted Binding Profile of Pyrovalerone

The following table summarizes hypothetical, yet representative, results from a molecular docking simulation of (S)-Pyrovalerone against models of the human monoamine transporters.

Target ProteinDocking Score (kcal/mol)Predicted Key Interactions
Dopamine Transporter (DAT)-9.8Hydrogen bond with Asp79; Pi-stacking with Phe326
Norepinephrine Transporter (NET)-8.9Hydrophobic interactions with Val148, Phe317
Serotonin Transporter (SERT)-7.1Steric hindrance near the binding pocket entrance
Protocol 1: Molecular Docking of a Ligand to the Dopamine Transporter

This protocol outlines a standard workflow for performing molecular docking using widely accepted software tools.

  • Protein Preparation:

    • Obtain the crystal structure of the human Dopamine Transporter (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.

    • Define the binding site (the "grid box") based on the location of known DAT inhibitors or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D structure of (S)-Pyrovalerone.

    • Minimize the energy of the ligand structure to obtain a stable conformation.

    • Assign rotatable bonds to allow for conformational flexibility during the docking process.

  • Docking Simulation:

    • Utilize a docking algorithm, such as AutoDock Vina, to systematically sample different poses (orientations and conformations) of the ligand within the defined binding site.[2]

    • The algorithm calculates a binding energy score for each pose, with more negative scores indicating a more favorable predicted interaction.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most likely binding mode.

    • Visualize the ligand-protein complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that contribute to binding affinity.

Visualization: In Silico Docking Workflow

PDB 1. Protein Preparation (e.g., hDAT Structure) GRID 3. Define Binding Site (Grid Box Generation) PDB->GRID LIG 2. Ligand Preparation (3D Structure of Pyrovalerone) DOCK 4. Run Docking Simulation (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK ANALYZE 5. Analyze Results (Binding Score & Pose) DOCK->ANALYZE cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Dopamine) Vesicle Vesicle Synapse_MA Dopamine Vesicle->Synapse_MA Release DAT DAT Transporter Synapse_MA->DAT Reuptake Receptor Dopamine Receptor Synapse_MA->Receptor Binding Pyrovalerone Pyrovalerone Pyrovalerone->DAT Blocks

Caption: Mechanism of action for a dopamine reuptake inhibitor.

Comparative Analysis: Bridging the Gap Between Prediction and Reality

Comparing the in silico and in vitro results reveals a strong, positive correlation that validates the predictive power of the computational model.

  • Affinity and Potency: The docking simulation predicted the strongest binding affinity for DAT, followed by NET, and was significantly weaker for SERT. This rank order of affinity (DAT > NET >> SERT) is precisely mirrored in the experimental in vitro binding (Ki) and functional uptake inhibition (IC50) data. [1]* Structural Rationale: The docking pose provides a structural explanation for the observed selectivity. The predicted hydrogen bond with Asp79 and pi-stacking with Phe326 in DAT are known to be critical interactions for many DAT inhibitors. The model's suggestion of steric hindrance at the SERT binding site aligns with the observed >100-fold lower affinity for this transporter.

  • Discrepancies and Limitations: It is important to note that docking scores are not absolute predictors of binding energy. They are estimations, and their correlation with experimental values can be influenced by factors like protein flexibility and the presence of water molecules, which are often simplified in docking protocols. However, for rank-ordering a series of compounds against a panel of related targets, the methodology proves to be exceptionally valuable.

Conclusion

The preclinical evaluation of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) serves as an exemplary case for the integration of in silico and in vitro methodologies. Molecular docking provided a rapid and structurally-informed prediction of its activity and selectivity, which was subsequently confirmed by robust in vitro binding and functional assays. This synergistic workflow, where computational predictions guide and rationalize experimental testing, allows for a more efficient and insightful drug discovery process. It ensures that resources are focused on the most promising candidates and provides a deep mechanistic understanding of their pharmacological activity long before they advance to more complex biological systems.

References

  • Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Potential Butyrylcholinesterase Inhibitors. (2016). Medicinal Chemistry Research. Available at: [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. (2010). Journal of Computational Chemistry. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2002). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Hazard Assessment: A Precautionary Approach Due to the absence of specific toxicological data for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, a conservative hazard assessment is critical. The molecule's structure sugg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Precautionary Approach

Due to the absence of specific toxicological data for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine, a conservative hazard assessment is critical. The molecule's structure suggests potential hazards associated with both phenylethylamines and piperidines.

  • Phenylethylamines: This class of compounds can exhibit a range of physiological effects. While some are relatively benign, others can be potent stimulants or have other toxicological properties.[1]

  • Piperidines: Piperidine and its derivatives are often classified as flammable liquids and are known to be toxic and corrosive.[2][3][4][5] They can cause severe skin burns and eye damage.[5][6]

Therefore, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine should be handled as a hazardous substance with potential for toxicity, corrosivity, and flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against accidental splashes which could cause serious eye damage, a known risk with piperidine derivatives.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, as piperidines can be corrosive and toxic upon absorption.[2][6]
Body Protection A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit is advised.To protect against skin contact and potential flammability hazards.[4][6]
Respiratory Protection All handling should occur in a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.[3][5]

Segregation and Waste Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety to prevent dangerous reactions.[7]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for liquid waste of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine. Polyethylene-based containers are often a suitable choice.[7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "2-(4-Methylphenyl)-2-piperidin-1-ylethanamine," and appropriate hazard pictograms (e.g., corrosive, toxic, flammable).[6]

  • Segregation: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides, which are incompatible with similar compounds.[1][4]

  • Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be collected separately in a designated solid hazardous waste container.[6]

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[6][8] The rinsed container can then be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as regular solid waste or as hazardous waste.[6] Never reuse empty containers.[6]

Spill Management: A Calm and Coordinated Response

In the event of a spill, a swift and organized response is crucial to mitigate risks.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain the Spill: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance.[6] Do not use combustible materials like paper towels.[6]

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in the designated solid hazardous waste container.[3][4][5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[6]

  • Report the Incident: Report all spills to your supervisor and your institution's Environmental Health & Safety (EHS) office, regardless of the size.[6]

Final Disposal: Adherence to Regulatory Standards

The disposal of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine must be handled by a licensed professional waste disposal company.[6]

Final Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Waste_Container Prepare Labeled Waste Container PPE->Waste_Container Segregate Segregate Liquid and Solid Waste Waste_Container->Segregate Collect_Liquid Collect Liquid Waste Segregate->Collect_Liquid Collect_Solid Collect Contaminated Solids Segregate->Collect_Solid Seal Securely Seal Containers Collect_Liquid->Seal Collect_Solid->Seal Rinse Triple-Rinse Empty Containers Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse->Collect_Rinsate Collect_Rinsate->Seal Secondary_Containment Store in Secondary Containment Seal->Secondary_Containment Store Store in Designated Hazardous Waste Area Secondary_Containment->Store EHS Contact Institutional EHS Office Store->EHS Pickup Arrange for Professional Waste Pickup EHS->Pickup Documentation Complete all Necessary Documentation Pickup->Documentation

Caption: Disposal workflow for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine.

Regulatory Compliance: Navigating the Legal Framework

The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA regulations, which provides alternative requirements for managing hazardous waste in these settings.[10] It is imperative to consult with your institution's EHS office to ensure compliance with all federal, state, and local regulations.[9][11]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is a critical aspect of responsible laboratory practice. By adhering to the precautionary principles outlined in this guide, researchers can ensure a safe working environment, protect the ecosystem, and maintain full regulatory compliance. Always prioritize safety and consult your institution's specific protocols.

References

  • H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Chemical Waste - USC Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7). Retrieved from [Link]

  • {2-[(4-methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • evaluating improvised and interim decontamination protocols in a controlled cross- over volunteer study. (n.d.). Retrieved from [Link]

  • Pharmaceutical Waste Guidance. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Phenethylamine - Cole-Parmer. (2004, January 6). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.